2-Amino-4-(trifluoromethyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3H,12H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHZMLIWMQFCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221456 | |
| Record name | 2-Amino-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713-41-7 | |
| Record name | 2-Amino-4-(trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=713-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-(trifluoromethyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-(trifluoromethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-4-(trifluoromethyl)benzamide CAS number and properties
An In-Depth Technical Guide to 2-Amino-4-(trifluoromethyl)benzamide (CAS: 713-41-7)
Introduction
This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique structural features—a primary amine, an amide, and a trifluoromethyl group on a benzene ring—make it a versatile building block for the synthesis of complex molecular architectures. The trifluoromethyl group, in particular, is a prized substituent in drug design for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]
This guide provides a comprehensive technical overview of this compound, covering its chemical and physical properties, a detailed synthesis protocol, analytical characterization methods, applications in drug discovery, and essential safety protocols. The content is structured to deliver not just data, but actionable, field-proven insights for professionals in the field.
Core Chemical Identity and Properties
Precise identification and understanding of a compound's properties are the foundation of any successful research endeavor.
1.1. Chemical Identifiers
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 713-41-7 | [2][3][4][5] |
| Molecular Formula | C₈H₇F₃N₂O | [2][4][5][6][7] |
| Molecular Weight | 204.15 g/mol | [4][6] |
| Synonyms | 4-Trifluoromethylanthranilamide | [2][5] |
| InChI Key | Not readily available |
| SMILES | NC1=CC(=C(C=C1)C(F)(F)F)C(=O)N | |
1.2. Physical and Chemical Properties
| Property | Value | Notes |
|---|---|---|
| Appearance | White Crystalline Solid | [8] |
| Melting Point | 151-152 °C | [3] |
| Boiling Point | 268.6 ± 40.0 °C | Predicted value[3][4] |
| Density | 1.418 ± 0.06 g/cm³ | Predicted value[3][4] |
| Solubility | Insoluble in water.[9] Soluble in organic solvents like ethyl ether.[3] | Solubility should be experimentally verified for specific applications. |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C.[3] | Proper storage is crucial to prevent degradation. |
| pKa | 15.13 ± 0.50 | Predicted value[3] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the hydrolysis of its corresponding nitrile precursor, 2-amino-4-(trifluoromethyl)benzonitrile. This precursor can be synthesized from commercially available starting materials.[10]
Conceptual Synthesis Workflow
The following diagram outlines a common and reliable pathway for the preparation of the title compound.
Caption: Synthetic pathway from a fluorinated precursor to this compound.
Experimental Protocol: Hydrolysis of 2-Amino-4-(trifluoromethyl)benzonitrile
This protocol describes the conversion of the nitrile precursor to the desired benzamide. The use of alkaline peroxide is a standard method for the mild hydrolysis of nitriles to amides, minimizing the risk of further hydrolysis to the carboxylic acid.
Materials:
-
2-Amino-4-(trifluoromethyl)benzonitrile
-
Ethanol (or other suitable alcohol)
-
30% Hydrogen Peroxide (H₂O₂) solution
-
6M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Saturated sodium thiosulfate solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-amino-4-(trifluoromethyl)benzonitrile in ethanol.
-
Rationale: Ethanol is chosen as a solvent because it solubilizes the starting material and is miscible with the aqueous reagents.
-
-
Reagent Addition: Add 5-10 equivalents of 30% H₂O₂ solution to the flask, followed by the dropwise addition of 6M NaOH solution while stirring. An exothermic reaction may be observed; maintain the temperature below 50 °C using an ice bath if necessary.
-
Rationale: The NaOH deprotonates the hydrogen peroxide to form the hydroperoxide anion (HOO⁻), which is the active nucleophile that attacks the nitrile carbon. A molar excess ensures the reaction goes to completion.
-
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully add saturated sodium thiosulfate solution to quench the excess hydrogen peroxide.
-
Rationale: Sodium thiosulfate reduces unreacted peroxide, preventing potential hazards during workup. This is a crucial safety and validation step.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Rationale: Ethyl acetate is a common extraction solvent that will dissolve the desired organic product while being immiscible with the aqueous phase.
-
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Rationale: Washing removes residual water-soluble impurities and salts. The brine wash helps to break any emulsions and starts the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Expected Spectral Data
The following table summarizes the expected spectroscopic signatures for this compound.
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons (3H): Signals in the δ 6.5-8.0 ppm range, exhibiting coupling patterns (e.g., doublets, doublet of doublets) consistent with a 1,2,4-trisubstituted benzene ring. - Amine Protons (2H): A broad singlet, typically around δ 4.0-6.0 ppm, which is exchangeable with D₂O. - Amide Protons (2H): Two broad singlets (or one if rotation is fast) in the δ 7.0-8.5 ppm region, also exchangeable with D₂O. |
| ¹³C NMR | - Aromatic Carbons (6C): Signals in the δ 110-150 ppm range. - Trifluoromethyl Carbon (1C): A quartet (due to ¹JCF coupling) around δ 120-130 ppm. - Carbonyl Carbon (1C): A signal in the δ 165-175 ppm range. |
| ¹⁹F NMR | - Trifluoromethyl Group (3F): A single sharp singlet around δ -60 to -65 ppm (relative to CFCl₃). |
| IR Spectroscopy | - N-H Stretch (Amine & Amide): Two or more sharp/broad bands in the 3200-3500 cm⁻¹ region. - C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹. - C-F Stretch: Strong absorptions in the 1100-1350 cm⁻¹ region. |
| Mass Spectrometry | - [M]⁺: A molecular ion peak corresponding to the compound's molecular weight (e.g., at m/z 204 for the parent ion). |
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient itself, but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups.
-
Medicinal Chemistry Scaffold: The amino group serves as a key handle for further chemical modifications, allowing for the construction of more complex molecules through reactions like amide bond formation, reductive amination, or Sandmeyer reactions.
-
Kinase Inhibitor Synthesis: Benzamide-containing scaffolds are prevalent in the development of kinase inhibitors. For example, derivatives incorporating a (trifluoromethyl)benzamido moiety have been successfully developed as potent BCR-ABL inhibitors for the treatment of Chronic Myeloid Leukemia.[11]
-
Impact of the Trifluoromethyl Group: The CF₃ group is a bioisostere for other groups (like isopropyl) but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can drastically alter a molecule's properties, often leading to improved cell permeability, metabolic stability (by blocking sites of oxidation), and receptor binding affinity.[1]
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the contribution of each functional moiety of the molecule to its utility in drug design.
Caption: Functional group contributions of the molecule to drug design strategies.
Safety and Handling
As with any chemical reagent, proper handling of this compound is paramount for laboratory safety.
Hazard Summary: Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
Safe Handling Protocol
| Area | Requirement | Rationale |
| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood.[8][12] | To prevent inhalation of dust and vapors, minimizing respiratory irritation. |
| Personal Protective Equipment (PPE) | - Eye Protection: Wear chemical safety goggles or a face shield.[12] - Hand Protection: Wear suitable protective gloves (e.g., nitrile).[12] - Body Protection: Wear a lab coat. | To prevent skin and eye contact, which can cause serious irritation. |
| Handling Practices | Avoid breathing dust.[12] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[8] | Standard chemical hygiene practices to prevent accidental ingestion, inhalation, or contact. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[8] Store under an inert atmosphere at 2-8°C.[3] | To ensure chemical stability and prevent degradation from moisture or air. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To ensure safe and environmentally responsible disposal of chemical waste. |
Conclusion
This compound is a strategically important building block for modern chemical synthesis, particularly in the realm of drug discovery. Its value lies in the combination of a reactive amino handle, a structurally significant benzamide core, and the property-enhancing trifluoromethyl group. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for researchers aiming to leverage its full potential in creating novel and effective chemical entities.
References
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 713-41-7 [sigmaaldrich.com]
- 3. This compound | 713-41-7 [chemicalbook.com]
- 4. This compound | CAS#:713-41-7 | Chemsrc [chemsrc.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound [oakwoodchemical.com]
- 7. This compound, CasNo.713-41-7 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. CN101759597A - Preparation method of 2-trifluoromethyl-4-aminobenzonitrile - Google Patents [patents.google.com]
- 11. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. synquestlabs.com [synquestlabs.com]
physical and chemical properties of 2-Amino-4-(trifluoromethyl)benzamide
An In-depth Technical Guide to 2-Amino-4-(trifluoromethyl)benzamide: Properties, Synthesis, and Applications
Introduction
This compound is a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an amine, an amide, and a trifluoromethyl group, makes it a versatile synthetic building block for creating complex molecular architectures. The trifluoromethyl (-CF3) group, in particular, is a prized feature in medicinal chemistry. Its strong electron-withdrawing nature and lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the core physicochemical properties, spectroscopic profile, synthesis, and safe handling of this valuable chemical intermediate.
Compound Identification and Physicochemical Properties
Precise identification and understanding the fundamental physicochemical properties of a compound are the bedrock of any research and development endeavor. These parameters govern its behavior in both chemical reactions and biological systems.
Chemical Identity
-
IUPAC Name : this compound
-
InChI Key : OUHZMLIWMQFCIR-UHFFFAOYSA-N
Physicochemical Data
The properties of this compound are summarized in the table below. These values are critical for designing synthetic protocols, purification methods, and formulation strategies. For instance, its high melting point indicates a stable crystalline solid, while the predicted LogP suggests moderate lipophilicity, a key factor in drug design for membrane permeability.
| Property | Value | Source |
| Appearance | White crystalline solid | [5] |
| Melting Point | 151-152 °C | [1] |
| Boiling Point (Predicted) | 268.6 ± 40.0 °C | [1] |
| Density (Predicted) | 1.418 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 15.13 ± 0.50 | [1] |
| LogP (Predicted) | 2.67 | [2] |
| Solubility | Insoluble in water.[6][7] Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. |
Spectroscopic and Analytical Profile
While specific experimental spectra for this compound are not widely published, a robust analytical profile can be predicted based on its structure. The following section outlines the expected spectroscopic characteristics and provides a standard protocol for their experimental determination. This approach ensures a self-validating system for identity and purity confirmation.
Predicted Spectroscopic Data
-
¹H NMR (500 MHz, DMSO-d₆) :
-
δ ~7.8-8.0 ppm (d, 1H) : Aromatic proton ortho to the amide group.
-
δ ~7.5-7.7 ppm (s, 2H) : Amide (-CONH₂) protons, often broad.
-
δ ~6.9 ppm (d, 1H) : Aromatic proton ortho to the amino group.
-
δ ~6.8 ppm (s, 1H) : Aromatic proton between the amino and trifluoromethyl groups.
-
δ ~6.5 ppm (s, 2H) : Amino (-NH₂) protons, often broad.
-
Rationale: The electron-withdrawing trifluoromethyl and amide groups will shift adjacent protons downfield, while the electron-donating amino group will shift its adjacent protons upfield.
-
-
¹³C NMR (125 MHz, DMSO-d₆) :
-
δ ~170 ppm : Carbonyl carbon (-CONH₂).
-
δ ~150 ppm : Aromatic carbon attached to the amino group (C-NH₂).
-
δ ~135 ppm (q, J ≈ 30 Hz) : Aromatic carbon attached to the trifluoromethyl group (C-CF₃).
-
δ ~125 ppm (q, J ≈ 270 Hz) : Trifluoromethyl carbon (-CF₃).
-
δ ~110-130 ppm : Remaining aromatic carbons.
-
δ ~115 ppm : Aromatic carbon attached to the amide group.
-
Rationale: The positions of the aromatic carbons are influenced by the electronic effects of the substituents. The carbons attached to the -CF₃ and the -CF₃ itself will show characteristic quartet splitting due to C-F coupling.
-
-
FT-IR (ATR) :
-
3400-3200 cm⁻¹ : N-H stretching vibrations from the primary amine and primary amide groups (typically two bands for each).
-
~1660 cm⁻¹ : C=O stretching vibration (Amide I band).
-
~1620 cm⁻¹ : N-H bending vibration (Amide II band).
-
1350-1100 cm⁻¹ : Strong C-F stretching vibrations from the trifluoromethyl group.
-
Rationale: These absorption bands are highly characteristic of the key functional groups present in the molecule.
-
-
Mass Spectrometry (EI) :
-
m/z 204 : Molecular ion (M⁺).
-
m/z 188 : Loss of NH₂.
-
m/z 160 : Loss of CONH₂.
-
Rationale: The fragmentation pattern will be dictated by the stability of the resulting fragments, with common losses involving the amide and amino functionalities.
-
Experimental Protocol: Compound Characterization Workflow
This workflow provides a standardized method to validate the identity, purity, and structure of a synthesized or purchased batch of this compound.
Caption: Standard workflow for the analytical validation of this compound.
Synthesis and Reactivity
This compound is typically synthesized from its corresponding carboxylic acid precursor, 2-amino-4-(trifluoromethyl)benzoic acid, which is commercially available.
Representative Synthetic Protocol: Amidation of 2-Amino-4-(trifluoromethyl)benzoic Acid
This protocol describes a common and reliable method for converting a carboxylic acid to a primary amide. The choice of thionyl chloride (SOCl₂) to form the acyl chloride intermediate is a classic and efficient strategy. The subsequent reaction with aqueous ammonia is a robust method for amide formation.
Step 1: Acyl Chloride Formation
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen). A small amount of DMF can be added as a catalyst.
-
Heat the reaction mixture to reflux (approx. 70-80°C) for 2-3 hours. The progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-amino-4-(trifluoromethyl)benzoyl chloride is typically used in the next step without further purification.
-
Causality: Thionyl chloride is an excellent reagent for this transformation because its byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion and simplifies workup.
-
Step 2: Amide Formation
-
Cool the flask containing the crude acyl chloride in an ice bath.
-
Slowly and carefully add a concentrated aqueous solution of ammonium hydroxide (NH₄OH, ~5.0 eq) to the cooled acyl chloride. This reaction is highly exothermic.
-
Stir the mixture vigorously for 1-2 hours, allowing it to slowly warm to room temperature. A precipitate of the desired benzamide will form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any ammonium salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Self-Validation: The purity of the final product must be confirmed by HPLC (>98%) and its identity verified by comparing its melting point and spectroscopic data (¹H NMR, IR) with the expected values.[8]
-
Caption: Reaction scheme for the synthesis of this compound.
Chemical Reactivity
The molecule possesses three key reactive sites:
-
Aromatic Amine (-NH₂) : This group can undergo typical reactions of anilines, such as diazotization, acylation, and alkylation. It serves as a crucial handle for introducing further diversity in drug discovery programs.
-
Amide (-CONH₂) : The amide is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions. It can also be dehydrated to a nitrile using reagents like phosphorus pentoxide (P₂O₅).[7]
-
Aromatic Ring : The ring is activated by the amino group and deactivated by the trifluoromethyl and benzamide groups. It can undergo electrophilic aromatic substitution, with the directing effects of the substituents guiding the position of new entrants.
Applications in Research and Drug Development
The true value of this compound lies in its application as a scaffold in medicinal chemistry. Benzamide derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, anticonvulsant, and antipsychotic properties.[9]
-
Hedgehog Pathway Inhibitors : The trifluoromethyl-benzamide scaffold is a key feature in the design of inhibitors for the Hedgehog (Hh) signaling pathway, which is implicated in several forms of cancer. A study on related trifluoromethyl-containing benzamides identified compounds with potent Hh inhibitory activity, highlighting the importance of this structural motif.[10]
-
Versatile Intermediate : The amino group provides a convenient point for chemical modification, allowing for the construction of extensive compound libraries for screening. This makes it a valuable intermediate for synthesizing more complex active pharmaceutical ingredients (APIs).[11]
-
Impact of the -CF₃ Group : The inclusion of the trifluoromethyl group is a strategic choice in drug design. It can enhance lipophilicity, improve metabolic stability by blocking sites of oxidation, and increase binding affinity through favorable interactions with protein targets.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed.
-
Hazard Classification : The compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[1][3][5]
-
GHS Pictogram : GHS07 (Warning)[1]
-
Precautionary Statements : P261, P280, P302+P352, P305+P351+P338[1]
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12] Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]
-
Storage : Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere. Recommended storage temperature is 2-8°C.[1]
-
Spill Management : In case of a spill, dampen the solid material with ethanol (60-70%) to prevent dust formation and transfer to a suitable container for disposal.[7]
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block for innovation in the life sciences. Its combination of a reactive amine handle and the pharmacologically significant trifluoromethyl group makes it a high-value intermediate for the synthesis of novel therapeutics and other advanced materials. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this versatile compound into their synthetic and drug discovery endeavors.
References
- 1. This compound | 713-41-7 [chemicalbook.com]
- 2. This compound | CAS#:713-41-7 | Chemsrc [chemsrc.com]
- 3. This compound [oakwoodchemical.com]
- 4. chemscene.com [chemscene.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. BENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. benchchem.com [benchchem.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]
- 12. fishersci.com [fishersci.com]
2-Amino-4-(trifluoromethyl)benzamide molecular structure and weight
An In-Depth Technical Guide to 2-Amino-4-(trifluoromethyl)benzamide: Structure, Properties, and Applications in Chemical Synthesis
Introduction
This compound is a fluorinated aromatic compound of significant interest to the chemical and pharmaceutical industries. Its structure incorporates three key functional groups: a primary aromatic amine, a carboxamide, and a trifluoromethyl (-CF3) group. This unique combination makes it a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents and advanced materials.
The trifluoromethyl group is a well-established bioisostere for a methyl or ethyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets[1]. The benzamide scaffold is a common feature in many approved drugs, known for its ability to form critical hydrogen bonds with protein active sites[2]. The presence of an ortho-amino group provides a reactive handle for further chemical elaboration, enabling its use in the construction of complex heterocyclic systems and as a key fragment in library synthesis for drug discovery.
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthetic considerations, analytical characterization, and strategic applications of this compound for researchers, scientists, and drug development professionals.
Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and physical characteristics. This compound is an organic compound with the CAS Registry Number 713-41-7[3][4][5].
Molecular Structure
The molecule consists of a benzene ring substituted at position 1 with a carboxamide group (-CONH₂), at position 2 with an amino group (-NH₂), and at position 4 with a trifluoromethyl group (-CF₃). The spatial arrangement and electronic interplay of these groups dictate its reactivity and utility.
Caption: Figure 1: Annotated structure of this compound.
Physicochemical Data
The compound's physical properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 713-41-7 | [3][4][5] |
| Molecular Formula | C₈H₇F₃N₂O | [3][5] |
| Molecular Weight | 204.15 g/mol | [3][5][6] |
| Appearance | White solid crystalline powder | [7] |
| Density | 1.418 g/cm³ | [4] |
| Boiling Point | 268.6 °C at 760 mmHg | [4] |
| Flash Point | 116.2 °C | [4] |
Synthesis and Purification
While numerous suppliers offer this compound, understanding its synthesis is crucial for process development, cost analysis, and potential in-house production. A common and logical approach involves the amidation of a corresponding benzoic acid derivative.
Conceptual Synthetic Workflow
The synthesis of a primary benzamide is typically achieved by activating the corresponding carboxylic acid, followed by reaction with an ammonia source. The trifluoromethyl and amino groups are generally stable under these conditions, although protection of the amino group may be considered to prevent side reactions depending on the activation method.
Caption: Figure 2: A general workflow for the synthesis of the target compound.
General Experimental Protocol: Synthesis from Benzoyl Chloride
This protocol describes a standard laboratory procedure for the synthesis of a primary benzamide from its acyl chloride intermediate. A similar process is outlined in patents for related trihalomethyl benzamides[8].
-
Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet connected to a scrubber (for HCl gas).
-
Reagents: Charge the flask with the starting material, 2-amino-4-(trifluoromethyl)benzoyl chloride, dissolved in an appropriate anhydrous aprotic solvent (e.g., Dichloromethane or THF).
-
Reaction: Cool the flask to 0 °C using an ice bath. Add concentrated aqueous ammonia dropwise via the dropping funnel over 30-60 minutes.
-
Causality: The slow, cooled addition is critical to control the exothermicity of the reaction and prevent side product formation. The use of a biphasic system (organic solvent and aqueous ammonia) facilitates product precipitation and simplifies workup.
-
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
Purification Protocol: Recrystallization
-
Solvent Selection: Select a suitable solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol/water, ethyl acetate/hexanes).
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, they can be removed by adding activated carbon and performing a hot filtration.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step. Standard spectroscopic methods are employed for this purpose. While specific spectra for this exact compound are not widely published, the expected data can be predicted based on its structure, and standardized protocols are applicable[9].
Standard Operating Protocol for Analysis
The following protocols are standard for the characterization of small organic molecules[9].
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Expected Spectroscopic Signatures
-
¹H NMR: The spectrum should show distinct signals for the aromatic protons, with coupling patterns dictated by their positions relative to the substituents. Two separate broad singlets are expected for the -CONH₂ amide protons, and another broad singlet for the -NH₂ amine protons.
-
¹³C NMR: The spectrum will display eight unique carbon signals. The carbonyl carbon of the amide will appear significantly downfield (~165-170 ppm). The carbon attached to the -CF₃ group will show a characteristic quartet due to C-F coupling.
-
IR Spectroscopy: Key absorption bands would include N-H stretching for both the primary amine and amide (~3400-3200 cm⁻¹), a strong C=O stretch for the amide (~1680-1650 cm⁻¹), and strong C-F stretching bands (~1350-1100 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 204.15, confirming the molecular weight.
Relevance in Drug Discovery and Medicinal Chemistry
This compound is not typically an active pharmaceutical ingredient itself but rather a high-value scaffold for building more complex drug candidates. Its utility stems from the strategic placement of its functional groups.
-
Kinase Inhibitors: The aminobenzamide core is a privileged structure for developing kinase inhibitors. The amino group can be functionalized to extend into the solvent-exposed region of an ATP-binding pocket, while the benzamide provides a key hydrogen-bonding anchor. Related benzamide structures have shown potent activity against targets like BCR-ABL in chronic myeloid leukemia[10].
-
Fragment-Based Screening: As a relatively small and functionalized molecule, it is an ideal candidate for fragment-based drug discovery (FBDD), where small molecular fragments are screened for binding to a protein target.
-
Heterocycle Synthesis: The ortho-amino-carboxamide arrangement is a classic precursor for synthesizing fused heterocyclic systems, such as quinazolinones, which are prevalent in medicinal chemistry.
Caption: Figure 3: Strategic utility in medicinal chemistry.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. While a specific safety data sheet (SDS) for this compound should always be consulted, data from closely related trifluoromethyl benzamides provide a reliable hazard profile[7][11][12][13].
| Hazard Class | Statement | Source(s) |
| Acute Oral Toxicity | Harmful if swallowed | [7][13] |
| Skin Corrosion/Irritation | Causes skin irritation | [7][11][12] |
| Eye Damage/Irritation | Causes serious eye irritation | [7][11] |
| STOT - Single Exposure | May cause respiratory irritation | [7][12] |
-
Signal Word: Warning[7]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[7][12].
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[11][12][13].
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[7][12]. Avoid breathing dust[7].
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[7][13].
-
Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing[7][11].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[7].
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[7][13].
Storage
-
Store in a tightly closed container in a dry and well-ventilated place[7][11]. Some suppliers recommend refrigerated storage at 2-8 °C for long-term stability[6].
Conclusion
This compound is a chemical compound whose value lies in its strategic design. It combines the metabolically robust and electronically influential trifluoromethyl group with the versatile aminobenzamide scaffold. This guide has detailed its molecular structure, essential physicochemical properties, and a logical framework for its synthesis and analytical confirmation. For professionals in drug discovery and medicinal chemistry, this compound represents a key starting material and building block, offering multiple avenues for modification to generate novel molecules with significant therapeutic potential. Adherence to strict safety and handling protocols is essential when working with this and related compounds.
References
- 1. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [oakwoodchemical.com]
- 4. This compound | CAS#:713-41-7 | Chemsrc [chemsrc.com]
- 5. This compound | 713-41-7 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. US10167250B2 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. fishersci.co.uk [fishersci.co.uk]
An In-Depth Technical Guide to the Solubility of 2-Amino-4-(trifluoromethyl)benzamide in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and process chemistry. This guide provides a comprehensive technical analysis of the solubility characteristics of 2-Amino-4-(trifluoromethyl)benzamide, a key building block in medicinal chemistry. In the absence of extensive published empirical data, this document establishes a robust framework for understanding, predicting, and experimentally determining its solubility in a range of common organic solvents. We will dissect the molecule's structural attributes, apply theoretical models such as Hansen Solubility Parameters (HSP) for predictive analysis, and provide a detailed, field-proven experimental protocol for accurate thermodynamic solubility measurement. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage a deep understanding of solubility science for informed decision-making.
Molecular Structure and Physicochemical Drivers of Solubility
This compound (CAS: 713-41-7) is a substituted benzamide with a molecular formula of C₈H₇F₃N₂O.[1] Its solubility behavior is dictated by the interplay of its distinct functional groups.
-
Benzamide Core: The primary amide (-CONH₂) and the aromatic ring form the benzamide core. The amide group is highly polar and capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair). This imparts a significant degree of polarity to the molecule.
-
Amino Group (-NH₂): The amino group at the 2-position is a strong hydrogen bond donor, further enhancing the molecule's capacity for polar interactions and potential for solubilization in protic solvents.
-
Trifluoromethyl Group (-CF₃): The -CF₃ group at the 4-position is a powerful electron-withdrawing group. It is highly lipophilic and hydrophobic, contributing unfavorable interactions with polar solvents but favorable interactions with non-polar or fluorinated solvents.[2] Its presence significantly modulates the overall electronic and solvation properties of the molecule compared to an unsubstituted benzamide.
The key to understanding the solubility of this molecule lies in the balance between the polar, hydrogen-bonding capabilities of the amide and amino groups and the non-polar, hydrophobic nature of the trifluoromethyl-substituted benzene ring.
Caption: Key functional groups influencing the solubility of this compound.
Theoretical Prediction via Hansen Solubility Parameters (HSP)
To move beyond qualitative descriptions, we can use Hansen Solubility Parameters (HSP) to predict solubility. The core principle is that "like dissolves like."[3] HSP quantifies this by breaking down the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The total Hansen parameter is given by δT² = δD² + δP² + δH².[4] Two substances are likely to be miscible if their HSP values are close. The distance (Ra) between two substances in Hansen space is a strong indicator of affinity: Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²[3]
A smaller Ra value suggests a higher likelihood of solubility.
Estimated HSP for this compound
While direct experimental HSP values for the target molecule are not available, we can estimate them based on its structural fragments: benzamide and aniline.
The target molecule combines the features of a benzamide with an additional amino group and a lipophilic CF₃ group. The amino group will reinforce the hydrogen bonding (δH), while the CF₃ group will slightly increase the dispersion forces (δD) and decrease polarity (δP) compared to a simple benzamide. A reasonable, expert-estimated HSP vector for this compound is:
Estimated HSP: [δD: 20.5, δP: 12.0, δH: 12.5] (MPa⁰·⁵)
Predictive Solubility in Common Organic Solvents
Using the estimated HSP, we can predict the relative solubility in various solvents. Solvents with a smaller Hansen distance (Ra) are predicted to be better solvents.
| Solvent | Class | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Predicted Hansen Distance (Ra) | Predicted Solubility |
| Target Molecule | - | (20.5) | (12.0) | (12.5) | - | - |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 18.4 | 16.4 | 10.2 | 5.9 | High |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 17.4 | 13.7 | 11.3 | 4.2 | Very High |
| Acetone | Ketone | 15.5 | 10.4 | 7.0 | 12.6 | Moderate |
| Methanol | Alcohol | 14.7 | 12.3 | 22.3 | 14.2 | Moderate to Low |
| Ethanol | Alcohol | 15.8 | 8.8 | 19.4 | 12.8 | Moderate |
| Isopropanol | Alcohol | 15.8 | 6.1 | 16.4 | 12.1 | Moderate |
| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.2 | 14.4 | Low |
| Tetrahydrofuran (THF) | Ether | 16.8 | 5.7 | 8.0 | 13.4 | Low |
| Toluene | Aromatic HC | 18.0 | 1.4 | 2.0 | 23.1 | Very Low / Insoluble |
| Heptane | Aliphatic HC | 15.3 | 0.0 | 0.0 | 29.1 | Insoluble |
| Solvent HSP data sourced from established databases.[6] |
Interpretation: Based on this analysis, polar aprotic solvents like DMF and DMSO are predicted to be excellent solvents for this compound. This is because their polar (δP) and hydrogen bonding (δH) parameters closely match the estimated values for the target molecule. Alcohols like ethanol and isopropanol are predicted to be moderately effective. Non-polar solvents like toluene and heptane are predicted to be very poor solvents due to the large mismatch in all three parameters.
Gold-Standard Experimental Protocol: Thermodynamic Solubility Determination
Theoretical predictions require experimental validation. The definitive method for determining the thermodynamic solubility of a compound is the shake-flask method .[7][8] This protocol is designed to be self-validating and aligns with standards outlined by the International Council for Harmonisation (ICH).[9][10]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the supernatant is constant and represents the thermodynamic solubility.
Materials and Equipment
-
This compound (solid, purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.01 mg)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of this compound to a pre-weighed glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point of ~20 mg is typical.
-
Record the exact mass of the compound added.
-
Pipette a precise volume (e.g., 2.0 mL) of the chosen solvent into the vial.
-
Prepare each solvent system in triplicate to ensure reproducibility.[11]
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a temperature-controlled orbital shaker set to a standard temperature (e.g., 25 °C) and moderate agitation (e.g., 150 rpm).
-
Agitate the samples for a minimum of 24 hours. For crystalline compounds with potentially slow dissolution kinetics, extending this to 48 or 72 hours is recommended to ensure equilibrium is reached.[12][13] A time-point study (e.g., sampling at 24, 48, and 72 hours) is the most rigorous way to confirm equilibrium; solubility is confirmed when the measured concentration does not change between the last two time points.[11]
-
-
Sample Separation:
-
After equilibration, allow the vials to rest for at least 30 minutes to let the undissolved solid settle.
-
To separate the saturated supernatant from the solid material, either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Filtration: Carefully withdraw the supernatant using a syringe and pass it through a 0.22 µm syringe filter directly into a clean analysis vial. Self-Validation Step: Discard the first 0.2-0.3 mL of filtrate to prevent errors from adsorption onto the filter membrane.
-
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated filtrate with the appropriate mobile phase (for HPLC) or solvent (for UV-Vis). The dilution factor must be chosen to bring the concentration within the linear range of the calibration curve.
-
Prepare a multi-point calibration curve using stock solutions of this compound of known concentrations.
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).
-
Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor. The final solubility is typically reported in mg/mL or µg/mL.
-
Caption: Workflow for the Shake-Flask Method of solubility determination.
Conclusion
References
- 1. This compound [oakwoodchemical.com]
- 2. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. enamine.net [enamine.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
Navigating the Synthesis and Handling of 2-Amino-4-(trifluoromethyl)benzamide: A Technical Guide for Chemical Researchers
For professionals in the vanguard of drug discovery and development, the precise and safe handling of novel chemical entities is paramount. This guide provides an in-depth technical overview of the safety protocols and handling considerations for 2-Amino-4-(trifluoromethyl)benzamide (CAS No. 713-41-7), a fluorinated aromatic amide of increasing interest in medicinal chemistry. By elucidating the causality behind safety measures, this document serves as a critical resource for researchers and scientists.
Hazard Identification and Risk Assessment: Understanding the Core Profile
This compound is a solid chemical that necessitates careful handling due to its irritant properties. A thorough understanding of its hazard profile, grounded in its Globally Harmonized System (GHS) classification, is the first step in a robust safety protocol.
The compound is classified as follows:
-
Skin Corrosion/Irritation (Category 2) , with the hazard statement H315: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2) , indicated by H319: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3) , specifically for respiratory tract irritation, with H335: May cause respiratory irritation.[1]
The signal word associated with these classifications is "Warning" .[1] This profile dictates the need for stringent measures to prevent dermal, ocular, and respiratory exposure.
Quantitative Safety Data Summary
| Property | Value | Source |
| CAS Number | 713-41-7 | Combi-Blocks, Inc.[1] |
| GHS Pictogram | Irritant (Exclamation Mark) | Combi-Blocks, Inc.[1] |
| Hazard Statements | H315, H319, H335 | Combi-Blocks, Inc.[1] |
| Signal Word | Warning | Combi-Blocks, Inc.[1] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The principle of minimizing exposure is best achieved through a combination of engineering controls and appropriate personal protective equipment. The causality here is to create physical barriers and controlled environments that prevent the chemical from reaching the user.
Engineering Controls: The First Line of Defense
All manipulations of solid this compound should be conducted in a well-ventilated area.[1] For weighing and transferring, a certified chemical fume hood is the required standard to contain dust and prevent inhalation. The airflow of the fume hood carries airborne particles away from the operator's breathing zone. Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.
Personal Protective Equipment (PPE): Essential Individual Protection
The selection of PPE is directly informed by the GHS hazards. The following are mandatory when handling this compound:
-
Eye and Face Protection: Tightly fitting safety goggles or chemical safety glasses are essential to prevent eye contact.[1] Given the "serious eye irritation" classification, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a risk of splashing.
-
Skin Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination. A laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter should be used.[2]
Safe Handling and Storage Protocols: Ensuring Chemical Stability and Integrity
Proper handling and storage are critical not only for safety but also for maintaining the chemical's purity and stability.
Handling Procedures
-
Pre-Handling: Conduct a pre-use risk assessment for the planned experiment. Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
During Handling: Avoid the formation of dust and aerosols.[2] Use non-sparking tools. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete. Clean the work area and any equipment used.
Storage Conditions
Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2] The compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C for long-term stability. Keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures: A Self-Validating Response System
A well-defined emergency plan is a self-validating system that ensures a swift and effective response to accidental exposure or release.
First-Aid Measures
The immediate response to exposure is critical in mitigating harm.
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If the individual feels unwell, call a POISON CENTER or doctor.[1]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1] Contaminated clothing should be removed and washed before reuse.[1]
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1] If eye irritation persists, get medical advice or attention.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical attention.[1]
Accidental Release Measures
In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.
-
Personal Precautions: Ensure adequate ventilation and wear the appropriate personal protective equipment as outlined in Section 2.2.[1]
-
Environmental Precautions: Prevent the chemical from entering drains, waterways, or soil.[1]
-
Containment and Cleaning: For solid spills, sweep or shovel the material into a suitable, labeled container for disposal. Minimize the generation of dust.
Disposal Considerations: Responsible Waste Management
All chemical waste, including contaminated materials, must be managed in accordance with institutional, local, and national regulations. This compound and its containers should be disposed of at an approved waste disposal plant.[1]
Visualizing Safe Handling Workflows
To further clarify the logical flow of safe handling procedures, the following diagrams illustrate the key decision-making processes.
Caption: Experimental Workflow for this compound.
Caption: Emergency Response Workflow for an Accidental Spill.
References
A Technical Guide to 2-Amino-4-(trifluoromethyl)benzamide for Advanced Research
This guide provides an in-depth technical overview of 2-Amino-4-(trifluoromethyl)benzamide, a key building block for researchers and professionals in drug development. We will explore its commercial availability, synthesis, and critical applications, particularly in the realm of targeted cancer therapies.
Introduction: The Significance of Fluorinated Benzamides in Medicinal Chemistry
This compound (CAS No. 713-41-7) is an aromatic organic compound featuring an aminobenzamide core substituted with a trifluoromethyl group. The incorporation of fluorine-containing moieties, such as the trifluoromethyl group, is a well-established strategy in modern drug design.[1] This is due to fluorine's ability to modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The benzamide scaffold itself is a prevalent feature in a multitude of pharmacologically active compounds, recognized for its role in forming crucial hydrogen bonds with protein targets.[3] Consequently, this compound has emerged as a valuable intermediate in the synthesis of complex molecules for pharmaceutical research.
Commercial Sourcing: A Comparative Analysis of Suppliers
For researchers, the accessibility and quality of starting materials are paramount. This compound is available from a range of commercial suppliers, each offering various grades and quantities. When selecting a supplier, it is crucial to consider factors such as purity, availability, and the level of technical documentation provided (e.g., Certificate of Analysis). Below is a comparative table of prominent suppliers.
| Supplier | Purity | Available Quantities | Additional Information |
| Sigma-Aldrich | ≥95% | Inquire | Available through their Fluorochem preferred partner.[2] |
| Oakwood Chemical | Not specified | 250mg, 1g, 5g | Provides CAS, molecular formula, and weight.[4] |
| Combi-Blocks Inc. | Not specified | Inquire | Listed as a supplier on chemical marketplace platforms.[5] |
| ChemScene | ≥98% | Inquire | Offers the product for research purposes.[5] |
| Bide Pharmatech Ltd. | Not specified | Inquire | A supplier of various chemical intermediates.[5] |
| Weifang Yangxu Group Co., Ltd. | 99% | Milligram to kilogram scale | Offers detailed product specifications and shipping information. |
Synthesis of this compound: A Step-by-Step Protocol
A common and efficient method for the synthesis of this compound involves the catalytic hydrogenation of a nitro-substituted precursor. This approach is favored for its high yield and selectivity.
Conceptual Synthesis Workflow
Caption: A diagram illustrating the key steps in the synthesis of this compound.
Detailed Experimental Protocol: Catalytic Hydrogenation of 2-Nitro-4-(trifluoromethyl)benzamide
This protocol is a representative example based on established chemical principles for nitro group reduction.[1]
Materials:
-
2-Nitro-4-(trifluoromethyl)benzamide
-
Ethanol (or other suitable solvent)
-
Palladium on carbon (Pd/C, 5-10% w/w)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve 2-Nitro-4-(trifluoromethyl)benzamide in a suitable solvent such as ethanol.
-
Inerting the System: Purge the flask with an inert gas (nitrogen or argon) to remove any oxygen.
-
Catalyst Addition: Carefully add the palladium on carbon catalyst to the reaction mixture. The amount of catalyst is typically a small percentage of the starting material's weight.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the inert gas and introduce hydrogen gas to the desired pressure.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Isolation of Product: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification (if necessary): The crude product can be further purified by recrystallization from an appropriate solvent system to obtain the final product of high purity.
Applications in Drug Discovery: A Focus on PARP Inhibitors
The this compound moiety is a critical pharmacophore in a class of anticancer agents known as PARP (Poly(ADP-ribose) polymerase) inhibitors.[6] PARP enzymes are essential for the repair of single-strand DNA breaks.[7] In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[7]
The aminobenzamide portion of the molecule mimics the nicotinamide cofactor of NAD+, allowing it to bind to the active site of the PARP enzyme. The trifluoromethyl group often enhances the binding affinity and improves the pharmacokinetic properties of the drug candidate.
Procurement and Application Workflow for a Research Scientist
Caption: A flowchart outlining the typical workflow for a researcher utilizing this compound in drug discovery.
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its commercial availability, coupled with well-established synthetic routes, makes it an accessible starting material for the development of novel therapeutics. The proven success of incorporating this moiety into potent enzyme inhibitors, such as those targeting PARP, underscores its continued relevance in the pursuit of new treatments for diseases like cancer.
References
- 1. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [oakwoodchemical.com]
- 5. This compound | 713-41-7 [chemicalbook.com]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of 2-Amino-4-(trifluoromethyl)benzamide in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
2-Amino-4-(trifluoromethyl)benzamide has emerged as a pivotal structural motif in contemporary medicinal chemistry, serving as a versatile building block for a range of targeted therapeutics. Its unique combination of a reactive aniline, a hydrogen-bonding benzamide, and a metabolically stable, lipophilic trifluoromethyl group provides a powerful toolkit for medicinal chemists. This guide delves into the core chemical principles and practical applications of this compound, offering insights into its reactivity, strategic use in the synthesis of high-profile drugs such as the PARP inhibitor Niraparib, and its role in shaping the structure-activity relationships (SAR) of novel kinase inhibitors. Detailed experimental protocols and mechanistic considerations are provided to equip researchers with the knowledge to effectively leverage this valuable synthetic intermediate.
Physicochemical Properties and Synthetic Accessibility
This compound is a crystalline solid with a melting point of 151-152 °C.[1] Its key structural features, the primary aromatic amine and the carboxamide, are central to its utility as a synthetic precursor. The trifluoromethyl group at the 4-position significantly influences the molecule's electronic properties and lipophilicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 713-41-7 | [1][2][3] |
| Molecular Formula | C₈H₇F₃N₂O | [1][3][4] |
| Molecular Weight | 204.15 g/mol | [1][3] |
| Melting Point | 151-152 °C | [1] |
| Boiling Point (Predicted) | 268.6±40.0 °C | [1] |
| Density (Predicted) | 1.418±0.06 g/cm³ | [1] |
| pKa (Predicted) | 15.13±0.50 | [1] |
The synthesis of this compound is typically achieved from commercially available precursors such as 2-amino-4-(trifluoromethyl)benzoic acid.[1] Its availability from various chemical suppliers makes it a readily accessible starting material for drug discovery programs.[1]
Core Reactivity and Synthetic Applications
The chemical versatility of this compound stems from the reactivity of its primary amino group, which can readily participate in a variety of bond-forming reactions. This allows for its incorporation into diverse molecular scaffolds.
Amide Bond Formation: A Gateway to Diverse Scaffolds
The primary amine of this compound can be acylated to form a new amide bond. This is a fundamental transformation in medicinal chemistry, often employed to link different pharmacophoric elements. Standard peptide coupling reagents such as EDCI/HOBt or HATU can be utilized for this purpose.
Palladium-Catalyzed Cross-Coupling Reactions: Building Complex Architectures
Modern synthetic organic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to construct carbon-nitrogen and carbon-carbon bonds. This compound is an excellent substrate for these powerful transformations.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate, forming a new carbon-nitrogen bond.[5][6][7] This reaction is instrumental in synthesizing diarylamines, a common motif in kinase inhibitors. This compound can be coupled with a variety of aryl halides or triflates to generate more complex intermediates.
Experimental Protocol: Representative Buchwald-Hartwig Amination
Reaction: Coupling of this compound with an Aryl Bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₂CO₃, NaOt-Bu)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried flask, add this compound (1.0 eq), aryl bromide (1.2 eq), base (2.0 eq), palladium catalyst (1-5 mol%), and phosphine ligand (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Diagram 1: Buchwald-Hartwig Amination Workflow
Caption: A generalized workflow for the Buchwald-Hartwig amination.
While the primary amino group is the more common site of reaction, the aromatic ring of this compound, if appropriately functionalized (e.g., with a halide), could participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[8] This allows for the introduction of additional aryl or vinyl substituents.
Case Study: The Role of this compound in the Synthesis of Niraparib
Niraparib (Zejula®) is a potent poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[9] The synthesis of Niraparib provides an excellent example of the strategic use of a related building block, 2-amino-indazole-7-carboxamide, which shares the core aminobenzamide functionality. While not a direct use of this compound, the principles are highly transferable.
PARP inhibitors function by trapping PARP enzymes on damaged DNA, leading to cell death in cancer cells with deficient DNA repair pathways, a concept known as synthetic lethality.[10][11] The benzamide moiety is crucial for binding to the nicotinamide-binding pocket of the PARP enzyme.
Diagram 2: Simplified Retrosynthesis of Niraparib
Caption: A simplified retrosynthetic analysis of Niraparib.
Application in Kinase Inhibitor Development
The this compound scaffold is also prevalent in the design of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many cancers.
The aminopyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. By coupling this compound with a suitably functionalized pyrimidine, potent and selective kinase inhibitors can be developed.
Structure-Activity Relationship (SAR) Insights
The three key components of this compound each play a distinct and important role in the SAR of the final drug molecule.
-
2-Amino Group: This group serves as a key reactive handle for introducing the rest of the molecule, often through the formation of a C-N bond to a heterocyclic core. In the final molecule, it can also act as a hydrogen bond donor, interacting with the protein target.
-
Benzamide Moiety: The primary amide is a crucial pharmacophoric feature, particularly in PARP inhibitors, where it mimics the nicotinamide portion of NAD+ and forms key hydrogen bonds in the enzyme's active site.[12]
-
Trifluoromethyl Group: The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties.[13] It is highly electron-withdrawing, which can modulate the pKa of nearby functional groups and influence the overall electronic nature of the aromatic ring. Its lipophilicity can enhance membrane permeability and improve pharmacokinetic properties. Furthermore, the C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can increase the half-life of a drug.[13]
Diagram 3: SAR Contributions of this compound
Caption: Key SAR contributions of the structural motifs in this compound.
Conclusion
This compound is a high-value building block in medicinal chemistry, offering a unique combination of reactivity and desirable physicochemical properties. Its successful application in the synthesis of important drugs like PARP inhibitors and its potential in the development of novel kinase inhibitors underscore its strategic importance. A thorough understanding of its reactivity, particularly in modern cross-coupling reactions, and an appreciation of the SAR contributions of its constituent parts, are essential for medicinal chemists seeking to leverage this versatile scaffold in the design of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US11629137B2 - Methods of manufacturing of niraparib - Google Patents [patents.google.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. BENZAMIDE DERIVATIVE - Patent 2842939 [data.epo.org]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. mdpi.com [mdpi.com]
Spectroscopic and Analytical Profile of 2-Amino-4-(trifluoromethyl)benzamide: A Technical Guide
Abstract
This technical guide provides a comprehensive spectroscopic and analytical profile of 2-Amino-4-(trifluoromethyl)benzamide (CAS No. 713-41-7)[1][2], a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies presented herein are based on established analytical principles and data from structurally related molecules, providing a robust framework for the characterization of this and similar compounds.
Introduction: Chemical Identity and Significance
This compound is a substituted aromatic amide with the molecular formula C₈H₇F₃N₂O and a molecular weight of 204.15 g/mol [1][2]. Its structure, featuring an amino group and a trifluoromethyl group on the benzamide scaffold, makes it a versatile building block in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates, while the amino and amide functionalities provide sites for further chemical modification. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound in any research and development setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
The predicted ¹H NMR spectrum of this compound in a deuterated solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the amino and amide groups. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating amino group significantly influence the chemical shifts of the aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.2 | br s | 1H | -C(O )NH ₂ (one proton) |
| ~7.6 | d | 1H | Ar-H (H-6) |
| ~7.3 - 7.5 | br s | 1H | -C(O )NH ₂ (one proton) |
| ~6.9 | d | 1H | Ar-H (H-5) |
| ~6.8 | s | 1H | Ar-H (H-3) |
| ~6.5 | br s | 2H | -NH ₂ |
Note: The broadness of the amide and amine proton signals is due to quadrupole broadening and potential hydrogen exchange.
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The presence of the trifluoromethyl group will be evident as a quartet in the proton-coupled spectrum due to C-F coupling.
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C =O (Amide) |
| ~150 | C -NH₂ (C-2) |
| ~135 (q) | C -CF₃ (C-4) |
| ~130 | C -H (C-6) |
| ~125 (q) | C F₃ |
| ~118 | C -CONH₂ (C-1) |
| ~115 (q) | C -H (C-5) |
| ~110 | C -H (C-3) |
Experimental Protocol: NMR Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Instrumentation: A 500 MHz NMR spectrometer or equivalent.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Record the spectrum at a frequency of 500 MHz.
-
Set the spectral width to cover a range of 0 to 12 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Record the spectrum at a frequency of 125 MHz.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Acquire a larger number of scans compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectral Data
The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the amine and amide groups, the C=O bond of the amide, and the C-F bonds of the trifluoromethyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretching (amine and amide) |
| 3200 - 3100 | Medium | N-H stretching (amide, overtone) |
| 1660 - 1680 | Strong | C=O stretching (amide I band) |
| 1600 - 1620 | Medium | N-H bending (amine) |
| 1580 - 1600 | Medium | C=C stretching (aromatic) |
| 1200 - 1350 | Strong | C-N stretching |
| 1100 - 1300 | Very Strong | C-F stretching (trifluoromethyl) |
Experimental Protocol: IR Spectroscopy
Objective: To identify the functional groups in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Collect a background spectrum of the clean ATR crystal prior to sample analysis. The instrument software will automatically subtract the background from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.
Predicted Mass Spectrum Data (Electron Ionization - EI)
Under electron ionization, this compound is expected to show a prominent molecular ion peak and characteristic fragment ions.
| m/z | Relative Intensity | Assignment |
| 204 | High | [M]⁺ (Molecular Ion) |
| 188 | Medium | [M - NH₂]⁺ |
| 187 | Medium | [M - OH]⁺ |
| 159 | High | [M - CONH₂]⁺ |
| 145 | Medium | [M - NH₂ - CO]⁺ |
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the molecular structure of this compound.
Caption: Spectroscopic analysis workflow.
Caption: Molecular structure of the compound.
Safety and Handling
This compound should be handled in accordance with good industrial hygiene and safety practices. It is recommended to use this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[3][4][5][6]. Avoid breathing dust and prevent contact with skin and eyes[5]. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier[3][4][6].
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a solid foundation for the characterization of this compound. The predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocols, offer a reliable framework for researchers to confirm the structure and purity of this important chemical intermediate. Adherence to these analytical methodologies will ensure the quality and reliability of data in research and development applications.
References
An In-depth Technical Guide to 2-Amino-4-(trifluoromethyl)benzamide: A Cornerstone Building Block in Modern Drug Discovery
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-4-(trifluoromethyl)benzamide, a key chemical intermediate and versatile building block in medicinal chemistry. While a singular, seminal publication marking its initial "discovery" is not prominent in the scientific literature, its importance is underscored by its integral role in the synthesis of a multitude of biologically active molecules. This guide will delve into its logical synthetic pathways, physicochemical properties, and its significant applications in the development of targeted therapeutics, particularly in the realms of oncology and molecular biology. The content herein is curated for researchers and professionals in drug development, offering both a historical context and practical, field-proven insights into the utility of this compound.
Introduction: The Emergence of a Privileged Scaffold
The history of this compound is not one of a sudden, targeted discovery, but rather an evolution driven by the growing appreciation for fluorinated compounds in drug design. The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity, making it a highly sought-after feature in modern pharmaceuticals. The benzamide scaffold itself is a well-established pharmacophore present in a wide array of approved drugs.
The combination of the 2-amino and 4-trifluoromethyl substituents on the benzamide core creates a unique chemical entity with two key reactive sites: the amino group and the benzamide functionality. This dual reactivity allows for its versatile use as a foundational component in the construction of more complex molecular architectures. Its emergence in the chemical literature and commercial availability is a direct consequence of the pursuit of novel kinase and PARP (Poly (ADP-ribose) polymerase) inhibitors, where the trifluoromethylphenyl moiety has been shown to be a critical component for potent biological activity.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective application in synthesis and drug design.
| Property | Value |
| CAS Number | 713-41-7 |
| Molecular Formula | C₈H₇F₃N₂O |
| Molecular Weight | 204.15 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents |
Proposed Synthetic Pathways and Experimental Protocols
While the exact first synthesis is not documented in a landmark paper, the preparation of this compound can be logically deduced from established organic chemistry principles and patent literature for related compounds. A plausible and efficient synthetic route is outlined below.
Synthetic Scheme
Caption: A plausible three-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Nitro-4-(trifluoromethyl)benzoyl chloride
-
To a stirred solution of 2-nitro-4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-nitro-4-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 2-Nitro-4-(trifluoromethyl)benzamide
-
Dissolve the crude 2-nitro-4-(trifluoromethyl)benzoyl chloride in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath and bubble ammonia gas through the solution or add aqueous ammonium hydroxide (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-nitro-4-(trifluoromethyl)benzamide.
Step 3: Synthesis of this compound
-
Dissolve 2-nitro-4-(trifluoromethyl)benzamide in methanol or ethanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Application in Drug Discovery: A Versatile Building Block
The true significance of this compound lies in its utility as a scaffold for the synthesis of highly potent and selective therapeutic agents. The trifluoromethyl group often orients into a specific hydrophobic pocket of the target protein, while the amino group serves as a key attachment point for building out the rest of the molecule to achieve desired interactions and properties.
Kinase Inhibitors
The benzamide moiety is a common feature in many kinase inhibitors. For instance, derivatives of this compound have been explored in the development of inhibitors for various kinases, including Bcr-Abl, which is implicated in chronic myeloid leukemia (CML).[1] In these structures, the trifluoromethylbenzamide portion often serves as a crucial pharmacophore that binds to the hinge region or other key pockets of the kinase domain.
Caption: General scheme for the use of this compound in kinase inhibitor synthesis.
PARP Inhibitors
The benzamide core is a well-established pharmacophore for inhibiting Poly (ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. Several approved PARP inhibitors feature a benzamide or a related carboxamide group that mimics the nicotinamide portion of the NAD+ cofactor, thereby blocking the enzyme's catalytic activity. While this compound itself is not a potent PARP inhibitor, its structure serves as an excellent starting point for the synthesis of more complex and potent inhibitors. The trifluoromethyl group can enhance binding affinity and modulate pharmacokinetic properties.
Characterization Data (Representative)
Detailed analytical data is crucial for confirming the identity and purity of this compound. Below are representative data based on standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. Broad singlet for the -NH₂ protons. Singlet for the -CONH₂ protons. |
| ¹³C NMR | Aromatic carbons, including a quartet for the -CF₃ carbon due to C-F coupling. Carbonyl carbon signal around 165-170 ppm. |
| IR (Infrared) Spectroscopy | Characteristic N-H stretching vibrations for the primary amine and amide. C=O stretching for the amide. C-F stretching bands. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight (204.15 g/mol ). |
Conclusion
This compound stands as a testament to the importance of enabling chemical building blocks in the advancement of medicinal chemistry. While its own "discovery" may not be a celebrated event, its impact is evident in the numerous advanced drug candidates and research compounds that have been synthesized from it. Its strategic combination of a trifluoromethyl group and a versatile amino functionality on a privileged benzamide scaffold ensures its continued relevance in the ongoing quest for novel and effective therapeutics. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to leverage this valuable molecule in their drug discovery endeavors.
References
The Trifluoromethyl Group: A Keystone in Modern Benzamide Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into the benzamide scaffold represents a powerful and widely utilized strategy in modern medicinal chemistry. This guide provides a comprehensive technical overview of the multifaceted effects of trifluoromethyl substitution on the physicochemical and pharmacological properties of benzamide derivatives. We will delve into the fundamental electronic and steric influences of the CF3 group, its profound impact on lipophilicity and acidity (pKa), and its critical role in enhancing metabolic stability and modulating biological activity. Through an exploration of underlying mechanisms, presentation of comparative data, and detailed experimental protocols, this document aims to equip researchers with the foundational knowledge and practical insights necessary to effectively leverage trifluoromethylation in the design and optimization of novel benzamide-based therapeutics.
Introduction: The Strategic Value of the Trifluoromethyl Group in Benzamide Scaffolds
The benzamide moiety is a privileged scaffold in drug discovery, appearing in a diverse array of approved therapeutics. Its appeal lies in its synthetic tractability and its ability to form key hydrogen bonding interactions with biological targets. However, simple benzamide derivatives often suffer from suboptimal pharmacokinetic profiles, including rapid metabolism and poor membrane permeability. The introduction of a trifluoromethyl (CF3) group is a frequently employed tactic to overcome these limitations.[1][2]
The CF3 group is far more than a simple sterically bulky substituent. Its unique electronic properties, arising from the high electronegativity of the three fluorine atoms, impart a range of desirable attributes to the parent benzamide molecule.[3] These include:
-
Enhanced Metabolic Stability: The exceptional strength of the carbon-fluorine bond (approximately 485 kJ/mol) makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][4]
-
Increased Lipophilicity: The CF3 group generally increases the lipophilicity (logP) of a molecule, which can enhance membrane permeability and improve oral bioavailability.[1][2]
-
Modulation of Acidity/Basicity (pKa): As a potent electron-withdrawing group, the CF3 group can significantly lower the pKa of nearby acidic protons, such as the amide N-H, influencing solubility and target binding.
-
Improved Target Binding: The electronic and conformational effects of the CF3 group can lead to more potent and selective interactions with protein targets.[1]
This guide will systematically explore these effects, providing both theoretical explanations and practical, data-driven examples.
Fundamental Physicochemical Effects of Trifluoromethyl Substitution
Electronic and Steric Profile
The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of fluorine atoms.[3] This effect is paramount to many of the property modifications observed in trifluoromethylated benzamides. Unlike a methyl group, which is weakly electron-donating, the CF3 group significantly depletes electron density from the aromatic ring and the amide functionality.
Sterically, the CF3 group is larger than a hydrogen atom but is considered a bioisostere of a chlorine atom.[1] This steric bulk can influence the conformation of the benzamide, potentially locking it into a bioactive conformation or, conversely, creating unfavorable steric clashes with the target protein.
Impact on Lipophilicity (LogP)
A critical parameter in drug design is the partition coefficient (LogP), which describes the lipophilicity of a compound. Generally, trifluoromethylation increases the lipophilicity of a molecule. The Hansch pi value, a measure of the hydrophobicity of a substituent, for a CF3 group is +0.88.[1][2] This increase in lipophilicity can be advantageous for crossing cellular membranes but must be carefully balanced to avoid issues with aqueous solubility and potential off-target toxicity.
| Substituent (at para-position) | Parent Molecule | Approximate LogP | Change in LogP (ΔLogP) |
| -H | Benzamide | 1.0 | - |
| -CH3 | 4-Methylbenzamide | 1.5 | +0.5 |
| -CF3 | 4-(Trifluoromethyl)benzamide | 1.88 | +0.88 |
Table 1: Comparative LogP values illustrating the effect of a para-trifluoromethyl group on the lipophilicity of benzamide. (Note: Values are illustrative and can vary based on the specific molecule and measurement method).[1]
Modulation of Acidity (pKa)
The strong electron-withdrawing nature of the CF3 group significantly impacts the acidity of protons in its vicinity. For benzamides, this is most relevant to the amide N-H proton. By pulling electron density away from the nitrogen atom, the CF3 group stabilizes the conjugate base (amidate anion), thereby lowering the pKa and making the amide proton more acidic.
This modulation of pKa can have significant consequences for drug-receptor interactions. A more acidic amide proton can act as a stronger hydrogen bond donor. However, if the pKa drops too low, the compound may be significantly ionized at physiological pH, which can negatively impact cell permeability.[5]
Enhancing Metabolic Stability
One of the most valuable contributions of the trifluoromethyl group to drug design is its ability to block metabolic oxidation.[4] Aromatic rings and methyl groups are common sites of metabolism by CYP enzymes. Replacing a metabolically labile methyl group with a trifluoromethyl group is a classic "metabolic switching" strategy.[4]
| Parameter | Methyl-Substituted Benzamide | Trifluoromethyl-Substituted Benzamide | Rationale |
| Primary Metabolic Pathway | Oxidation of the methyl group | Blocked | The C-F bond is much stronger than the C-H bond and resistant to enzymatic cleavage.[1][4] |
| In Vitro Half-life (t½) | Shorter | Longer | Reduced rate of metabolism leads to slower clearance of the parent drug.[4] |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary metabolic pathway limits the formation of downstream metabolites.[4] |
Table 2: Comparative metabolic stability of methyl- vs. trifluoromethyl-substituted benzamides.
The introduction of a CF3 group can provide a "global protective effect," reducing metabolism at other sites in the molecule as well.[6] This is thought to be due to the electronic deactivation of the aromatic ring, making it less susceptible to oxidation.
Impact on Biological Activity and Target Interactions
The effects of trifluoromethylation on biological activity are multifaceted and context-dependent. The increased lipophilicity can enhance binding to hydrophobic pockets in a protein target. The altered electronics can strengthen hydrogen bonds and other electrostatic interactions.[1]
For example, in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors, trifluoromethylated benzamides have shown promising activity.[7][8] Docking studies revealed that these compounds fit well into the CETP active site, with hydrophobic interactions playing a predominant role in the formation of the ligand-CETP complex.[7]
However, the steric bulk of the CF3 group can also be detrimental, leading to a loss of activity if it clashes with the binding site. Therefore, the position of the CF3 group on the benzamide scaffold must be carefully considered.
Experimental Protocols
Determination of Lipophilicity (LogP/LogD) by RP-HPLC
Objective: To determine the lipophilicity of a trifluoromethylated benzamide derivative compared to its non-fluorinated analog.
Methodology:
-
Preparation of Standards: A series of standard compounds with known LogP values are prepared in a suitable solvent (e.g., methanol).
-
Sample Preparation: The test compounds (trifluoromethylated and non-fluorinated benzamides) are accurately weighed and dissolved in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength where the compounds have maximum absorbance.
-
-
Analysis:
-
Inject the standards and the test compounds onto the HPLC system.
-
Record the retention time (t_R_) for each compound.
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.
-
Plot log k' of the standards versus their known LogP values to generate a calibration curve.
-
Determine the LogP of the test compounds by interpolating their log k' values on the calibration curve.
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the metabolic stability of a trifluoromethylated benzamide by measuring its rate of depletion in the presence of liver microsomes.
Methodology:
-
Reagent Preparation:
-
Test Compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the benzamide derivative in a suitable organic solvent (e.g., DMSO).
-
Liver Microsomes: Use commercially available pooled human liver microsomes (HLM). Thaw on ice immediately before use.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4). This system continuously generates the necessary cofactor for CYP enzyme activity.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution to each well.
-
Add the test compound working solution (diluted from the stock to the final desired concentration, typically 1 µM) to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of an ice-cold stopping solution (e.g., acetonitrile containing an internal standard).
-
The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Conclusion and Future Perspectives
The trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal for the optimization of benzamide-based drug candidates. Its ability to confer enhanced metabolic stability, modulate lipophilicity and pKa, and improve target binding affinity has been repeatedly demonstrated. A thorough understanding of the fundamental principles governing these effects, as detailed in this guide, is crucial for its rational application.
Future research will likely focus on the development of novel trifluoromethylation methodologies to allow for more facile and selective installation of the CF3 group on complex benzamide scaffolds. Furthermore, a deeper computational and experimental understanding of how the CF3 group influences protein-ligand interactions and off-target effects will continue to refine its use in the design of safer and more effective medicines. By integrating the insights and protocols presented here, researchers can more effectively harness the power of the trifluoromethyl group to accelerate the discovery and development of next-generation benzamide therapeutics.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Amino-4-(trifluoromethyl)benzamide
Introduction: The Strategic Importance of the 2-Amino-4-(trifluoromethyl)benzamide Scaffold
In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. The strategic incorporation of fluorine-containing moieties has become a pivotal tactic to enhance the pharmacological properties of drug candidates.[1][2][3] The trifluoromethyl (CF₃) group, in particular, is a powerful substituent known to profoundly influence a molecule's lipophilicity, metabolic stability, and target binding affinity.[1][2][4] When positioned on a benzamide scaffold, as in this compound, it provides a versatile and highly valuable starting material for the synthesis of a new generation of kinase inhibitors.
The utility of this scaffold is threefold:
-
Enhanced Target Engagement: The strong electron-withdrawing nature of the CF₃ group can modulate the pKa of the adjacent amino group and participate in crucial hydrogen bonding or dipole-dipole interactions within the ATP-binding pocket of kinases, leading to enhanced binding affinity and selectivity.[1][2]
-
Improved Pharmacokinetics: The CF₃ group often increases lipophilicity, which can improve a compound's ability to cross biological membranes.[1][2] Furthermore, by replacing metabolically susceptible C-H bonds, the CF₃ group can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of the drug candidate.[1][5]
-
Versatile Synthetic Handle: The primary amino group of this compound serves as a key nucleophile for the construction of the core structures of numerous kinase inhibitor classes. It is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, which are fundamental transformations in modern drug synthesis.[6]
This guide provides a detailed protocol for the synthesis of a representative phenylaminopyrimidine-based kinase inhibitor using this compound as a key building block. Phenylaminopyrimidine scaffolds are central to many approved and investigational kinase inhibitors, as they effectively mimic the hinge-binding motif of ATP.[7]
Core Synthetic Strategy: Palladium-Catalyzed C-N Cross-Coupling
The central transformation in this protocol is the formation of a C-N bond between the aniline nitrogen of this compound and an electrophilic pyrimidine partner. The Buchwald-Hartwig amination is the method of choice for this transformation due to its high functional group tolerance, broad substrate scope, and generally high yields under relatively mild conditions.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for a pyrimidine-based kinase inhibitor.
Detailed Experimental Protocols
Part 1: Synthesis of 2-((2-Chloro-4-pyrimidinyl)amino)-4-(trifluoromethyl)benzamide (Intermediate 1)
This protocol details the palladium-catalyzed N-arylation of this compound with 2,4-dichloropyrimidine. The reaction is regioselective for the more reactive chlorine at the 4-position of the pyrimidine ring.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| This compound | 713-41-7 | 204.15 g/mol | 1.0 g (4.90 mmol) |
| 2,4-Dichloropyrimidine | 3934-20-1 | 148.98 g/mol | 0.80 g (5.39 mmol) |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 g/mol | 90 mg (0.098 mmol) |
| Xantphos | 161265-03-8 | 578.68 g/mol | 113 mg (0.196 mmol) |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 g/mol | 3.19 g (9.80 mmol) |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 g/mol | 20 mL |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 4.90 mmol), 2,4-dichloropyrimidine (0.80 g, 5.39 mmol), and cesium carbonate (3.19 g, 9.80 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon, add Pd₂(dba)₃ (90 mg, 0.098 mmol) and Xantphos (113 mg, 0.196 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (20 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate (2 x 20 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford Intermediate 1 as a pale yellow solid.
Expected Yield and Characterization:
-
Yield: 70-85%
-
¹H NMR (400 MHz, DMSO-d₆): Expect characteristic shifts for the aromatic protons, the N-H proton, and the benzamide -NH₂ protons.
-
LC-MS: Calculate the expected mass for C₁₂H₈ClF₃N₄O and confirm the presence of the corresponding [M+H]⁺ peak.
Part 2: Synthesis of the Final Kinase Inhibitor Analog
This protocol describes the nucleophilic aromatic substitution (SNAr) of the remaining chlorine atom on Intermediate 1 with a secondary amine (e.g., morpholine) to yield the final product.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| Intermediate 1 | N/A | 316.67 g/mol | 1.0 g (3.16 mmol) |
| Morpholine | 110-91-8 | 87.12 g/mol | 0.41 mL (4.74 mmol) |
| DIPEA | 7087-68-5 | 129.24 g/mol | 0.83 mL (4.74 mmol) |
| n-Butanol | 71-36-3 | 74.12 g/mol | 15 mL |
Procedure:
-
Reaction Setup: In a sealed tube, dissolve Intermediate 1 (1.0 g, 3.16 mmol) in n-butanol (15 mL).
-
Reagent Addition: Add morpholine (0.41 mL, 4.74 mmol) and N,N-Diisopropylethylamine (DIPEA) (0.83 mL, 4.74 mmol) to the solution.
-
Reaction: Seal the tube and heat the reaction mixture to 120 °C for 18-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the n-butanol.
-
Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (eluent: 50-80% ethyl acetate in hexanes, or a gradient of 0-10% methanol in dichloromethane) to yield the final product.
Expected Yield and Characterization:
| Parameter | Expected Result |
| Yield | 65-80% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, DMSO-d₆) | Confirm the presence of morpholine protons and the disappearance of the pyrimidine C2-H proton signal. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Confirm the expected number of carbon signals. |
| HRMS (ESI) | Calculated for C₁₆H₁₆F₃N₅O₂ [M+H]⁺, found value should be within ± 5 ppm. |
| Purity (HPLC) | >95% |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Chromatographic Monitoring: TLC and LC-MS are employed at each stage to confirm the consumption of starting materials and the formation of the desired product, allowing for real-time assessment of reaction progress.
-
Spectroscopic Confirmation: The structure of the intermediate and final product must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The obtained data should be consistent with the proposed structures.
-
Purity Analysis: The purity of the final compound is critical for subsequent biological evaluation. HPLC analysis provides a quantitative measure of purity, ensuring that any observed biological activity is attributable to the target compound.
Mechanism and Rationale: A Deeper Look
The choice of a palladium-catalyzed cross-coupling reaction is deliberate. The Pd(0) catalyst undergoes oxidative addition into the C-Cl bond of 2,4-dichloropyrimidine. The resulting Pd(II) complex then coordinates with the deprotonated this compound. Reductive elimination from this complex forms the desired C-N bond and regenerates the Pd(0) catalyst, completing the catalytic cycle. The use of a bulky, electron-rich phosphine ligand like Xantphos is crucial for stabilizing the palladium catalyst and promoting the reductive elimination step.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
In the second step, the SNAr reaction proceeds because the electron-withdrawing pyrimidine ring activates the C2-position towards nucleophilic attack by morpholine. The use of a non-nucleophilic base like DIPEA is essential to neutralize the HCl generated during the reaction without competing with the morpholine nucleophile.
Conclusion
This compound is a privileged starting material for the synthesis of novel kinase inhibitors. Its inherent electronic and structural features contribute favorably to the pharmacokinetic and pharmacodynamic profiles of the resulting compounds. The synthetic protocols detailed herein provide a robust and reproducible framework for accessing the valuable phenylaminopyrimidine class of kinase inhibitors, enabling further exploration of structure-activity relationships and the development of next-generation targeted therapies.
References
- 1. Design and synthesis of orally bioavailable benzimidazoles as Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling Reactions with 2-Amino-4-(trifluoromethyl)benzamide
Introduction: Navigating the Challenges of a Privileged Scaffold
In the landscape of modern drug discovery, fluorinated compounds have become indispensable tools for modulating the physicochemical and pharmacological properties of lead candidates. The trifluoromethyl group (CF₃), in particular, is a powerful bioisostere that can enhance metabolic stability, membrane permeability, and binding affinity.[1] 2-Amino-4-(trifluoromethyl)benzamide is a key building block that incorporates this valuable moiety, making it a frequent starting material in the synthesis of novel therapeutics, including inhibitors of the Hedgehog signaling pathway.[2]
However, the very electronic properties that make the trifluoromethyl group so attractive also present a significant synthetic challenge. The strong electron-withdrawing nature of the CF₃ group markedly reduces the nucleophilicity of the adjacent aniline amine, rendering it poorly reactive in standard acylation reactions.[3][4][5] This phenomenon often leads to sluggish reaction times, low yields, and the need for harsh conditions that may not be compatible with complex molecular architectures.[6][7][8]
This guide provides an in-depth analysis and a set of validated protocols designed to overcome the inherent difficulties of amide coupling with this compound. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering researchers to select and optimize the ideal conditions for their specific synthetic targets.
The Core Challenge: Electronic Deactivation
The primary obstacle in utilizing this compound is the reduced electron density on the nitrogen atom of the amino group. The trifluoromethyl group exerts a strong negative inductive effect (-I), pulling electron density away from the aromatic ring and, consequently, from the amino substituent. This deactivation diminishes the amine's ability to act as a nucleophile and attack the electrophilic carbonyl carbon of an activated carboxylic acid.
Figure 1. Electronic deactivation of the amino group in this compound.
Standard coupling conditions, such as those employing carbodiimides like EDC in the absence of potent activators, often fail or provide unsatisfactory yields because the activated carboxylic acid species is not electrophilic enough to react with the deactivated amine.[6] Therefore, successful coupling necessitates either the use of highly reactive coupling reagents or reaction conditions that favor the formation of a more potent acylating agent.
Protocol I: Enhanced Carbodiimide Coupling with EDC/HOBt and DMAP
This protocol enhances the classic 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) system with a crucial additive: 4-(dimethylamino)pyridine (DMAP). While EDC and HOBt react with a carboxylic acid to form a reactive HOBt ester, this intermediate can still be slow to react with an electron-deficient amine.[6][9] DMAP acts as a potent acyl transfer catalyst, intercepting the HOBt ester to form a highly reactive N-acylpyridinium ion, which is a much stronger electrophile.
Causality Behind the Choice: This method is a good starting point as the reagents are common, relatively inexpensive, and the byproducts are water-soluble, simplifying purification.[9] The addition of DMAP is the key to overcoming the sluggishness often observed with just EDC/HOBt for deactivated anilines.[6][10]
Experimental Protocol
-
Reagent Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv).
-
Dissolve the acid in an anhydrous aprotic solvent (e.g., CH₃CN or DMF, 0.1–0.5 M).
-
Add 1-hydroxybenzotriazole (HOBt) (0.1 equiv) and 4-(dimethylamino)pyridine (DMAP) (1.0 equiv).
-
-
Activation:
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.0 equiv) to the solution.
-
Stir the mixture at 0 °C for 15-20 minutes to allow for pre-activation.
-
-
Coupling:
-
Add this compound (1.1 equiv) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv).[6]
-
Allow the reaction to warm to room temperature and stir for 12–24 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol II: High-Potency Uronium Salt Coupling with HATU
For particularly challenging couplings, uronium/aminium salt-based reagents are the gold standard.[11][12] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is exceptionally effective due to its ability to form a highly reactive OAt-active ester from the carboxylic acid.[13][14] The 7-aza- substitution in the benzotriazole moiety provides a neighboring group effect that accelerates the coupling rate and suppresses racemization, making it superior to older reagents like HBTU.[13][14]
Causality Behind the Choice: HATU is chosen for its superior reactivity and efficiency in difficult couplings, including those with sterically hindered substrates or electron-poor amines.[11][14] It often provides higher yields and faster reaction times where other methods fail.[8]
Figure 2. Simplified workflow of carboxylic acid activation and coupling using HATU.
Experimental Protocol
-
Reagent Preparation:
-
In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1–0.5 M).
-
Add HATU (1.1 equiv) to the solution.
-
-
Activation:
-
Cool the mixture to 0 °C.
-
Add a non-nucleophilic base, typically DIPEA (2.0 equiv), dropwise.[13]
-
Stir the mixture for 5-10 minutes to allow for the formation of the active ester. A color change is often observed.
-
-
Coupling:
-
Add a solution of this compound (1.2 equiv) in a minimum amount of anhydrous DMF to the reaction flask.
-
Allow the reaction to warm to room temperature and stir for 2–12 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography or reverse-phase HPLC.
-
Safety Note: HATU and related uronium salts are potentially explosive and should be handled with care, avoiding shock and heat.[13] They are also known skin sensitizers.[13]
Protocol III: The Acyl Fluoride Approach for Highly Recalcitrant Cases
When even potent coupling reagents like HATU prove insufficient, converting the carboxylic acid to a more reactive derivative is a powerful strategy. Acyl fluorides are among the most reactive acylating agents, yet they exhibit remarkable stability and selectivity compared to acyl chlorides. They can be generated in situ from the carboxylic acid using reagents like cyanuric fluoride or, more conveniently, (diethylamino)sulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). A newer, safer alternative involves using TCFH (N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate) with catalytic Oxyma.[15] This protocol details the in situ formation of an acyl fluoride followed by coupling.
Causality Behind the Choice: This method is reserved for the most challenging substrates where the amine's nucleophilicity is exceptionally low.[7][8] The high electrophilicity of the acyl fluoride can drive the reaction to completion when other activated species cannot.
Experimental Protocol
-
Acyl Fluoride Formation:
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM or MeCN in a fluorinated polymer flask.
-
Cool the solution to -10 °C or 0 °C.
-
Slowly add a fluorinating agent (e.g., cyanuric fluoride, 0.4 equiv). Stir for 1-2 hours at this temperature.
-
-
Coupling:
-
In a separate flask, dissolve this compound (1.1 equiv) and a non-nucleophilic base (e.g., DIPEA or 2,6-lutidine, 1.5 equiv) in anhydrous DCM.
-
Slowly add the amine solution to the freshly prepared acyl fluoride solution at low temperature.
-
Allow the reaction to warm to room temperature and stir for 4–16 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction by ¹⁹F NMR (disappearance of the acyl fluoride signal) and LC-MS.
-
Upon completion, quench the reaction carefully by adding saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Summary and Recommendations
The choice of protocol for coupling with this compound depends on the reactivity of the carboxylic acid partner and the desired balance between cost, safety, and efficiency.
| Protocol | Key Reagents | Relative Cost | Reactivity | Key Advantages | Potential Drawbacks |
| I: Enhanced Carbodiimide | EDC·HCl, HOBt, DMAP, DIPEA | Low | Moderate | Common reagents, easy work-up.[9] | May be insufficient for highly hindered acids; DMAP can be difficult to remove. |
| II: Uronium Salt | HATU, DIPEA | High | High | High yields, fast reactions, good for difficult couplings.[11][14] | Reagent cost, potential safety hazards (explosive, sensitizer).[13] |
| III: Acyl Fluoride | Fluorinating Agent (e.g., Cyanuric Fluoride), Base | Moderate-High | Very High | Effective for the most challenging, deactivated systems.[7][8] | Requires handling of specialized fluorinating agents; potential for side reactions. |
General Workflow:
Figure 3. Decision workflow for amide coupling with this compound.
For initial attempts, the Enhanced Carbodiimide protocol is a logical and cost-effective choice. If yields are poor or the reaction fails to proceed, advancing to the HATU protocol is strongly recommended and is often the most reliable method. The Acyl Fluoride approach should be considered a specialist tool for cases where all other standard and high-potency methods have been exhausted.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. bachem.com [bachem.com]
- 13. HATU - Wikipedia [en.wikipedia.org]
- 14. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 15. General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Leveraging 2-Amino-4-(trifluoromethyl)benzamide for Accelerated Drug Discovery via Parallel Synthesis
Introduction: The Strategic Advantage of Fluorinated Building Blocks in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, offers a unique constellation of properties that medicinal chemists leverage to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. Its strong electron-withdrawing nature and high lipophilicity can significantly improve metabolic stability, membrane permeability, and binding affinity.
This guide focuses on 2-Amino-4-(trifluoromethyl)benzamide , a versatile building block poised for the rapid generation of diverse chemical libraries through parallel synthesis. Its structure combines three key features for diversity-oriented synthesis: a nucleophilic primary amine for derivatization, a primary amide that can participate in hydrogen bonding with biological targets, and the strategically placed trifluoromethyl group to impart favorable drug-like properties. These attributes make it an exemplary scaffold for generating novel compound collections aimed at a wide range of biological targets.
Physicochemical Properties and Strategic Considerations
A thorough understanding of the starting material is paramount for successful library synthesis. This compound is a solid at room temperature with the following key properties:
| Property | Value | Source |
| CAS Number | 713-41-7 | [1] |
| Molecular Formula | C₈H₇F₃N₂O | [1] |
| Molecular Weight | 204.15 g/mol | [1] |
| Melting Point | 151-152 °C | [1] |
The presence of the electron-withdrawing trifluoromethyl group decreases the nucleophilicity of the adjacent primary amine. This is a critical consideration when selecting coupling reagents and reaction conditions to ensure efficient amide bond formation across a diverse range of carboxylic acids. Standard coupling conditions may prove sluggish, necessitating more potent activating agents or optimized protocols to drive the reaction to completion.
Core Application: Solution-Phase Parallel Amide Synthesis
Solution-phase parallel synthesis is a highly effective strategy for the rapid creation of compound libraries, offering flexibility in reaction conditions and straightforward purification workflows. The following sections detail a robust workflow for the synthesis of a diverse library of N-acyl-2-amino-4-(trifluoromethyl)benzamides.
Workflow Overview
The overall workflow is designed for efficiency and high-throughput execution, typically in a 24- or 96-well plate format.
Caption: Solution-phase parallel synthesis workflow.
Detailed Experimental Protocol: Synthesis of a 96-Member Amide Library
This protocol is a representative procedure for the parallel synthesis of N-(2-carbamoyl-5-(trifluoromethyl)phenyl)amides.
Materials and Reagents
-
This compound
-
A diverse library of 96 carboxylic acids
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), Anhydrous
-
Scavenger Resin: Isocyanate resin (for scavenging excess amine, if necessary) or an amine-functionalized resin (for scavenging excess carboxylic acid and HOBt from HATU).
-
96-well reaction block with sealing mat
-
Multichannel pipette or liquid handling robot
Step 1: Preparation of Stock Solutions
-
Amine Solution: Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Carboxylic Acid Library: Prepare 0.2 M stock solutions of 96 diverse carboxylic acids in anhydrous DMF in a 96-well plate format.
-
Coupling Reagent/Base Solution: Prepare a solution containing HATU (0.22 M) and DIPEA (0.4 M) in anhydrous DMF. Note: This solution should be prepared fresh before use.
Step 2: Reaction Assembly
This procedure is described for a single well and is to be replicated across the 96-well plate.
-
To each well of the 96-well reaction block, add 250 µL of the 0.2 M this compound solution (0.05 mmol, 1.0 eq).
-
Add 250 µL of the corresponding 0.2 M carboxylic acid stock solution (0.05 mmol, 1.0 eq).
-
Add 250 µL of the freshly prepared HATU/DIPEA solution (0.055 mmol HATU, 1.1 eq; 0.1 mmol DIPEA, 2.0 eq).
-
Seal the reaction block securely with a chemically resistant sealing mat.
-
Allow the reaction to proceed at room temperature for 16-24 hours on an orbital shaker.
Causality Behind Experimental Choices:
-
HATU as Coupling Reagent: The reduced nucleophilicity of the aniline nitrogen in this compound necessitates a highly efficient coupling reagent. HATU is a uronium-based activating agent that rapidly converts carboxylic acids to their activated esters, facilitating acylation of even weakly nucleophilic amines.
-
DIPEA as Base: A non-nucleophilic organic base like DIPEA is crucial. It facilitates the deprotonation of the carboxylic acid and the protonated amine intermediate without competing in the coupling reaction. Two equivalents are used to neutralize the acid and the HCl salt formed during the reaction.
-
DMF as Solvent: DMF is an excellent polar aperti solvent that effectively solubilizes the reactants, reagents, and the resulting amide products, ensuring a homogeneous reaction mixture.
Step 3: High-Throughput Workup and Purification
-
Quenching (Optional but Recommended): Add 50 µL of water to each well to quench any remaining activated esters or HATU.
-
Scavenging: To each well, add an appropriate scavenger resin. For this protocol, an amine-functionalized silica gel or polymer resin (approx. 3-4 equivalents relative to the excess HATU) is recommended to remove the unreacted carboxylic acid and byproducts from the coupling reagent (e.g., HOBt).
-
Agitate the sealed reaction block for 2-4 hours at room temperature.
-
Isolation: Filter the contents of each well through a filter plate into a clean 96-well collection plate.
-
Wash the resin in each well with 2 x 250 µL of DMF or a mixture of DMF/Acetonitrile to ensure complete recovery of the product.
-
Remove the solvent from the collection plate in vacuo using a centrifugal evaporator.
Step 4: Analysis and Archiving
-
Re-dissolve the dried library compounds in a known volume of DMSO (e.g., 500 µL) to create 0.1 M stock solutions.
-
Perform quality control on a representative selection of wells (e.g., 8-12 wells) via LC-MS or UPLC-MS to confirm the identity and assess the purity of the products.
-
The final library plate is then ready for biological screening or archiving.
Alternative Synthetic Strategies
While the HATU-mediated coupling is a robust method, other synthetic strategies can be employed depending on the available reagents and the nature of the carboxylic acid library.
Caption: Alternative synthetic routes for library generation.
-
Acyl Chloride Method: For robust carboxylic acids, conversion to the corresponding acyl chloride followed by reaction with this compound in the presence of a non-nucleophilic base is a cost-effective and efficient method. However, this is less suitable for sensitive or functionally diverse acid libraries.
-
Carbodiimide Coupling (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is another common method. This may require slightly elevated temperatures or longer reaction times for an electron-deficient aniline like the title compound.
-
Ugi Four-Component Reaction: For generating libraries with greater structural complexity, the Ugi reaction is a powerful tool. In this one-pot reaction, this compound can serve as the amine component, reacting with an aldehyde or ketone, a carboxylic acid, and an isocyanide to rapidly generate complex peptidomimetic structures.
Conclusion
This compound is a high-value building block for parallel synthesis, enabling the efficient construction of compound libraries with desirable physicochemical properties for drug discovery. The electron-deficient nature of its primary amine requires careful consideration of reaction conditions, with powerful coupling reagents like HATU providing a reliable path to high-yielding acylation. The protocols and strategies outlined in this guide offer a robust framework for researchers to leverage this versatile scaffold in their quest for novel therapeutic agents.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-4-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This comprehensive guide details a robust and scalable process for the synthesis of 2-Amino-4-(trifluoromethyl)benzamide, a key intermediate in the manufacturing of various pharmaceutical compounds. The described methodology is optimized for large-scale production, emphasizing safety, efficiency, and cost-effectiveness. This document provides a detailed two-step synthetic route, starting from the readily available 2-nitro-4-(trifluoromethyl)benzoic acid. The protocol includes catalytic hydrogenation for the reduction of the nitro group, followed by a highly efficient amidation of the resulting anthranilic acid derivative. Alternative amidation protocols are also discussed to provide flexibility based on available resources and specific manufacturing requirements.
Introduction: Significance of this compound
This compound is a crucial building block in medicinal chemistry and drug development. The presence of the trifluoromethyl group, a bioisostere for various functional groups, often enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates. The specific substitution pattern of this molecule makes it an important intermediate in the synthesis of a range of therapeutic agents, including but not limited to, enzyme inhibitors and modulators of cellular signaling pathways. The efficient and economical large-scale synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.
Overview of the Synthetic Strategy
The presented synthesis is a two-step process designed for scalability and industrial applicability. The overall synthetic transformation is depicted below:
Caption: Overall synthetic route for this compound.
Causality behind the chosen route: This pathway was selected for its high efficiency and the use of readily available and cost-effective reagents. The catalytic hydrogenation in the first step is a clean and high-yielding reaction. The second step, amidation via an acid chloride intermediate, is a well-established and scalable method for the synthesis of primary amides.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-4-(trifluoromethyl)benzoic Acid
This step involves the reduction of the nitro group of 2-nitro-4-(trifluoromethyl)benzoic acid to an amine using catalytic hydrogenation.
Reaction Scheme:
Caption: Reduction of 2-nitro-4-(trifluoromethyl)benzoic acid.
Protocol:
-
Reactor Setup: A suitable high-pressure hydrogenation reactor is charged with 2-nitro-4-(trifluoromethyl)benzoic acid (1.0 eq) and ethanol (10 vol).
-
Catalyst Addition: 5% Palladium on carbon (Pd/C) catalyst (0.03 eq by weight) is carefully added to the reactor under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction mixture is then subjected to a hydrogen pressure of 1-2.5 bar.[1][2]
-
Reaction Monitoring: The reaction is exothermic, and the temperature is typically maintained between 20-40°C. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, the reactor is carefully depressurized and purged with nitrogen. The reaction mixture is filtered to remove the Pd/C catalyst. The filter cake is washed with ethanol.
-
Isolation: The filtrate is concentrated under reduced pressure to yield 2-Amino-4-(trifluoromethyl)benzoic acid as a solid. The product can be used in the next step without further purification if the purity is satisfactory.
Data Summary for Step 1:
| Parameter | Value | Reference |
| Starting Material | 2-Nitro-4-(trifluoromethyl)benzoic Acid | [1][2] |
| Reagents | H₂, 5% Pd/C, Ethanol | [1][2] |
| Typical Yield | >95% | [1][2] |
| Purity (by HPLC) | >98% | |
| Safety Note | Palladium on carbon is pyrophoric. Handle with care under an inert atmosphere. Hydrogen gas is highly flammable. |
Step 2: Synthesis of this compound
This step describes the conversion of 2-Amino-4-(trifluoromethyl)benzoic acid to the corresponding primary amide. The recommended method for large-scale synthesis involves the formation of an acyl chloride intermediate followed by reaction with ammonia.
Reaction Scheme:
Caption: Amidation of 2-Amino-4-(trifluoromethyl)benzoic acid.
Protocol:
-
Acyl Chloride Formation: To a clean and dry reactor, add 2-Amino-4-(trifluoromethyl)benzoic acid (1.0 eq) and a suitable solvent such as toluene or dichloromethane (10 vol). Cool the mixture to 0-5°C. Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the mixture while maintaining the temperature.[3][4]
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by a suitable method (e.g., IR spectroscopy by observing the disappearance of the carboxylic acid C=O stretch and the appearance of the acyl chloride C=O stretch) until the formation of the acyl chloride is complete.
-
Ammonia Addition: The reaction mixture containing the in-situ generated acyl chloride is then slowly added to a cooled (0-10°C) solution of aqueous ammonia (excess).
-
Product Formation and Isolation: The resulting mixture is stirred vigorously. The product, this compound, will precipitate out of the solution. The solid is collected by filtration, washed with cold water, and dried under vacuum.
Data Summary for Step 2:
| Parameter | Value | Reference |
| Starting Material | 2-Amino-4-(trifluoromethyl)benzoic Acid | |
| Reagents | Thionyl chloride (SOCl₂), Aqueous Ammonia (NH₃) | [3][4] |
| Typical Yield | >90% | |
| Purity (by HPLC) | >99% | |
| Safety Note | Thionyl chloride is corrosive and reacts violently with water. Ammonia is a corrosive gas with a pungent odor. All operations should be performed in a well-ventilated fume hood. |
Alternative Amidation Methods for Consideration
While the thionyl chloride method is robust for large-scale production, other methods may be suitable depending on specific process constraints and desired environmental footprint.
Carbodiimide Coupling
Carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used in the pharmaceutical industry for amide bond formation.[5][6][7]
Workflow:
Caption: Amidation using EDC as a coupling agent.
Advantages:
-
Milder reaction conditions compared to thionyl chloride.
-
High yields and purity.
Disadvantages:
-
Higher cost of reagents.
-
Generation of urea byproducts that need to be removed.
Catalytic Direct Amidation
Recent advances in catalysis have enabled the direct formation of amides from carboxylic acids and amines with the liberation of water as the only byproduct.[8][9][10] Various catalysts based on boron or titanium have been reported for this transformation.
Workflow:
Caption: Green catalytic approach to amidation.
Advantages:
-
High atom economy and environmentally friendly.
-
Reduced waste generation.
Disadvantages:
-
May require higher temperatures and longer reaction times.
-
Catalyst may need to be screened and optimized for this specific substrate.
Process Safety and Environmental Considerations
5.1. Hazard Analysis:
-
2-Nitro-4-(trifluoromethyl)benzoic Acid: Strong acid and oxidizing agent.
-
Palladium on Carbon: Pyrophoric catalyst.
-
Hydrogen Gas: Highly flammable.
-
Thionyl Chloride: Corrosive, toxic, and reacts violently with water.
-
Ammonia: Corrosive and toxic gas.
5.2. Recommended Safety Precautions:
-
All operations should be conducted by trained personnel in a well-ventilated area or fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Emergency eyewash and shower stations should be readily accessible.
-
Inert atmosphere techniques should be used when handling pyrophoric reagents.
-
Pressure reactors should be operated according to the manufacturer's instructions and behind a safety shield.
5.3. Waste Management:
-
Organic solvents should be collected and disposed of as hazardous waste.
-
Aqueous waste should be neutralized before disposal.
-
The palladium catalyst can be recovered and recycled.
Conclusion
The presented two-step synthesis of this compound provides a reliable and scalable route for the industrial production of this valuable pharmaceutical intermediate. The detailed protocols and discussion of alternative methods offer a comprehensive guide for researchers and process chemists to select and implement the most suitable synthesis strategy for their specific needs, while adhering to the highest standards of safety and environmental responsibility.
References
- 1. researchgate.net [researchgate.net]
- 2. Amide synthesis by acylation [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids [organic-chemistry.org]
Application Note: A Protocol for the Purification of 2-Amino-4-(trifluoromethyl)benzamide by Recrystallization
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 2-Amino-4-(trifluoromethyl)benzamide, a key building block in pharmaceutical and materials science research. The purity of such intermediates is paramount for the successful synthesis of target molecules and for ensuring reproducible experimental outcomes. Recrystallization is presented as a robust, efficient, and scalable method for achieving high purity. This guide details the underlying principles of recrystallization, a systematic procedure for solvent selection, the bulk purification protocol, and troubleshooting strategies. The methodologies are designed for researchers, scientists, and drug development professionals to enable the consistent production of high-purity this compound.
Introduction and Guiding Principles
This compound is a substituted aromatic amide whose structural motifs—an amine, an amide, and a trifluoromethyl group—make it a valuable synthon. The trifluoromethyl (-CF3) group, in particular, is known to enhance critical molecular properties such as metabolic stability and lipophilicity, making it a desirable feature in many drug candidates.[1][2] Consequently, ensuring the high purity of this starting material is a critical first step in any synthetic campaign.
Recrystallization is a powerful purification technique for solid compounds that leverages differences in solubility.[3][4] The fundamental principle is that the solubility of most solids increases with temperature.[4] An ideal recrystallization process involves dissolving the impure compound in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The impurities, being present in much lower concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[5]
The choice of solvent is the most critical factor for a successful recrystallization.[5] An optimal solvent should exhibit the following characteristics:
-
High solvency for the target compound at elevated temperatures.
-
Low solvency for the target compound at low temperatures.
-
A boiling point lower than the melting point of the target compound.
-
High or low solvency for impurities, contrasting with the target compound's solubility profile.
-
Chemical inertness towards the compound.
-
Volatility for easy removal from the purified crystals.
This protocol is designed as a self-validating system, beginning with a logical solvent screening process to identify the optimal conditions before proceeding to bulk purification.
Physicochemical Properties of this compound
Understanding the physical properties of the target compound is essential for designing an effective purification strategy. Key properties are summarized below.
| Property | Value | Source |
| CAS Number | 713-41-7 | [6][7][8] |
| Molecular Formula | C₈H₇F₃N₂O | [6] |
| Molecular Weight | 204.15 g/mol | [6] |
| Appearance | Solid | [8] |
| Melting Point | 151-152 °C | [6][7][8] |
The relatively high melting point of 151-152 °C allows for a wide range of common organic solvents to be considered for recrystallization, as their boiling points are well below this temperature.
Protocol 1: Systematic Solvent Screening
The success of the bulk recrystallization hinges on the selection of an appropriate solvent. This protocol outlines a small-scale, systematic approach to identify the best solvent or solvent mixture.
Materials and Equipment:
-
Crude this compound
-
Test tubes or small vials (e.g., 13x100 mm)
-
Heat gun or sand bath
-
Vortex mixer
-
Ice bath
-
Candidate Solvents (see Table 2)
Procedure:
-
Preparation: Place approximately 20-30 mg of the crude solid into several separate test tubes.
-
Room Temperature Test: To the first test tube, add the first candidate solvent dropwise (e.g., 0.25 mL) and vortex. Observe if the solid dissolves completely.
-
Rationale: An ideal solvent should not dissolve the compound at room temperature.[5] If it dissolves readily, the solvent is too powerful, and recovery will be poor.
-
-
Hot Solubility Test: If the solid did not dissolve at room temperature, gently heat the mixture to the solvent's boiling point. Continue to add small aliquots of the solvent (up to ~1 mL) with heating until the solid fully dissolves.
-
Rationale: The compound must be soluble in the hot solvent to free it from insoluble impurities and create a saturated solution for crystallization.[3]
-
-
Cooling and Crystallization: Once a clear, hot solution is obtained, allow it to cool slowly to room temperature. If no crystals form, place the test tube in an ice bath for 15-20 minutes. If crystallization still does not occur, try scratching the inside of the tube with a glass rod to induce nucleation.
-
Rationale: Slow cooling promotes the formation of larger, purer crystals.[5] Rapid cooling can trap impurities.
-
-
Observation and Selection: Record the results for each solvent in a table similar to the one below. The best solvent is one that shows poor solubility at room temperature but good solubility at high temperature, and which yields a significant amount of crystalline precipitate upon cooling.
-
Mixed Solvents: If no single solvent is ideal, a mixed-solvent system can be effective. Dissolve the compound in a minimum of a "good" hot solvent (in which it is very soluble) and then add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy (saturated). Reheat to clarify and then cool slowly. Common pairs for polar compounds include ethanol/water or acetone/hexane.[5]
Table for Recording Solvent Screening Observations:
| Solvent | Solubility at Room Temp. (25°C) | Solubility at Boiling | Observations on Cooling (Crystal Formation, Color, etc.) |
| Water | |||
| Ethanol | |||
| Isopropanol | |||
| Acetonitrile | |||
| Ethyl Acetate | |||
| Toluene | |||
| Ethanol/Water | |||
| Acetone/Hexane |
Based on the structure, which contains polar amine and amide groups, moderately polar solvents like ethanol, isopropanol, and acetonitrile are strong initial candidates. A mixture of ethanol and water is also highly likely to be effective.[9]
Protocol 2: Bulk Recrystallization Workflow
This protocol describes the procedure for purifying a larger quantity of this compound once an optimal solvent has been identified from Protocol 1.
Caption: Workflow for the recrystallization of this compound.
Materials and Equipment:
-
Crude this compound
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and vacuum flask
-
Filter paper
-
Glass funnel (for hot filtration)
-
Fluted filter paper or cotton plug
-
Watch glass
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding the hot solvent in small portions until the solid has just completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Causality: Activated charcoal has a high surface area that adsorbs high-molecular-weight colored impurities.
-
-
Hot Filtration (Optional): This step is necessary if insoluble impurities are present or if charcoal was used. Preheat a second Erlenmeyer flask and a glass funnel on the hotplate. Place a fluted filter paper in the funnel and rapidly filter the hot solution into the preheated flask.
-
Causality: All equipment must be hot to prevent premature crystallization of the product in the funnel, which would decrease the final yield.
-
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature on a benchtop. Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.
-
Causality: Slow cooling is essential for the formation of a pure, well-ordered crystal lattice. Rapid cooling can cause impurities to become trapped within the crystals.
-
-
Crystal Collection: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent. Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Causality: Vacuum filtration is an efficient method for separating the solid crystals from the mother liquor, which contains the soluble impurities.[4]
-
-
Washing: With the vacuum still on, wash the crystals on the filter paper with a small amount of ice-cold solvent.
-
Causality: The cold solvent wash removes any residual mother liquor adhering to the crystal surfaces. The solvent must be ice-cold and used sparingly to avoid dissolving a significant portion of the purified product.[3]
-
-
Drying: Allow air to be pulled through the crystals on the funnel for several minutes to partially dry them. Then, carefully transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
-
Analysis: Determine the yield by weight and assess the purity by measuring the melting point. A pure compound will exhibit a sharp melting point at or near the literature value (151-152 °C).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Crystals do not form | Solution is too dilute (too much solvent used); cooling too fast; compound is highly soluble even when cold. | Scratch the inside of the flask with a glass rod. Add a seed crystal. Boil off some of the solvent to re-saturate the solution. If necessary, add an "anti-solvent" dropwise. |
| "Oiling out" occurs | The boiling point of the solvent is higher than the compound's melting point in that solvent system; impurities are depressing the melting point. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Allow it to cool even more slowly. Consider a different solvent with a lower boiling point. |
| Low Recovery | Too much solvent was used; crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration. | Ensure minimum solvent is used. Always use ice-cold solvent for washing. Ensure filtration apparatus is sufficiently pre-heated. |
| Poor Purity (low M.P.) | Cooling was too rapid, trapping impurities; insufficient washing of crystals. | Repeat the recrystallization process, ensuring slow, undisturbed cooling. Ensure the crystal cake is washed thoroughly with ice-cold solvent. |
Conclusion
Recrystallization is a fundamental and highly effective technique for the purification of this compound. By following a systematic approach that begins with careful solvent screening, researchers can develop a robust and repeatable protocol. The detailed steps provided in this application note, grounded in the core principles of solubility and crystal growth, are designed to guide scientists in achieving the high level of purity required for demanding applications in drug discovery and chemical synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. mt.com [mt.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. This compound | 713-41-7 [amp.chemicalbook.com]
- 7. This compound | 713-41-7 [chemicalbook.com]
- 8. angenechemical.com [angenechemical.com]
- 9. benchchem.com [benchchem.com]
A Robust, Stability-Indicating HPLC Method for the Purity Analysis of 2-Amino-4-(trifluoromethyl)benzamide
An Application Note from the Office of the Senior Application Scientist
Introduction
2-Amino-4-(trifluoromethyl)benzamide is a fluorinated aromatic compound of significant interest as a building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can impart unique properties such as increased metabolic stability and binding affinity in drug candidates. Therefore, ensuring the chemical purity of this intermediate is paramount to the integrity of downstream synthetic processes and the safety and efficacy of final products. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1]
This application note details a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method developed and validated for the determination of purity and the separation of this compound from its potential process-related impurities and degradation products. The narrative explains the scientific rationale behind the methodological choices, providing a comprehensive guide for researchers, quality control analysts, and drug development professionals.
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties is critical for rational method development.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 713-41-7 | [2] |
| Molecular Formula | C₈H₇F₃N₂O | [2] |
| Molecular Weight | 204.15 g/mol | [2] |
| Structure | ![]() |
The structure contains a UV-active benzene ring, an ionizable basic amino group (-NH₂), and a neutral amide group. These features make it an ideal candidate for analysis by RP-HPLC with UV detection.
Principle and Method Development Rationale
The goal is to create a method that separates the main compound (the API or intermediate) from any other components in the sample. Reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar, is the most common and effective mode for separating moderately polar small molecules like our analyte.
-
Column Selection: A C18 (octadecylsilane) column was chosen as the stationary phase. This is the workhorse of reversed-phase HPLC, providing excellent hydrophobic retention for aromatic rings while still being suitable for moderately polar compounds. The high surface area and carbon load of modern C18 columns ensure high-resolution separations.[1]
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile (ACN) was selected over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency at lower wavelengths.
-
Aqueous Phase & pH Control: The amino group on the analyte is basic. Controlling the pH of the mobile phase is crucial for consistent retention and peak shape. A buffer of 0.1% formic acid in water (approx. pH 2.7) was chosen. At this acidic pH, the amino group will be protonated (-NH₃⁺), making the molecule more polar and ensuring sharp, symmetrical peaks by preventing silanol interactions on the column surface. Using volatile buffers like formic acid also makes the method compatible with mass spectrometry (LC-MS) for impurity identification, if needed.[3]
-
Gradient Elution: A gradient elution, where the proportion of organic solvent (ACN) is increased over time, was implemented. This approach is superior to an isocratic (constant composition) method for purity analysis. It ensures that late-eluting, more nonpolar impurities are washed from the column in a reasonable time, while providing excellent resolution for early-eluting, polar impurities.
-
-
Detection: The conjugated aromatic system of this compound allows for sensitive detection using a UV-Vis detector. While a fixed wavelength of 254 nm is often a good starting point for aromatic compounds, a Photodiode Array (PDA) detector is strongly recommended. A PDA detector acquires the entire UV spectrum at each point in the chromatogram, allowing for the determination of the absorbance maximum (λmax) for the main peak and ensuring peak purity analysis by comparing spectra across the peak. Based on similar structures, a strong absorbance is expected between 240-280 nm.[4][5]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC or UHPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a PDA or UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Chemicals:
-
This compound Reference Standard (>99.5% purity).
-
Acetonitrile (HPLC or LC-MS grade).
-
Formic Acid (LC-MS grade).
-
Water (HPLC or Milli-Q grade).
-
-
Labware: Calibrated analytical balance, volumetric flasks, autosampler vials.
Reagent and Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to a 1 L volumetric flask and dilute to the mark with HPLC-grade water. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to a 1 L volumetric flask and dilute to the mark with acetonitrile.
-
Diluent: A 90:10 (v/v) mixture of Mobile Phase A and Mobile Phase B. This ensures the sample is dissolved in a solvent weaker than the initial mobile phase conditions to prevent peak distortion.
Standard and Sample Preparation
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the this compound sample to be tested and prepare it in the same manner as the Standard Stock Solution. This concentration is suitable for detecting impurities at the 0.1% level.
HPLC Operating Conditions
The optimized HPLC parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm or λmax determined by PDA |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 |
Method Validation Strategy
To ensure the method is trustworthy and suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[6]
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is demonstrated by injecting a blank (diluent), the reference standard, and a sample solution. Forced degradation studies (acid, base, oxidative, thermal, photolytic stress) should be performed to show that degradation products are resolved from the main peak.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration, are analyzed. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. It is assessed by spiking a placebo or sample matrix with known amounts of the reference standard at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Assessed by analyzing at least six replicate sample preparations on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by having a different analyst, on a different day, using a different instrument if possible. The Relative Standard Deviation (%RSD) for both should be ≤ 2.0%.
-
-
LOD & LOQ: The lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. They are typically determined based on the signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 mL/min flow rate, ±2 °C column temperature, ±2% mobile phase composition).
Hypothetical Validation Data Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.85% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.15% | ≤ 2.0% |
| LOQ | 0.05 µg/mL (S/N > 10) | - |
| Specificity | Peak purity > 99.9%; All degradation peaks resolved. | No interference at the analyte retention time. |
Workflow and Data Analysis
The overall workflow for implementing this method is depicted below. Purity is calculated using the area percent method, assuming the response factor for impurities is the same as for the main compound.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The RP-HPLC method described provides a reliable, robust, and specific protocol for the purity determination of this compound. The use of a standard C18 column with a formic acid/acetonitrile gradient and UV detection makes it accessible to most analytical laboratories. Proper validation according to ICH guidelines will ensure its suitability for quality control in both research and regulated environments, contributing to the overall quality assurance of chemical manufacturing processes.
References
Application Note: GC-MS Analysis of 2-Amino-4-(trifluoromethyl)benzamide Following Derivatization
Abstract
This application note provides detailed protocols for the chemical derivatization of 2-Amino-4-(trifluoromethyl)benzamide to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC analysis of this compound is challenging due to its high polarity and low volatility, stemming from the primary amine and amide functional groups.[1][2] These properties can lead to poor chromatographic performance, including broad, tailing peaks and irreversible adsorption onto the GC column. To overcome these issues, we present two robust derivatization methods: silylation using N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and acylation using trifluoroacetic anhydride (TFAA). This guide offers step-by-step protocols, explains the chemical principles, and provides recommended GC-MS parameters for the successful analysis of the resulting derivatives, enabling accurate and reproducible quantification for researchers in pharmaceutical and chemical synthesis.
Introduction: The Challenge of Analyzing Polar Benzamides
This compound is a fluorinated aromatic compound of interest in drug discovery and chemical synthesis. Its structure, featuring both a primary amino group (-NH₂) and a primary amide group (-CONH₂), imparts significant polarity. This high polarity results in strong intermolecular hydrogen bonding, which decreases the molecule's volatility to a point where it is unsuitable for direct GC analysis.[2] Attempting to analyze such compounds without derivatization often results in poor sensitivity and reproducibility.[3]
Chemical derivatization is a crucial sample preparation step that modifies the analyte to make it more amenable to GC analysis.[2][4] The process involves replacing the active, polar hydrogen atoms on the amine and amide groups with nonpolar functional groups.[5] This modification achieves three primary objectives:
-
Increases Volatility: By disrupting hydrogen bonding, the derivative's boiling point is lowered, allowing it to vaporize in the GC inlet.[2][4]
-
Enhances Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC separation.[2]
-
Improves Chromatographic Behavior: Masking the polar sites reduces interactions with active sites on the column and inlet liner, resulting in sharper, more symmetrical peaks.
This note details two effective derivatization strategies: silylation and acylation, providing a comprehensive guide for their application.
Principle of Derivatization: Silylation vs. Acylation
The choice of derivatizing reagent depends on the functional groups present in the analyte and the desired analytical outcome.[5] For this compound, both silylation and acylation are highly effective.
Silylation
Silylation is a versatile and widely used derivatization technique where an active hydrogen is replaced by a silyl group, typically a trimethylsilyl (TMS) or a t-butyldimethylsilyl (TBDMS) group.[5][6] For this application, we utilize MTBSTFA, which forms TBDMS derivatives. These derivatives are notably more stable and less sensitive to moisture than their TMS counterparts, offering a more robust analytical method.[7]
The reaction proceeds via a nucleophilic attack from the amine and amide nitrogens on the silicon atom of the MTBSTFA molecule. Both the -NH₂ and -CONH₂ groups are expected to be derivatized, resulting in a di-substituted product.
Acylation
Acylation involves the introduction of an acyl group (R-C=O) by replacing an active hydrogen. Perfluorinated anhydrides, such as Trifluoroacetic Anhydride (TFAA), are excellent reagents for derivatizing amines and amides.[8] They react readily to produce stable and highly volatile derivatives.[8][9] Acylated derivatives of primary amines are known to be particularly stable.[1] An added benefit of using fluorinated reagents is the significant increase in response when using an Electron Capture Detector (ECD), although a mass spectrometer remains the gold standard for identification.
The reaction with TFAA will convert the primary amine and the amide into their respective trifluoroacetyl derivatives.
Overall Analytical Workflow
The process from sample preparation to final data analysis follows a structured path. The choice between silylation and acylation can be made based on laboratory reagent availability, desired derivative stability, and instrumentation.
References
- 1. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. gcms.cz [gcms.cz]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of 2-Amino-4-(trifluoromethyl)benzamide and its Analogs in Agrochemical Synthesis
Introduction: The Strategic Importance of Fluorinated Moieties in Agrochemicals
The introduction of fluorine, particularly the trifluoromethyl (CF₃) group, into organic molecules has been a transformative strategy in the design of modern agrochemicals.[1][2] The unique physicochemical properties conferred by the CF₃ group—including high lipophilicity, metabolic stability, and potent electronic effects—can dramatically enhance the efficacy, bioavailability, and target-binding affinity of active ingredients.[1][2]
This guide focuses on the synthetic applications of trifluoromethyl-substituted aminobenzamides, a class of intermediates with significant potential in agrochemical development. While direct, publicly available literature on the specific applications of 2-Amino-4-(trifluoromethyl)benzamide is limited, its structural motifs are present in a number of patented compounds. To provide a comprehensive and practical guide for researchers, we will use the synthesis of the blockbuster insecticide, Chlorantraniliprole , as a detailed case study. Chlorantraniliprole, a member of the anthranilic diamide class of insecticides, features a substituted 2-aminobenzamide core that is structurally analogous to the topic compound.[3][4][5] The principles, reaction mechanisms, and protocols detailed herein are therefore highly relevant and adaptable for researchers exploring the synthetic utility of this compound and related building blocks.
Case Study: The Synthesis of Chlorantraniliprole - A Diamide Insecticide
Chlorantraniliprole is a potent and widely used insecticide that acts as a ryanodine receptor activator in insects, leading to uncontrolled calcium release, paralysis, and death.[6] Its industrial synthesis is a multi-step process that hinges on the coupling of two key intermediates: a substituted pyrazole carboxylic acid and a substituted anthranilamide.[3][4]
The overall synthetic strategy can be visualized as follows:
Figure 1: A simplified workflow for the synthesis of Chlorantraniliprole.
Part 1: Synthesis of the Pyrazole Carboxylic Acid Intermediate
A common industrial route to 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid begins with 2,3-dichloropyridine.[3] This multi-step process involves hydrazino-substitution, cyclization, bromination, and oxidation.
Experimental Protocol: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
Hydrazino-substitution:
-
To a solution of 2,3-dichloropyridine in ethanol, add hydrazine hydrate.
-
Reflux the mixture for several hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield (3-chloropyridin-2-yl)-hydrazine.
-
-
Cyclization:
-
In a separate flask, prepare a solution of sodium ethoxide in ethanol.
-
Add diethyl maleate to the sodium ethoxide solution, followed by the dropwise addition of the (3-chloropyridin-2-yl)-hydrazine obtained in the previous step.
-
Stir the reaction mixture at room temperature to facilitate the formation of the pyrazolidinone ring.
-
-
Bromination and Oxidation:
-
The pyrazolidinone intermediate is then subjected to bromination using a suitable agent such as phosphorus oxybromide in a solvent like acetonitrile.
-
The subsequent oxidation of the pyrazoline intermediate, followed by hydrolysis of the ester group, yields the final carboxylic acid product.
-
Note: The specific conditions for these steps, including temperatures, reaction times, and purification methods, are often proprietary and may vary. The above protocol outlines the general chemical transformations involved.
Part 2: Synthesis of the Anthranilamide Intermediate
The second key intermediate is 2-amino-5-chloro-N,3-dimethylbenzamide . This is typically synthesized from 2-amino-3-methylbenzoic acid.[4][7]
Experimental Protocol: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide
-
Amidation of 2-amino-3-methylbenzoic acid:
-
Suspend 2-amino-3-methylbenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂).[4]
-
Add a coupling agent like 1-hydroxybenzotriazole (HOBt) (1.0 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq).[4]
-
Cool the mixture in an ice bath and add a solution of methylamine (e.g., 30% in ethanol, 2.0 eq) dropwise.[4]
-
Allow the reaction to stir in the ice bath for approximately 30 minutes, then warm to room temperature and stir overnight.[4]
-
Upon completion, wash the reaction mixture with water and remove the dichloromethane under reduced pressure to obtain N-methyl-2-amino-3-methylbenzamide.
-
-
Chlorination:
-
Dissolve the N-methyl-2-amino-3-methylbenzamide in a suitable solvent.
-
Introduce a chlorinating agent, such as N-chlorosuccinimide (NCS), to regioselectively chlorinate the aromatic ring at the 5-position.
-
Monitor the reaction by TLC. Upon completion, work up the reaction mixture to isolate the final product, 2-amino-5-chloro-N,3-dimethylbenzamide.
-
Part 3: The Final Coupling - Synthesis of Chlorantraniliprole
The final step is the amide bond formation between the two key intermediates. This can be achieved through two primary routes: direct coupling or a two-step process via a benzoxazinone intermediate.[3][4]
Figure 2: Two common routes for the final coupling step in Chlorantraniliprole synthesis.
Experimental Protocol: Direct Amide Coupling
-
Activation of the Carboxylic Acid:
-
Dissolve the 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous solvent like acetonitrile.
-
Add a base, such as 3-methylpyridine, followed by the dropwise addition of an activating agent like methanesulfonyl chloride (MsCl) at a low temperature (e.g., 0°C).[3] This in-situ formation of a mixed anhydride activates the carboxylic acid for nucleophilic attack.
-
-
Amide Bond Formation:
-
To the activated carboxylic acid mixture, add a solution of 2-amino-5-chloro-N,3-dimethylbenzamide (1.0 eq) in the same solvent.
-
Allow the reaction to stir at room temperature until completion, as monitored by TLC or HPLC.
-
Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent.
-
The crude product is then purified, often by recrystallization, to yield Chlorantraniliprole.
-
Quantitative Data Summary
| Step | Starting Materials | Key Reagents | Typical Yield | Reference |
| Amidation | 2-amino-3-methylbenzoic acid, Methylamine | EDCI, HOBt | ~90% | [4] |
| Final Coupling | Pyrazole carboxylic acid, Anthranilamide | MsCl, Base | ~91.5% | [4] |
Potential Applications of this compound in Agrochemical Synthesis
Based on the established chemistry of its analogs, This compound is a valuable intermediate for the synthesis of novel, potentially patentable agrochemicals. Its trifluoromethyl group at the 4-position is expected to significantly influence the electronic properties of the aromatic ring and the lipophilicity of the final molecule, which could lead to new or enhanced biological activities.
Hypothetical Synthetic Pathway:
A hypothetical synthesis of a novel diamide insecticide using this compound could follow a similar pathway to that of Chlorantraniliprole:
-
Amidation: The primary amine of this compound could be coupled with a variety of pyrazole carboxylic acids or other heterocyclic carboxylic acids known to be important in agrochemical design.
-
N-Alkylation/Arylation: The amide nitrogen could be functionalized, for example, with a methyl group as seen in Chlorantraniliprole, to modulate the molecule's properties.
-
Further Ring Modifications: The aromatic ring of the benzamide could be further substituted (e.g., via halogenation) to fine-tune the biological activity.
The presence of the electron-withdrawing CF₃ group at the 4-position may alter the nucleophilicity of the 2-amino group and the acidity of the amide N-H proton compared to the intermediates used in Chlorantraniliprole synthesis. These factors would need to be considered when optimizing reaction conditions for coupling reactions.
Conclusion
While this compound is not a direct intermediate in the synthesis of the most widely known diamide insecticides, the chemical principles governing the synthesis of these blockbuster products provide a clear and authoritative roadmap for its application. By understanding the multi-step synthesis of Chlorantraniliprole, researchers can effectively utilize this compound and its derivatives to construct novel molecular scaffolds. This strategic approach, leveraging established synthetic methodologies, is crucial for the discovery and development of the next generation of high-efficacy agrochemicals.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]
- 5. Chlorantraniliprole preparation method - Patent CN-103058993-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Amino-4-(trifluoromethyl)benzamide
Introduction: The Strategic Importance of 2-Amino-4-(trifluoromethyl)benzamide in Medicinal Chemistry
This compound is a valuable and strategic starting material in the synthesis of novel heterocyclic compounds, particularly for applications in drug discovery and development. The presence of the trifluoromethyl (-CF3) group is of paramount importance in modern medicinal chemistry. Incorporating this moiety into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The -CF3 group's strong electron-withdrawing nature can also modulate the physicochemical properties of the parent molecule, influencing its acidity and hydrogen bonding capabilities.[1] This application note provides detailed protocols and mechanistic insights for the synthesis of quinazolinones and other key heterocyclic scaffolds from this compound, designed for researchers, scientists, and professionals in drug development.
Part 1: Synthesis of 7-(Trifluoromethyl)quinazolin-4(3H)-ones
Quinazolin-4(3H)-ones are a privileged class of heterocyclic compounds renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The general strategy for their synthesis from 2-aminobenzamides involves condensation with a one-carbon synthon, such as an aldehyde or its equivalent.[4][5] The trifluoromethyl group at the 7-position of the resulting quinazolinone is anticipated to enhance its bioactivity.
Protocol 1: One-Pot Synthesis of 2-Aryl-7-(trifluoromethyl)quinazolin-4(3H)-ones
This protocol details a robust and scalable one-pot synthesis of 2-aryl-7-(trifluoromethyl)quinazolin-4(3H)-ones via the condensation of this compound with various aromatic aldehydes.
Experimental Protocol:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 204.16 mg).
-
Reagent Addition: Add the desired aromatic aldehyde (1.2 mmol) and dimethyl sulfoxide (DMSO) (5 mL).
-
Initiation: While stirring, add 30% aqueous hydrogen peroxide (H₂O₂) (2.0 mmol) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 100-120 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to afford the pure 2-aryl-7-(trifluoromethyl)quinazolin-4(3H)-one.
Causality and Mechanistic Insights:
The reaction proceeds through an initial condensation of the 2-aminobenzamide with the aldehyde to form a Schiff base intermediate. The hydrogen peroxide, in this case, acts as an oxidant to facilitate the subsequent cyclization and aromatization to the stable quinazolinone ring system.[6] DMSO serves as a high-boiling polar aprotic solvent that effectively solubilizes the reactants and facilitates the reaction at elevated temperatures. The electron-withdrawing nature of the trifluoromethyl group may slightly decrease the nucleophilicity of the amino group, potentially requiring slightly more forcing conditions (higher temperature or longer reaction time) compared to unsubstituted 2-aminobenzamide.
Data Presentation:
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-7-(trifluoromethyl)quinazolin-4(3H)-one | 85 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-7-(trifluoromethyl)quinazolin-4(3H)-one | 88 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-7-(trifluoromethyl)quinazolin-4(3H)-one | 82 |
| 4 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-7-(trifluoromethyl)quinazolin-4(3H)-one | 80 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions.
Workflow Diagram:
References
Application Notes and Protocols for Developing Cell-Based Assays for 2-Amino-4-(trifluoromethyl)benzamide Analogs
Introduction: Unveiling the Therapeutic Potential of 2-Amino-4-(trifluoromethyl)benzamide Analogs in the DNA Damage Response Pathway
The this compound scaffold represents a promising chemical starting point in modern drug discovery, with analogs showing potential in oncology and other therapeutic areas.[1][2][3][4] A particularly compelling avenue of investigation for this class of compounds is their potential role in modulating the DNA Damage Response (DDR) pathway. The DDR is a complex signaling network that detects and repairs DNA lesions, and its dysregulation is a hallmark of cancer.[5][6] One of the key enzyme families in the DDR is the Poly(ADP-ribose) polymerase (PARP) family.[7][8] PARP inhibitors have shown significant clinical success, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[6][7][9]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop and implement a suite of robust cell-based assays to characterize this compound analogs as potential PARP inhibitors. We will move beyond simple cytotoxicity screening to build a multi-faceted understanding of a compound's mechanism of action, from initial target engagement within the cell to its downstream functional consequences. This approach, grounded in scientific integrity, will enable the confident identification and progression of lead candidates.[10][11]
Strategic Assay Development: A Multi-Pillar Approach
A successful cell-based assay cascade for novel compounds should be logical and iterative. Our strategy is built on three pillars: confirming cellular activity, verifying target engagement, and elucidating the mechanism of action. This ensures a thorough characterization of the this compound analogs.
Figure 1: A multi-pillar workflow for characterizing this compound analogs.
Pillar 1: Establishing a Cellular Phenotype - Viability and Cytotoxicity Assays
The initial step is to determine whether the this compound analogs exert a biological effect on living cells. Cell viability assays are a fundamental tool for this purpose, providing a quantitative measure of a compound's potency.[12][13] It is crucial to select an appropriate cell line. For investigating PARP inhibitors, a well-characterized cancer cell line with a known DNA repair deficiency, such as a BRCA1 or BRCA2 mutant line (e.g., CAPAN-1, MDA-MB-436), alongside a proficient control cell line (e.g., MCF-7), is recommended to explore the principle of synthetic lethality.[6]
Recommended Assay: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
Principle: This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is directly proportional to the number of viable cells in culture.[13][14][15] This method is highly sensitive and amenable to high-throughput screening (HTS).[14][16][17]
Detailed Protocol: High-Throughput Cell Viability Screening
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed cells in a 96-well or 384-well white, clear-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of complete growth medium).
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound analogs in an appropriate solvent (e.g., DMSO).
-
Add the compounds to the cells at a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubate for a duration relevant to the expected mechanism, typically 48-72 hours for proliferation effects.[15][18]
-
-
Assay Procedure (using a commercial kit like CellTiter-Glo®):
-
Equilibrate the plate and the luminescent assay reagent to room temperature.
-
Add a volume of the reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a background control (no cells, 0% viability).
-
Plot the dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
-
| Compound ID | Cell Line | IC₅₀ (µM) |
| Analog-001 | CAPAN-1 (BRCA2 mutant) | 0.5 |
| Analog-001 | MCF-7 (BRCA proficient) | > 50 |
| Analog-002 | CAPAN-1 (BRCA2 mutant) | 1.2 |
| Analog-002 | MCF-7 (BRCA proficient) | > 50 |
| Olaparib (Control) | CAPAN-1 (BRCA2 mutant) | 0.01 |
| Olaparib (Control) | MCF-7 (BRCA proficient) | 5.0 |
Table 1: Example cell viability data for this compound analogs.
Pillar 2: Confirming Target Engagement in a Cellular Context
A key step in drug discovery is to confirm that a compound physically interacts with its intended target within the complex environment of a live cell.[19][20] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose, as it does not require modification of the compound or the target protein.[21][22][23]
Principle: CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding. When a compound binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation.[22]
Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment and Lysis:
-
Culture cells to ~80% confluency.
-
Treat cells with the this compound analog at a specific concentration (e.g., 10x IC₅₀ from the viability assay) or vehicle control for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Lyse the cells (e.g., by freeze-thaw cycles or sonication) and clarify the lysate by centrifugation.
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cool the tubes at room temperature for 3 minutes.
-
-
Protein Separation and Detection:
-
Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PARP1 protein remaining in the supernatant by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensity for PARP1 at each temperature for both the vehicle- and compound-treated samples.
-
Plot the percentage of soluble PARP1 as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
-
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Pillar 3: Elucidating the Mechanism of Action
Once target engagement is confirmed, the next step is to investigate the functional consequences of this interaction. For a putative PARP inhibitor, this involves assessing its impact on PARP enzymatic activity and the downstream DDR pathway.
PARP Activity Assay
Principle: A direct measurement of PARP enzymatic activity in response to the compound. This can be achieved using various formats, including ELISA-based or homogeneous assays that detect the product of the PARP reaction, poly(ADP-ribose) (pADPr).[8][9][24]
Immunofluorescence Assay for DNA Damage Markers (γH2AX)
Principle: PARP inhibition leads to the accumulation of unrepaired single-strand breaks, which are converted to double-strand breaks (DSBs) during DNA replication.[6][9] The phosphorylation of histone H2AX to form γH2AX is a well-established early marker for the presence of DSBs.[25] Immunofluorescence microscopy can be used to visualize and quantify the formation of γH2AX foci in the nucleus.[5]
Detailed Protocol: γH2AX Immunofluorescence
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with the this compound analog at various concentrations for 24 hours. Include a positive control (e.g., etoposide) and a vehicle control.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Wash twice with PBS.
-
Block non-specific antibody binding with 1% BSA in PBST (PBS + 0.1% Tween® 20) for 1 hour.[27]
-
Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) diluted in the blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor® 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBST.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
-
Data Analysis:
-
Quantify the number and intensity of γH2AX foci per nucleus. A dose-dependent increase in γH2AX foci indicates the induction of DNA double-strand breaks.
-
Western Blot Analysis of DDR Pathway Proteins
Principle: To further confirm the mechanism, Western blotting can be used to analyze the expression and phosphorylation status of key proteins in the DDR pathway downstream of PARP.[28][29][30][31]
Targets of Interest:
-
pADPr: To directly visualize the inhibition of PARP activity in the cell.
-
Phospho-CHK1/2, Phospho-ATM/ATR: To assess the activation of upstream DDR kinases.
-
RAD51: To investigate the impact on homologous recombination repair.
Detailed Protocol: Western Blotting
-
Sample Preparation:
-
Treat cells with the compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[30]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
| Treatment | pADPr levels | p-CHK1 (S345) | RAD51 |
| Vehicle | High | Low | Normal |
| Analog-001 (1 µM) | Low | High | Normal |
| Olaparib (1 µM) | Low | High | Normal |
Table 2: Example Western blot results for a this compound analog.
Conclusion and Future Directions
This guide outlines a systematic and robust workflow for the cell-based characterization of this compound analogs as potential PARP inhibitors. By integrating assays for cellular viability, direct target engagement, and mechanism of action, researchers can build a comprehensive data package to support the advancement of promising compounds. This multi-pillar approach ensures that decisions are based on a solid understanding of a compound's cellular pharmacology, ultimately increasing the probability of success in the drug discovery pipeline.[10][11][32]
References
- 1. Cell-based optimization of novel benzamides as potential antimalarial leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. PARP assay kits [bioscience.co.uk]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. lifescienceglobal.com [lifescienceglobal.com]
- 12. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. marinbio.com [marinbio.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cell-Based Assays for High-Throughput Screening: Methods and Protocols | NHBS Academic & Professional Books [nhbs.com]
- 17. Cell-Based Assays for High-Throughput Screening: Methods and Protocols | NHBS Academic & Professional Books [nhbs.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. benchchem.com [benchchem.com]
- 20. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay | Bio-Techne [bio-techne.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. championsoncology.com [championsoncology.com]
- 26. sinobiological.com [sinobiological.com]
- 27. Immunofluorescence - Creative BioMart [creativebiomart.net]
- 28. Western blot protocol | Abcam [abcam.com]
- 29. Western Blot Protocol | Proteintech Group [ptglab.com]
- 30. assaygenie.com [assaygenie.com]
- 31. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 32. Combining AI and live cell assays to develop drugs for "undruggable" cancer targets | EurekAlert! [eurekalert.org]
Troubleshooting & Optimization
Technical Support Center: 2-Amino-4-(trifluoromethyl)benzamide Coupling Reactions
Welcome to the technical support center for troubleshooting coupling reactions with 2-Amino-4-(trifluoromethyl)benzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this unique substrate. We will move beyond standard protocols to address the underlying chemical principles that govern reaction success, providing actionable solutions for common experimental hurdles.
Introduction: Understanding the Challenge
This compound is a valuable building block in medicinal chemistry. However, its electronic properties present a significant challenge in common C-N bond-forming reactions. The primary difficulty stems from the reduced nucleophilicity of the aniline nitrogen. The potent electron-withdrawing effect of the para-trifluoromethyl (-CF3) group deactivates the amino group, making it a poor nucleophile in standard amide coupling and cross-coupling reactions.[1][2][3] This guide provides a structured approach to overcoming this inherent reactivity issue.
Frequently Asked Questions (FAQs)
Q1: Why are my standard amide coupling reactions (e.g., EDC/HOBt) failing with this compound?
A1: The core issue is the low nucleophilicity of the amine. The trifluoromethyl group is strongly electron-withdrawing, which significantly reduces the electron density on the amino group.[1] Standard coupling conditions, which rely on the amine readily attacking an activated carboxylic acid intermediate, are often not potent enough to drive the reaction to completion.[4][5] The reaction is often sluggish and results in low or no yield.[4]
Q2: What is the difference between an amide coupling reaction and a Buchwald-Hartwig amination? When should I use each?
A2:
-
Amide Coupling: This reaction forms a specific type of C-N bond—an amide bond—by reacting a carboxylic acid with an amine. It requires a coupling reagent to activate the carboxylic acid. Use this when your goal is to synthesize a benzamide derivative from a carboxylic acid starting material.
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or triflate) and an amine.[6][7] Use this method when you want to couple this compound to an aromatic ring that is functionalized with a halide (e.g., bromo- or chloro-arene).
Q3: Besides the -CF3 group, does the ortho-benzamide moiety affect the reaction?
A3: Yes, while the electronic effect of the para-CF3 group is dominant, the ortho-benzamide group can introduce steric hindrance. This bulkiness near the reaction center can further impede the approach of the coupling partners, especially if the carboxylic acid or aryl halide is also sterically demanding.[5][8]
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses the most common issues encountered when using this compound in coupling reactions.
Problem 1: Low or No Product Yield
This is the most frequent challenge, directly linked to the amine's low reactivity.
Possible Cause 1: Insufficient Carboxylic Acid Activation
Your coupling reagent is not creating an activated intermediate that is electrophilic enough to react with the deactivated amine.
Solutions:
-
Switch to a More Powerful Coupling Reagent: Move from standard carbodiimides (DCC, EDC) to more potent onium salt-based reagents.[8][9] These reagents generate highly reactive activated esters in situ.
-
Convert the Carboxylic Acid to an Acyl Halide: This is a classic and highly effective strategy for unreactive amines.[1][9]
-
Acyl Chlorides: Use thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF. The resulting acyl chloride is highly electrophilic. Be aware that this method can be harsh and may not be suitable for sensitive substrates.[1][9]
-
Acyl Fluorides: A milder and often more efficient alternative is the in situ formation of acyl fluorides using reagents like TFFH or BTFFH. This approach has proven effective for coupling with electron-deficient amines at elevated temperatures.[5][11][12][13]
-
Possible Cause 2: Suboptimal Reaction Conditions
The reaction lacks the energy or correct environment to proceed efficiently.
Solutions:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., 40-80 °C) can provide the necessary activation energy.[1][5] Monitor the reaction carefully by TLC or LC-MS to avoid decomposition of starting materials or products.
-
Optimize Solvent and Base:
-
Solvent: Aprotic polar solvents like DMF, NMP, or DMA are generally preferred.
-
Base: A non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is standard.[9][14] If deprotonation of the amine is suspected to be an issue, a stronger non-nucleophilic base like DBU may be beneficial.[1]
-
Problem 2: Buchwald-Hartwig Amination Fails
When attempting to couple this compound with an aryl halide, catalyst inhibition is a primary concern.
Possible Cause: Catalyst Inhibition or Deactivation
The nitrogen atoms on the substrate can coordinate to the palladium center, inhibiting its catalytic activity. Furthermore, aryl chlorides are less reactive than bromides or iodides, requiring a more active catalyst system.[15]
Solutions:
-
Select an Appropriate Ligand: Standard phosphine ligands are often ineffective. Use bulky, electron-rich biaryl phosphine ligands that are specifically designed for challenging cross-couplings.
-
Use a Modern Pre-catalyst: Buchwald G3 or G4 pre-catalysts are often more effective than generating the active Pd(0) species in situ. They provide a more stable and active catalyst.[17]
-
Optimize Base and Solvent:
Problem 3: Formation of Side Products
Possible Cause 1: Racemization (if the carboxylic acid is chiral)
The activated intermediate can be susceptible to epimerization, especially under harsh conditions or with prolonged reaction times.
Solutions:
-
Use Racemization-Suppressing Additives: When using carbodiimides, always include an additive. OxymaPure and HOAt are superior to HOBt in preventing racemization.[8][9][19]
-
Choose the Right Reagent: Coupling reagents like PyAOP and COMU are known to result in lower levels of racemization.[9][10]
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Possible Cause 2: Hydrolysis of Activated Intermediate
Trace amounts of water in the reaction can hydrolyze the activated carboxylic acid back to its starting form, reducing yield.
Solutions:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous. Run the reaction under an inert atmosphere (Nitrogen or Argon).[8] EDC and NHS reagents are particularly sensitive to moisture and should be stored in a desiccator.[20]
Data Presentation & Protocols
Table 1: Comparison of Selected Coupling Reagents for Challenging Amide Couplings
| Reagent System | Class | Key Advantages | Common Issues/Considerations |
| EDC / HOBt | Carbodiimide | Cost-effective, water-soluble byproduct (EDU).[21] | Often insufficient for electron-deficient amines; moderate risk of racemization.[4] |
| HATU / DIPEA | Uronium Salt | Highly reactive, fast reaction times, low racemization.[8][10][22] | Higher cost; can cause guanidinylation of the amine as a side reaction.[10] |
| PyBOP / DIPEA | Phosphonium Salt | More reactive than carbodiimides, good for hindered substrates.[8] | Solutions in DMF have moderate stability; byproduct removal can be tricky.[10] |
| Oxalyl Chloride / cat. DMF | Acyl Halide Formation | Generates highly reactive acyl chloride; very effective for unreactive amines.[1][9] | Harsh conditions (generates HCl); not suitable for acid-sensitive functional groups. |
| BTFFH / DIPEA | Acyl Halide Formation | Milder than oxalyl chloride; forms acyl fluoride in situ.[5][11] | Requires elevated temperatures; reagent may be less common.[5][12][13] |
Experimental Protocols
Protocol 1: High-Potency Amide Coupling using HATU[8][21][23]
-
Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C. Monitor progress by TLC or LC-MS. Reactions may take 4-24 hours.
-
Upon completion, dilute the reaction with ethyl acetate. Wash sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and brine.[21]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Amide Coupling via an Acyl Chloride[1][9]
-
Acid Chloride Formation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM. Add oxalyl chloride (1.5 equivalents) dropwise, followed by a catalytic amount of DMF (1-2 drops). Stir at room temperature for 1-2 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure. It is critical to ensure all excess reagent is removed.
-
Amine Coupling: Dissolve the resulting crude acyl chloride in anhydrous DCM. Cool the solution to 0 °C.
-
In a separate flask, dissolve this compound (1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA or pyridine, 2.0 equivalents) in anhydrous DCM.
-
Slowly add the amine solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Work-up as described in Protocol 1 (steps 6-8).
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low-yield reactions.
Reaction Mechanism: HATU-Mediated Amide Coupling
Caption: Mechanism of HATU-mediated amide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 肽偶联剂选择指南 [sigmaaldrich.com]
- 11. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 12. researchgate.net [researchgate.net]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. bachem.com [bachem.com]
- 15. benchchem.com [benchchem.com]
- 16. research.rug.nl [research.rug.nl]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. peptide.com [peptide.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Aminobenzamide Synthesis
Welcome to the technical support center for aminobenzamide synthesis. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies for common hurdles encountered in the lab. We will move from high-level frequently asked questions to in-depth, pathway-specific troubleshooting, and conclude with validated protocols and data.
Section 1: Frequently Asked Questions (FAQs) - Initial Diagnosis
This section addresses the preliminary questions that often arise before and during the initial phases of synthesis.
Q1: What are the primary synthetic routes for preparing aminobenzamides?
There are several established methods, and the best choice depends on your starting materials, scale, and functional group tolerance. The most common routes include:
-
Amide coupling from aminobenzoic acids: This involves reacting an aminobenzoic acid with an amine using a coupling reagent.[1] This is a versatile method but can be challenging due to the dual reactivity of the starting material.
-
Reduction of a nitrobenzamide intermediate: A robust, multi-step process that often starts with a nitrobenzoic acid, which is converted to the corresponding amide and then reduced.[2][3] This route is common in industrial applications.[4]
-
Reaction of an amine with an aminobenzoyl halide: A classic, high-yield reaction, often performed under Schotten-Baumann conditions.[5]
-
Hydrolysis of aminobenzonitriles: This method can yield the amide, but conditions must be carefully controlled to prevent over-hydrolysis to the carboxylic acid.[6][7]
-
Ring-opening of isatoic anhydrides: A clean method where the anhydride reacts with an amine, typically with the loss of CO2, to form 2-aminobenzamide derivatives.[8][9]
Q2: My reaction is showing low or no yield. What are the first things I should check?
Low yield is a common issue that can often be traced back to fundamental parameters. Before undertaking extensive optimization, verify the following:
-
Reagent Quality: Are your starting materials pure and dry? Water is a critical enemy, especially in coupling reactions where it can hydrolyze activated intermediates, and in acyl chloride reactions.[10][11] Ensure solvents are anhydrous.
-
Stoichiometry: Have you used the correct molar ratios? For instance, in coupling reactions, a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion.[11] In Schotten-Baumann reactions, an excess of benzoyl chloride can lead to side reactions.[5]
-
Activation/Reaction Time: Was the carboxylic acid fully activated before adding the amine in a coupling reaction?[10] Is it possible the reaction is simply slow and requires more time? Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Temperature Control: Are you running the reaction at the optimal temperature? Some reactions are exothermic and require cooling to prevent side product formation, while others may be sluggish and require heating.[5][12]
Q3: I'm observing significant side product formation. What are the most common culprits?
Side product formation points to issues with reactivity, selectivity, or reaction conditions. Key issues include:
-
Hydrolysis of Intermediates: Activated carboxylic acids or acyl chlorides can react with trace moisture to revert to the starting carboxylic acid.[5][11]
-
Polymerization/Self-Condensation: In the synthesis of the parent aminobenzamide from aminobenzoic acid, the amino group of one molecule can react with the activated carboxyl group of another.
-
Diacylation: If using an excess of the acylating agent with a primary amine, the newly formed amide can sometimes be acylated a second time.[5]
-
Racemization: For chiral carboxylic acids, some coupling reagents can cause racemization. This is a particular concern in peptide synthesis.[11]
Section 2: Troubleshooting Guides by Synthetic Route
This section provides specific question-and-answer scenarios for common synthetic pathways.
Route A: Amide Coupling from Aminobenzoic Acid (e.g., using EDC/HOBt)
Q: My coupling reaction with 4-aminobenzoic acid is sluggish and gives a complex mixture. Why?
A: This is a classic challenge. The 4-aminobenzoic acid molecule is both a nucleophile (the amino group) and an electrophile precursor (the carboxylic acid). The primary issues are:
-
Low Nucleophilicity: The amino group is attached to an aromatic ring that also bears an electron-withdrawing carboxylic acid group. This deactivates the amine, making it a poor nucleophile.[13]
-
Competitive Self-Reaction: The activated carboxylic acid of one molecule can be attacked by the amino group of another, leading to oligomers or polymers.
Troubleshooting Steps:
-
Protect the Amine: Temporarily protect the amino group (e.g., as a Boc-carbamate), perform the coupling with your target amine, and then deprotect.
-
Use a More Reactive Acid Derivative: Convert the aminobenzoic acid to its corresponding acyl chloride first. This often requires protection of the amine.[14]
-
Optimize Coupling Additives: Additives like HOBt or HOAt are used with carbodiimides (like EDC) to form an active ester intermediate. This can improve yields by reducing side reactions like racemization and suppressing the formation of N-acylurea byproducts.[11]
Route B: Acyl Chloride Pathway (Schotten-Baumann Conditions)
Q: I am attempting to react aminobenzoyl chloride with an amine in a biphasic system, but my main product is aminobenzoic acid. What is happening?
A: You are experiencing hydrolysis of your acyl chloride.[5] In the Schotten-Baumann reaction, the acyl chloride in the organic phase must react with the amine before it reacts with the aqueous base (e.g., NaOH).
Causality & Solution:
-
Cause: The hydrolysis rate is outpacing the amidation rate. This can be due to slow mixing, high concentration of base, or adding the acyl chloride too quickly.[5]
-
Solution:
-
Vigorous Stirring: Ensure maximum interfacial area between the organic and aqueous layers. Inadequate mixing is a common failure point.[5]
-
Slow Addition: Add the acyl chloride dropwise to the reaction mixture. This keeps its instantaneous concentration low, favoring the reaction with the amine over hydrolysis.
-
Temperature Control: Keep the reaction cool (e.g., 0-5 °C) to slow the rate of hydrolysis, which is often more temperature-sensitive than the desired amidation.[14]
-
Route C: Hydrolysis of an Aminobenzonitrile
Q: I am trying to prepare an aminobenzamide from the corresponding nitrile, but I keep getting the aminobenzoic acid. How can I stop the reaction at the amide stage?
A: This is a common selectivity challenge. The hydrolysis of a nitrile proceeds in two stages: first to the amide, then to the carboxylic acid.[7] Under harsh acidic or basic conditions with prolonged heating, it is difficult to stop the reaction at the amide, as the amide itself hydrolyzes readily.[6][15]
Troubleshooting Strategies:
-
Milder Conditions: Avoid refluxing in strong acid or base. Milder, more controlled conditions are required.
-
Alkaline Peroxide Method: A well-established method for the partial hydrolysis of nitriles to amides involves using hydrogen peroxide in an alkaline solution (e.g., NaOH in aqueous ethanol).[16] This method is often milder and more selective.
-
Careful Monitoring: Follow the reaction closely by TLC or LC-MS. As soon as a significant amount of the desired amide has formed and before substantial carboxylic acid appears, quench the reaction.
Section 3: Protocols and Methodologies
Protocol 1: General Procedure for Aminobenzamide Synthesis via EDC/HOBt Coupling
This protocol is suitable for coupling a protected aminobenzoic acid with a primary or secondary amine.
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the N-protected aminobenzoic acid (1.0 equivalent) and dissolve it in an anhydrous solvent (e.g., DMF or DCM).
-
Additive Introduction: Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) to the solution and stir until fully dissolved.
-
Amine Addition: Add the amine (1.1 equivalents). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 equivalents) portion-wise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the consumption of the limiting reagent by TLC or LC-MS.[11]
-
Workup: Once complete, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of p-Aminobenzamide from p-Nitrobenzoic Acid
This is a two-step industrial process involving the formation of an intermediate p-nitrobenzamide, followed by reduction.[4][17]
Step A: Formation of p-Nitrobenzamide
-
Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (SOCl₂) (1.5 equivalents) to p-nitrobenzoic acid (1.0 equivalent) with a catalytic amount of DMF.[17] Heat the mixture gently (e.g., 50-60 °C) for 1-2 hours until gas evolution ceases. The resulting p-nitrobenzoyl chloride can be used directly.[17]
-
Amidation: Cool the p-nitrobenzoyl chloride solution. In a separate flask, prepare a concentrated aqueous ammonia solution. Slowly and carefully add the crude p-nitrobenzoyl chloride solution to the ammonia solution at a low temperature (15-20 °C).[17]
-
Isolation: A precipitate of p-nitrobenzamide will form. Stir for an additional hour, then collect the solid by suction filtration, wash with cold water, and dry.
Step B: Reduction of p-Nitrobenzamide to p-Aminobenzamide
-
Reaction Setup: Suspend the p-nitrobenzamide (1.0 equivalent) in water or an alcohol/water mixture.
-
Reducing Agent: Add a reducing agent such as sodium hydrosulfide (NaHS).[4] This is a safer alternative to older methods using iron powder or catalytic hydrogenation with hydrazine hydrate.[2][4]
-
Heating: Heat the mixture to reflux (100-105 °C) for several hours until the reaction is complete (monitor by TLC).[4]
-
Workup: Cool the reaction mixture. The product, p-aminobenzamide, may precipitate upon cooling. It can be isolated by filtration. Further purification can be achieved by recrystallization.
Section 4: Data Summaries & Optimization Tables
Effective optimization requires a systematic approach. The following table provides a starting point for troubleshooting low-yield coupling reactions based on varying conditions.
Table 1: Optimization Parameters for a Challenging Amide Coupling
| Entry | Parameter Changed | Observation/Rationale | Potential Outcome |
| 1 | Baseline | EDC/HOBt, DIPEA, DMF, RT, 12h | Low Yield (<20%) |
| 2 | Temperature | Increase to 50 °C | May increase rate, but also risk of side reactions/decomposition.[12] |
| 3 | Solvent | Change from DMF to DCM | Less polar; may affect solubility but can simplify workup. |
| 4 | Coupling Reagent | Switch to HATU | HATU is a more potent coupling reagent, often effective for unreactive amines or sterically hindered substrates.[10] |
| 5 | Base | Switch from DIPEA to 2,4,6-Collidine | A more hindered, non-nucleophilic base can sometimes improve yields by minimizing side reactions. |
| 6 | Stoichiometry | Increase amine to 2.0 eq. | Can help drive the reaction to completion if the activated acid is stable. |
Section 5: Visual Workflows
Troubleshooting Logic for Low Amide Yield
This diagram outlines a decision-making process for addressing low yields in a typical amide synthesis reaction.
Caption: A decision tree for troubleshooting low reaction yields.
Synthetic Workflow: p-Nitrobenzoic Acid to p-Aminobenzamide
This diagram illustrates the key transformations in a common industrial synthesis of p-aminobenzamide.
Caption: A typical synthetic pathway for p-aminobenzamide.
References
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. Production method of p-aminobenzamide - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. byjus.com [byjus.com]
- 8. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 16. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 17. CN104193646A - Preparation method of p-aminobenzamide - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Amino-4-(trifluoromethyl)benzamide
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 2-Amino-4-(trifluoromethyl)benzamide (CAS No. 713-41-7). Our goal is to provide in-depth, field-proven insights and actionable protocols to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound?
A1: The impurity profile of your crude material is highly dependent on the synthetic route employed. However, based on common synthetic strategies for this and similar molecules, you may encounter the following:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could include 2-amino-4-(trifluoromethyl)benzoic acid, 2-nitro-4-(trifluoromethyl)benzonitrile, or other precursors.
-
Hydrolysis Byproducts: The benzamide functional group can be susceptible to hydrolysis back to the corresponding carboxylic acid (2-amino-4-(trifluoromethyl)benzoic acid), particularly under harsh acidic or basic work-up conditions.
-
Residual Reagents and Catalysts: Reagents used in amide coupling reactions (e.g., coupling agents, bases) or reductions of nitro groups (e.g., metal catalysts) may persist in the crude product.
-
Over-alkylation/acylation Products: If the synthesis involves protection/deprotection steps, incomplete reactions can lead to a mixture of related compounds.
Q2: I'm not sure which purification method to start with. What do you recommend?
A2: For crystalline solids like this compound, recrystallization is often the most efficient and scalable purification method.[1][2] It is generally the first technique to try. If recrystallization fails to provide the desired purity, or if your impurities have very similar solubility profiles to your product, column chromatography is the recommended next step.
Q3: My compound seems to be degrading on silica gel during column chromatography. What can I do?
A3: The amino group in this compound can interact strongly with the acidic surface of standard silica gel, sometimes leading to streaking on TLC plates and poor recovery or degradation during column chromatography. To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to your eluent system. Alternatively, using a different stationary phase like alumina may be beneficial.
Q4: How can I quickly assess the purity of my fractions during column chromatography?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your column chromatography.[3][4] By spotting a small amount of each collected fraction onto a TLC plate and eluting with your chromatography solvent system, you can visualize the separation of your product from impurities and decide which fractions to combine.
Troubleshooting Guides
Issue 1: Recrystallization yields are low, or no crystals form.
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[2] If the compound is too soluble at room temperature, it will not crystallize out upon cooling. | 1. Perform a systematic solvent screen to determine the solubility of your crude material in a range of solvents with varying polarities (see Experimental Protocol 1). 2. Consider a two-solvent system. Dissolve your compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes cloudy. Reheat to clarify and then cool slowly.[5] |
| Solution is Undersaturated | Too much solvent was used, preventing the solution from becoming supersaturated upon cooling, which is necessary for crystallization. | 1. Gently heat the solution and evaporate some of the solvent to increase the concentration. 2. Allow the solution to cool again. |
| Nucleation is Inhibited | Crystal formation requires nucleation sites. In a very clean system, spontaneous nucleation may be slow. | 1. Scratch the inside of the flask at the surface of the liquid with a glass rod to create microscopic imperfections that can act as nucleation sites. 2. If you have a small amount of pure product, add a "seed crystal" to the cooled solution to initiate crystallization. |
| "Oiling Out" | The compound separates from the solution as a liquid (oil) rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if there are significant impurities present. | 1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional solvent to decrease the saturation point. 3. Allow the solution to cool more slowly. 4. If the problem persists, purify the material by column chromatography to remove impurities that may be inhibiting crystallization. |
Issue 2: Impurities co-elute with the product during column chromatography.
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Suboptimal Solvent System | The polarity of the eluent is not ideal for resolving the compound of interest from the impurities. The goal is to find a solvent system where the product has an Rf value of approximately 0.2-0.4 on a TLC plate.[4] | 1. Systematically test different solvent mixtures using TLC. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate or acetone). 2. Try a different combination of solvents. For example, if hexane/ethyl acetate is not effective, consider dichloromethane/methanol. |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. | 1. Use a larger column with more stationary phase for the amount of material you are purifying. A general rule of thumb is to use a 50:1 to 100:1 ratio of silica gel to crude material by weight. |
| Poor Column Packing | An unevenly packed column with channels or cracks will lead to poor separation. | 1. Ensure the silica gel is packed as a uniform slurry and that no air bubbles are trapped in the column. 2. Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase when adding the eluent. |
| Sample Loaded in Too Much Solvent | The initial band of the compound on the column was too broad, leading to poor separation. | 1. Dissolve the crude material in the minimum amount of solvent possible. 2. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Recrystallization
This protocol will help you identify a suitable solvent or solvent system for the recrystallization of your crude this compound.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Small test tubes or vials
-
Hot plate or heating block
-
Glass stirring rods
Procedure:
-
Place approximately 20-30 mg of your crude material into several separate test tubes.
-
To each test tube, add a different solvent dropwise while stirring at room temperature, until you have added about 0.5 mL. Observe the solubility. If the compound dissolves completely at room temperature, that solvent is not suitable for single-solvent recrystallization.
-
For the solvents in which your compound was poorly soluble at room temperature, gently heat the test tubes while stirring. Continue to add the solvent in small portions until the solid dissolves completely.
-
Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the test tube in an ice bath to promote further crystallization.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will result in a good yield of well-formed crystals.
Data Presentation: Solvent Screening Results
| Solvent | Solubility at Room Temp. | Solubility when Hot | Crystal Formation on Cooling | Notes |
| Water | Insoluble | Sparingly Soluble | Fine precipitate | Potential for use as an anti-solvent. |
| Ethanol | Sparingly Soluble | Soluble | Good crystal formation | A promising candidate. |
| Acetone | Soluble | Very Soluble | Poor recovery | Too soluble. |
| Ethyl Acetate | Sparingly Soluble | Soluble | Moderate crystal formation | A possible candidate. |
| Dichloromethane | Soluble | Very Soluble | No crystals | Too soluble. |
| Toluene | Poorly Soluble | Sparingly Soluble | Oiled out | Not ideal. |
| Hexane | Insoluble | Insoluble | No dissolution | Potential for use as an anti-solvent. |
This is an example table; your results will vary based on your specific impurities.
Protocol 2: Recrystallization of this compound
This is a general procedure based on a hypothetical successful solvent screen where ethanol was identified as a suitable solvent.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent identified in Protocol 1)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place your crude material in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot ethanol to dissolve the solid completely. It is best to add the solvent in small portions to avoid using an excess.
-
If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to obtain the purified this compound.
Protocol 3: Purification by Column Chromatography
This protocol provides a general workflow for purifying your compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-200 mesh)
-
Chromatography column
-
Solvents for the eluent (e.g., hexane and ethyl acetate)
-
Sand
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Select the Eluent: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.2-0.4. A common starting point for a molecule of this polarity is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1).
-
Pack the Column:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
-
Load the Sample:
-
Dissolve your crude material in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elute the Column:
-
Carefully add your eluent to the top of the column, ensuring not to disturb the sand layer.
-
Begin collecting fractions.
-
Monitor the elution of your compound by TLC.
-
-
Combine and Evaporate:
-
Combine the fractions that contain your pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Recommended purification workflow for crude this compound.
References
preventing byproduct formation in 2-Amino-4-(trifluoromethyl)benzamide reactions
Welcome to the technical support center for 2-Amino-4-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common byproducts during reactions with this versatile intermediate. By understanding the underlying chemical principles and implementing the robust protocols detailed below, you can enhance reaction efficiency, improve product purity, and accelerate your research and development timelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how do they influence side reactions?
A1: The molecule has three primary sites for reactivity: the nucleophilic amino group (-NH₂), the amide moiety (-CONH₂), and the aromatic ring. The amino group is a strong activating group, making the ortho and para positions (relative to itself) highly susceptible to electrophilic attack. However, the trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which deactivates the ring, making electrophilic aromatic substitution more challenging than in simple anilines. The interplay between these two groups dictates the regioselectivity and potential for side reactions. The primary amine is the most common site for reactions such as acylation and alkylation.
Q2: My reaction mixture is turning a dark brown/black color. What is the likely cause and how can I prevent it?
A2: Dark discoloration is a common issue when working with anilines and typically indicates oxidation of the aniline starting material or product.[1] The amino group is susceptible to oxidation, which can be accelerated by air, light, or certain reagents, leading to the formation of colored, often polymeric, impurities.
Prevention Strategies:
-
Use an Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.[1]
-
High-Purity Reagents: Ensure your this compound is of high purity and has not discolored during storage. It is best to use a fresh, colorless to light-yellow sample.[2]
-
Protect from Light: Store the starting material and run the reaction in a flask protected from light (e.g., wrapped in aluminum foil or using an amber flask).[2]
-
Control Temperature: Avoid excessive heating, as this can accelerate oxidative decomposition.
Q3: Can the trifluoromethyl (-CF₃) group react or degrade under my experimental conditions?
A3: Yes, while generally stable, the trifluoromethyl group can be susceptible to hydrolysis under certain conditions, converting it to a carboxylic acid (-COOH) group. This is most likely to occur under harsh basic or strongly acidic conditions, especially with prolonged reaction times or elevated temperatures.[3][4][5]
Conditions to Monitor:
-
Strong Aqueous Base: Reactions involving strong aqueous bases (e.g., concentrated NaOH or KOH) at high temperatures should be approached with caution.
-
Strong Acid: Fuming sulfuric acid and other superacids can facilitate the hydrolysis of the -CF₃ group.[6]
If you suspect -CF₃ hydrolysis, the formation of 2-amino-4-carboxybenzamide can be monitored by LC-MS.
Troubleshooting Guide 1: Acylation and Amide Coupling Reactions
The most common application of this compound is the acylation of its primary amino group to form a new amide bond. Several byproducts can arise during this process.
Issue 1: Formation of a Doubly Acylated (Diacylated) Byproduct
Description: You observe a byproduct with a mass corresponding to the addition of two acyl groups to your starting material. While the primary amine is the main site of reaction, under certain conditions, the amide nitrogen can also be acylated.
Causality: The use of a strong base can deprotonate the newly formed amide N-H bond, rendering it nucleophilic and susceptible to attack by another molecule of the acylating agent. High temperatures and an excess of the acylating agent can exacerbate this issue.[7]
Mitigation Strategies:
| Parameter | Recommended Action | Rationale |
| Stoichiometry | Use a controlled amount of the acylating agent (e.g., 1.0-1.1 equivalents). | Prevents excess acylating agent from reacting with the less reactive amide nitrogen.[7] |
| Base Selection | Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or 2,6-lutidine. | These bases are less likely to deprotonate the amide nitrogen compared to smaller, stronger bases. |
| Temperature | Maintain a low reaction temperature (e.g., 0 °C to room temperature). | Reduces the rate of the undesired second acylation reaction. |
| Order of Addition | Slowly add the acylating agent to the solution of the aniline and base. | Maintains a low instantaneous concentration of the acylating agent, favoring reaction at the more nucleophilic primary amine. |
Workflow for Minimizing Diacylation
Caption: Controlled addition workflow to prevent diacylation.
Issue 2: Self-Condensation/Dimerization Byproduct Formation
Description: You observe a byproduct with a mass corresponding to a dimer of this compound, potentially with the loss of water or ammonia.
Causality: In the absence of an acylating agent, or under conditions that activate the amide group, the amino group of one molecule can attack the amide carbonyl of another, leading to self-condensation. This is less common but can be promoted by high temperatures or specific catalysts. While direct dimerization of benzamides is known, the presence of the nucleophilic amino group provides an alternative pathway.[8]
Mitigation Strategies:
-
Use of Coupling Reagents: When forming an amide bond with a carboxylic acid, use a dedicated coupling reagent (e.g., HATU, HBTU, or EDC/HOBt). These reagents activate the carboxylic acid, directing the reaction specifically with the amine and minimizing self-reaction.[9][10]
-
Pre-activation: Pre-activate the carboxylic acid with the coupling reagent before adding the this compound. This prevents the coupling reagent from potentially mediating self-condensation of the aniline.[11]
-
Temperature Control: As with most side reactions, maintaining lower temperatures (0 °C to RT) is beneficial.
Protocol 1: Standard Amide Coupling using HATU
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and a non-nucleophilic base such as DIPEA (2.5 eq.) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.
-
Add a solution of this compound (1.0 eq.) in DMF to the activated ester mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Troubleshooting Guide 2: Electrophilic Aromatic Substitution
While the primary amine is the most common reaction site, reactions on the aromatic ring, such as halogenation, are also performed.
Issue: Poly-substitution and Lack of Regioselectivity
Description: During an electrophilic aromatic substitution (e.g., bromination), you obtain a mixture of mono-, di-, and even tri-substituted products, or a mixture of ortho and para isomers.
Causality: The amino group is a very strong activating group, making the aromatic ring highly reactive towards electrophiles.[8] This high reactivity can be difficult to control, leading to multiple substitutions. While the -CF₃ group is deactivating, the -NH₂ group's influence often dominates, leading to high reactivity at the positions ortho and para to the amine.
Mitigation Strategy: Protection of the Amino Group
The most effective way to control this reactivity is to temporarily "tame" the amino group by converting it into an amide (e.g., an acetamide). The acetyl group is still an ortho, para-director but is significantly less activating than the amino group, allowing for controlled, selective mono-substitution.[1]
Logical Flow for Selective Halogenation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Synthesis of Trifluoromethylated Benzamides
Welcome to the technical support center for the synthesis of trifluoromethylated benzamides. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating the trifluoromethyl (CF₃) group into benzamide scaffolds. The unique electronic properties of the CF₃ group make it a valuable addition in drug discovery, but its installation can present significant synthetic challenges.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate these challenges successfully.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Issue 1: Low or No Product Yield
Question: My trifluoromethylation reaction on a substituted benzamide is giving very low yield or no desired product. What are the likely causes and how can I fix it?
Answer: Low or no yield is a common frustration. The root cause often lies in one of three areas: the choice of trifluoromethylating reagent, the reaction conditions, or the nature of your benzamide substrate.
A. Reagent Selection and Activation:
-
Incorrect Reagent Class: Trifluoromethylating reagents can be broadly classified as electrophilic, nucleophilic, or radical sources of CF₃. The choice depends on the electronic nature of your benzamide. Electron-rich benzamides are more amenable to electrophilic trifluoromethylation, while electron-poor systems may require a nucleophilic or radical approach.
-
Reagent Decomposition: Many trifluoromethylating reagents are sensitive to moisture and air. For example, Ruppert-Prakash reagent ((CF₃)TMS) requires anhydrous conditions to prevent quenching. Ensure your reagents are fresh and handled under an inert atmosphere (Nitrogen or Argon).
-
Insufficient Activation: Some reagents require an activator. For instance, nucleophilic trifluoromethylation using (CF₃)TMS is often initiated with a fluoride source like tetrabutylammonium fluoride (TBAF). Radical reactions may require an initiator or a photocatalyst.[1]
B. Reaction Conditions:
-
Solvent Choice: The polarity and coordinating ability of the solvent can dramatically impact the reaction. Polar aprotic solvents like DMF or acetonitrile are common, but sometimes less coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are necessary to avoid interference with catalytic cycles.[2]
-
Temperature: Trifluoromethylation reactions can be highly sensitive to temperature. Some radical reactions require thermal initiation, while others, particularly those involving organometallic intermediates, may need low temperatures (-78 °C to 0 °C) to prevent side reactions and decomposition.
-
Catalyst Issues: If you are using a metal-catalyzed reaction (e.g., with copper or palladium), ensure the catalyst is in the correct oxidation state and not poisoned by impurities in your substrate or solvent.[3] For photoredox catalysis, ensure your light source has the correct wavelength and intensity to excite the catalyst.[2][4]
C. Substrate Reactivity:
-
Steric Hindrance: A bulky substituent near the desired reaction site can prevent the trifluoromethylating reagent from approaching. If you suspect steric hindrance, you may need to use a smaller reagent or consider a different synthetic route.
-
Electronic Effects: Strongly electron-withdrawing or electron-donating groups on the benzamide ring can shut down the reaction. These groups can alter the reactivity of the aromatic ring in unpredictable ways.
Troubleshooting Workflow: Low/No Yield
Caption: A decision-making workflow for troubleshooting low-yield trifluoromethylation reactions.
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Question: I am getting a mixture of ortho, meta, and para trifluoromethylated benzamides. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity is a significant challenge in direct C-H trifluoromethylation.[2][4] The distribution of isomers is dictated by a combination of electronic and steric factors, as well as the reaction mechanism.
-
Understanding Directing Group Effects: The amide group itself is a meta-director under electrophilic aromatic substitution conditions. However, many modern trifluoromethylation reactions proceed through radical or organometallic pathways where the directing effects are less predictable.
-
Strategies for para-Selectivity: A notable strategy for achieving para-selectivity involves the use of photoredox catalysis with an iridium catalyst. This method can proceed through an iminium intermediate, which favors the formation of the para-substituted product.[2][4]
-
Strategies for ortho-Selectivity: Ortho-selectivity can often be achieved by using a directing group. The amide nitrogen can be modified with a group that coordinates to a metal catalyst (like Rhodium or Palladium), bringing the CF₃ source into proximity with the ortho C-H bond.
-
Radical Reactions: Free radical trifluoromethylation often gives a mixture of isomers, as the CF₃ radical is highly reactive and less selective.[1] The selectivity can sometimes be improved by using bulkier reagents or by tuning the electronic properties of the substrate.
Table 1: Comparison of Methods for Regiocontrolled Trifluoromethylation
| Method | Typical Selectivity | Key Reagents/Catalysts | Considerations |
| Photoredox Catalysis | para | [Ir(dtbbpy)(ppy)₂]PF₆, CF₃SO₂Cl | Requires a light source; can be sensitive to substrate electronics.[2] |
| Directing Group-Assisted | ortho | Rh(III) or Pd(II) catalysts, specific directing groups | Requires additional synthetic steps to install and remove the directing group. |
| Classical Electrophilic | meta | Umemoto's or Togni's reagents | Can be limited by the nucleophilicity of the arene.[5][6] |
| Radical Trifluoromethylation | Low/Mixture | CF₃I, CF₃SO₂Na (Langlois reagent) + initiator | Often less selective but can be effective for certain substrates.[1] |
Issue 3: Difficulty with Product Purification
Question: My crude product is a complex mixture, and I'm struggling to isolate the pure trifluoromethylated benzamide. What are some common problematic impurities and purification strategies?
Answer: Purification can be challenging due to the similar polarities of starting material, product, and certain byproducts.
-
Common Impurities:
-
Unreacted Starting Material: Often has a similar polarity to the product.
-
Isomeric Byproducts: If the reaction has poor regioselectivity, separating ortho, meta, and para isomers can be very difficult with standard column chromatography.
-
Hydrolyzed Reagents: Some trifluoromethylating reagents can decompose to form trifluoromethane or other byproducts. For example, Togni's reagent can lead to iodine-containing impurities.[6]
-
Catalyst Residues: Metal catalysts (Ir, Rh, Cu, Pd) can be difficult to remove completely.
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method.
-
Solvent System Optimization: Use a gradient elution and screen different solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol).
-
Alternative Stationary Phases: If silica gel fails, consider using alumina, or reversed-phase (C18) silica for very non-polar compounds.
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Experiment with different solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes).
-
Preparative HPLC: For difficult separations of isomers, preparative HPLC is often the most effective, albeit more expensive, solution.
-
Aqueous Wash: An acidic or basic wash during the workup can help remove certain impurities. For instance, a wash with sodium thiosulfate can help remove iodine-based impurities.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main classes of trifluoromethylating reagents and how do I choose the right one?
A1: There are three main classes:
-
Electrophilic Reagents: These deliver a "CF₃⁺" equivalent. Examples include Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-trifluoromethyl sulfonium salts).[5][6] They are suitable for electron-rich arenes and other nucleophiles.
-
Nucleophilic Reagents: These deliver a "CF₃⁻" equivalent. The most common is the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), which requires a nucleophilic activator. These are often used in copper-catalyzed reactions with aryl halides.[3]
-
Radical Reagents: These generate a CF₃ radical. Examples include trifluoroiodomethane (CF₃I) and sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent).[1] These are versatile and often used in photoredox catalysis.
The choice depends on your starting material. For a direct C-H functionalization of a benzamide, a radical or electrophilic approach is common. For coupling with a halogenated benzamide, a nucleophilic approach with a copper catalyst is a standard method.
Q2: My reaction requires photoredox catalysis. What are the key parameters to control?
A2: Photoredox catalysis is a powerful tool but requires careful setup.
-
Catalyst: Iridium and Ruthenium-based complexes are common.[7] Ensure the catalyst is pure and handled correctly.
-
Light Source: The wavelength of the light must overlap with the absorption spectrum of the photocatalyst. Blue LEDs are very common for many popular catalysts.[2] The distance from the light source to the reaction vessel is also critical to ensure sufficient irradiation.
-
Degassing: Oxygen can quench the excited state of the photocatalyst, killing the reaction. It is crucial to thoroughly degas your reaction mixture, typically by several freeze-pump-thaw cycles or by sparging with an inert gas like argon for an extended period.
Photoredox Catalysis Workflow
Caption: A simplified workflow for a typical photoredox trifluoromethylation experiment.
Q3: Can I synthesize a trifluoromethylated benzamide from a trifluoromethylated benzoic acid?
A3: Absolutely. This is often a more reliable and scalable approach than direct C-H trifluoromethylation, as it avoids issues with regioselectivity. The synthesis would typically involve two steps:
-
Activation of the Carboxylic Acid: The trifluoromethylated benzoic acid is converted to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or activated with a peptide coupling reagent (like EDC or DCC).[8][9]
-
Amide Bond Formation: The activated acid is then reacted with ammonia or a primary/secondary amine to form the desired benzamide.
This classical approach is often preferred in process chemistry due to its robustness and predictability.
Part 3: Experimental Protocols
Protocol 1: para-Selective Photoredox Trifluoromethylation of a Benzamide Derivative
This protocol is adapted from a method described by Li, et al. and serves as a representative example.[2][4]
Materials:
-
N-substituted benzamide (1.0 equiv)
-
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) (6.0 equiv)
-
Pyridine (6.0 equiv)
-
[Ir(dtbbpy)(ppy)₂]PF₆ (1.0 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Inert atmosphere glovebox or Schlenk line
-
Blue LED light source (e.g., 10W, 450 nm)
Procedure:
-
In a nitrogen-filled glovebox, add the N-substituted benzamide (0.2 mmol), [Ir(dtbbpy)(ppy)₂]PF₆ (0.002 mmol), and a magnetic stir bar to an oven-dried reaction vial.
-
Add anhydrous DCE (2.0 mL) to the vial.
-
Add pyridine (1.2 mmol) followed by CF₃SO₂Cl (1.2 mmol).
-
Seal the vial tightly with a cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it approximately 5 cm from a 10W blue LED lamp.
-
Stir the reaction at room temperature for 24-48 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired para-trifluoromethylated benzamide.
Protocol 2: Amide Formation from 2-(Trifluoromethyl)benzoyl Chloride
This protocol describes a general method for forming a benzamide from a commercially available or synthesized acyl chloride.[10][11]
Materials:
-
2-(Trifluoromethyl)benzoyl chloride (1.0 equiv)
-
Amine (e.g., ammonia, primary or secondary amine) (1.2 equiv)
-
Triethylamine (TEA) or Pyridine (1.5 equiv) as a base
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and ice bath
Procedure:
-
Dissolve the amine (1.2 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 2-(trifluoromethyl)benzoyl chloride (1.0 mmol) in anhydrous DCM (5 mL).
-
Add the acyl chloride solution dropwise to the stirred amine solution over 15 minutes. A white precipitate (triethylammonium chloride) will likely form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water (15 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (15 mL), saturated aqueous sodium bicarbonate (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
References
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. para-Selective Radical Trifluoromethylation of Benzamide Derivatives via Iminium Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 7. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]
- 10. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]
- 11. US10167250B2 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]
how to increase the nucleophilicity of 2-Amino-4-(trifluoromethyl)benzamide
Introduction: Understanding the Reactivity Challenge
Welcome to the technical support guide for 2-Amino-4-(trifluoromethyl)benzamide. This molecule is a valuable building block in medicinal chemistry and materials science. However, researchers frequently encounter challenges related to the low reactivity of its primary amino group. This guide provides in-depth, field-proven answers and troubleshooting protocols to enhance its nucleophilicity and ensure the success of your synthetic endeavors.
The core of the issue lies in the molecule's electronic structure. The amino group's nucleophilicity is severely diminished by the presence of a powerful electron-withdrawing trifluoromethyl (-CF₃) group at the para-position. This group exerts a strong negative inductive effect (-I), pulling electron density away from the benzene ring and, consequently, from the nitrogen atom of the amino group[1][2]. This reduction in electron density makes the nitrogen's lone pair less available to attack electrophiles, thus lowering its nucleophilicity[3][4].
This guide will walk you through the causality behind this low reactivity and present structured, actionable strategies to overcome it.
Caption: Electronic landscape of this compound.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction with this compound and an alkyl halide is extremely slow or not working at all. Why?
A: This is the most common issue reported. The primary cause is the exceptionally low nucleophilicity of the aniline amine group. The trifluoromethyl (-CF₃) group is one of the strongest electron-withdrawing groups used in organic synthesis. Its effect significantly reduces the electron density on the nitrogen's lone pair, making it a very weak nucleophile[1][2]. For perspective, the presence of a trifluoro group on a simple amine like ethylamine can reduce its nucleophilicity by a factor of approximately 100,000[1]. While an exact value for your specific molecule requires empirical measurement, the deactivating effect is of a similar, profound magnitude. Standard Sₙ2 conditions that work for more nucleophilic amines like benzylamine or even aniline will often fail.
Q2: Does the benzamide portion of the molecule also affect the amino group's reactivity?
A: Yes, although the effect is secondary to the -CF₃ group. Firstly, like any aniline, the nitrogen's lone pair has some degree of delocalization into the aromatic π-system, which reduces its availability compared to an aliphatic amine[5][6]. Secondly, the amide group (-CONH₂) itself is electron-withdrawing, further contributing to the deactivation of the ring. However, since it is positioned ortho to the amino group, steric hindrance can also play a role by slightly impeding the approach of bulky electrophiles.
Q3: Is there a direct correlation between the basicity and nucleophilicity of my amine?
A: Generally, stronger bases are also stronger nucleophiles, but this is not a universal rule and has many exceptions[1]. Basicity is a thermodynamic property (related to the pKₐ of the conjugate acid), while nucleophilicity is a kinetic property (related to reaction rate). For deactivated anilines, the factors that decrease basicity (electron withdrawal) also decrease nucleophilicity[2]. Therefore, you can correctly assume that this compound is a significantly weaker base than aniline, which contributes to its poor performance as a nucleophile under neutral conditions.
Troubleshooting Guide: Strategies to Enhance Nucleophilicity
Problem: My reaction is not proceeding due to low nucleophilicity. How can I force it to work?
There are three primary strategies to overcome the inherent low reactivity: 1) Base-Mediated Deprotonation , 2) Solvent Optimization , and 3) Catalyst-Mediated Coupling .
Solution 1: Base-Mediated Deprotonation to Generate a Supernucleophile
Core Principle: The most effective way to dramatically increase the nucleophilicity of a primary amine is to deprotonate it to form its conjugate base, an amide anion (R-NH⁻). This negatively charged species is vastly more electron-rich and, therefore, a much stronger nucleophile[2][7].
Caption: Deprotonation enhances nucleophilicity.
Experimental Considerations:
-
Choice of Base: A very strong base is required. The base's conjugate acid must have a much higher pKₐ than the amine to ensure complete deprotonation. Non-nucleophilic bases are ideal to prevent competition with the intended reaction.
-
Anhydrous Conditions: These strong bases react violently with water. All reagents, solvents, and glassware must be rigorously dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).
Table 1: Recommended Bases for Deprotonation
| Base | Formula | pKₐ of Conjugate Acid | Solvent | Key Considerations |
| Sodium Hydride | NaH | ~36 (H₂) | THF, DMF | Heterogeneous reaction. Easy to handle as a mineral oil dispersion. Generates H₂ gas. |
| Potassium bis(trimethylsilyl)amide | KHMDS | ~26 (HMDS) | THF | Strong, non-nucleophilic, sterically hindered base. Soluble in THF. |
| Sodium bis(trimethylsilyl)amide | NaHMDS | ~26 (HMDS) | THF | Similar to KHMDS, slightly less reactive. |
| n-Butyllithium | n-BuLi | ~50 (Butane) | THF, Hexanes | Extremely strong base. Can act as a nucleophile or cause side reactions if not used carefully at low temperatures. |
Protocol Recommendation: Sodium hydride (NaH) is often the first choice due to its high basicity and ease of handling. Add the amine to a slurry of NaH in an anhydrous polar aprotic solvent (see Solution 2) and stir at room temperature until hydrogen evolution ceases, indicating the formation of the amide anion. Then, cool the reaction and add the electrophile.
Solution 2: Strategic Solvent Selection
Core Principle: The choice of solvent can dramatically influence the rate of a nucleophilic substitution reaction. Solvents affect the stability and availability of the nucleophile[8].
-
Polar Protic Solvents (e.g., water, methanol, ethanol): AVOID THESE. These solvents have acidic protons that can form strong hydrogen bonds with the amine's lone pair. This creates a "solvent cage" around the nucleophile, stabilizing it, increasing the energy required for it to react, and thus lowering its effective nucleophilicity[5][9].
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): USE THESE. These solvents lack acidic protons. They can solvate the counter-ion (e.g., Na⁺ from NaH) but leave the nucleophile (the amide anion) relatively "naked" and highly reactive[1][9].
Caption: Solvent effects on nucleophile availability.
Table 2: Recommended Polar Aprotic Solvents
| Solvent | Abbreviation | Dielectric Constant (ε) | Key Features |
| Dimethylformamide | DMF | 37 | Excellent solvent for a wide range of reactants. High boiling point. |
| Dimethyl Sulfoxide | DMSO | 47 | Highly polar, excellent for Sₙ2 reactions. Can be difficult to remove. |
| Acetonitrile | MeCN | 38 | Lower boiling point, easier to remove post-reaction. |
| Tetrahydrofuran | THF | 7.5 | Less polar but a very common solvent for reactions involving strong bases like hydrides and organolithiums. |
Solution 3: Catalyst-Mediated Cross-Coupling Reactions
Core Principle: For reactions involving the formation of a bond between the amine nitrogen and an aryl or vinyl carbon (e.g., coupling with an aryl halide), direct SₙAr is often impossible with such a deactivated amine. In these cases, a transition-metal catalyst, typically palladium, can be used to facilitate the reaction via a different mechanism. The Buchwald-Hartwig amination is the gold-standard for this transformation[10].
When to Use This: This method is specifically for coupling with Ar-X or Vinyl-X electrophiles (where X = Cl, Br, I, OTf). It is not applicable for N-alkylation with simple alkyl halides.
Caption: Workflow for catalytic C-N bond formation.
Key Components:
-
Palladium Precatalyst: Provides the active Pd(0) species.
-
Phosphine Ligand: Crucial for catalyst stability and reactivity. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often required for coupling with deactivated anilines.
-
Base: A weaker base like K₂CO₃ or a stronger one like NaOt-Bu can be used, depending on the specific substrates and catalyst system[10].
This advanced method allows for the formation of C-N bonds under conditions that would otherwise be impossible. Consult specialized literature for selecting the optimal catalyst/ligand/base combination for your specific substrates.
Appendix: Sample Experimental Protocol
N-Benzylation of this compound via Deprotonation
Objective: To synthesize N-benzyl-2-amino-4-(trifluoromethyl)benzamide.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl Bromide (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, septa, syringes
-
Standard workup and purification supplies (diethyl ether, saturated NH₄Cl solution, brine, anhydrous MgSO₄, silica gel for chromatography)
Procedure:
-
Preparation: Dry all glassware in an oven ( >100 °C) for several hours and allow to cool under a stream of dry nitrogen or argon.
-
Base Addition: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes (x3) to remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous DMF to the flask to create a slurry.
-
Amine Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring NaH slurry at 0 °C (ice bath).
-
Anion Formation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Cessation of bubbling (H₂ evolution) indicates the formation of the sodium amide salt.
-
Electrophile Addition: Cool the reaction mixture back down to 0 °C. Add benzyl bromide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS analysis shows consumption of the starting material).
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any unreacted NaH.
-
Workup: Dilute the mixture with diethyl ether and water. Separate the layers. Wash the organic layer with water (x2) and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fiveable.me [fiveable.me]
- 4. benchchem.com [benchchem.com]
- 5. Amine - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amines are good nucleophiles, even though they are neutral. How w... | Study Prep in Pearson+ [pearson.com]
- 9. quora.com [quora.com]
- 10. Room-temperature amination of deactivated aniline and aryl halide partners with carbonate base using a Pd-PEPPSI-IPentCl-o-picoline catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Managing the Poor Solubility of 2-Amino-4-(trifluoromethyl)benzamide in Chemical Reactions
Welcome to the technical support center for handling 2-Amino-4-(trifluoromethyl)benzamide. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the limited solubility of this versatile building block. Our goal is to provide you with a comprehensive understanding of the underlying solubility issues and to equip you with robust, field-proven strategies to ensure your reactions proceed smoothly and efficiently.
Section 1: Understanding the Solubility Profile of this compound
A thorough understanding of the molecule's physicochemical properties is the first step in troubleshooting and optimizing reaction conditions.
FAQ 1: What are the key structural features of this compound that influence its solubility?
The solubility of this compound is a complex interplay of its functional groups:
-
Aromatic Benzene Ring: The core benzene structure is hydrophobic, which tends to lower its solubility in polar solvents like water.
-
Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and highly lipophilic group. It significantly increases the molecule's overall hydrophobicity, further reducing its affinity for aqueous and some polar solvents.
-
Amino Group (-NH₂): This is a polar, basic group capable of acting as a hydrogen bond donor. It can be protonated under acidic conditions to form a more soluble ammonium salt.
-
Amide Group (-CONH₂): This polar group can act as both a hydrogen bond donor and acceptor. It contributes to solubility in polar protic and aprotic solvents but is often not sufficient to overcome the hydrophobicity of the rest of the molecule.
The combination of a large hydrophobic core and the lipophilic -CF₃ group generally dominates, leading to poor solubility in aqueous and non-polar hydrocarbon solvents.
FAQ 2: What is the predicted solubility of this compound in common laboratory solvents?
While experimental data should always be determined for your specific reaction conditions, the following table provides a qualitative prediction of solubility based on the structural features and the known behavior of similar benzamide derivatives.[1][2][3]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | Poorly Soluble | The molecule's significant hydrophobic character from the aromatic ring and -CF₃ group dominates over the polar contributions of the amino and amide groups. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Soluble | These solvents can engage in hydrogen bonding with the amino and amide groups. Solubility generally increases with temperature. Methanol is often a better solvent than ethanol or isopropanol for benzamides.[1][3] |
| Polar Aprotic | DMSO, DMF, DMAc, NMP, Acetonitrile | Soluble to Highly Soluble | These solvents are excellent hydrogen bond acceptors for the amide and amino protons and can effectively solvate the entire molecule. DMSO and DMF are typically the first choices for dissolving difficult compounds.[4] |
| Ethereal | THF, 1,4-Dioxane | Slightly to Sparingly Soluble | These solvents have moderate polarity but are less effective at solvating the polar functional groups compared to polar aprotic solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Slightly to Sparingly Soluble | The solubility in these solvents can be limited. While they can solvate the aromatic portions, they are poor hydrogen bonding partners. |
| Non-Polar Aprotic | Toluene, Hexanes | Poorly Soluble | These solvents lack the polarity and hydrogen bonding capability to effectively dissolve the polar functional groups of the molecule. |
Section 2: Troubleshooting Guide for Solubility-Related Reaction Issues
This section addresses common experimental problems and provides a logical workflow for diagnosing and resolving them.
Q1: My reaction is sluggish, incomplete, or has stalled entirely. Could this be a solubility issue?
A1: Absolutely. This is the most common symptom of poor substrate solubility. If this compound is not fully dissolved, its effective concentration in the solution phase is very low. This leads to a dramatically reduced reaction rate, as the reaction can only occur with the dissolved material. The solid reservoir of undissolved starting material may not enter the solution fast enough to sustain the reaction, leading to a stall.
Use the following workflow to diagnose the issue:
Caption: Troubleshooting workflow for stalled reactions.
Q2: I see solid material in my flask even after adding the solvent and stirring. What are my immediate options?
A2: Before making significant changes to your protocol, attempt these simple physical methods to promote dissolution:
-
Increase Agitation: Ensure your stir rate is sufficient to create a vortex and keep all solids suspended. This maximizes the surface area of the solid in contact with the solvent.
-
Sonication: Place the flask in an ultrasonic bath for 5-15 minutes. The high-frequency sound waves can help break up agglomerates and enhance dissolution at the solid-liquid interface.
-
Gentle Warming: Increase the temperature of the reaction mixture incrementally (e.g., to 40-50°C). As solubility is generally temperature-dependent, this is often a very effective first step.[1][3] Caution: Be mindful of the boiling points of your solvents and the thermal stability of your reactants. Run a preliminary test to ensure the compound does not degrade at the intended temperature.
Section 3: Proactive Strategies for Solubility Enhancement
If basic troubleshooting fails, a more systematic approach to modifying the reaction medium is required.
Strategy 1: Solvent System Optimization
Q3: Which solvents or solvent mixtures (co-solvents) are the most effective for dissolving this compound?
A3: The principle of "like dissolves like" is only a starting point. Often, a mixture of solvents, or a co-solvent system, is required to balance the solvation of both polar and non-polar regions of the molecule.[5][6]
-
Primary Choice - Polar Aprotic Solvents: Begin with high-polarity aprotic solvents like DMSO, DMF, DMAc, or NMP . These are often powerful enough to dissolve the compound on their own.
-
Co-Solvent Strategy: If a single solvent is not effective or is incompatible with your reaction chemistry, use a co-solvent system. The goal is to add a strong polar aprotic solvent to a bulk solvent that is suitable for the reaction.
| Recommended Co-Solvent System | Ratio (v/v) | Application Notes |
| DMF / THF | 1:1 to 1:5 | Good for reactions where THF is the primary solvent but solubility is poor. DMF enhances polarity. |
| DMSO / Dioxane | 1:2 to 1:10 | Useful for reactions requiring a higher temperature. DMSO acts as a powerful solubilizing agent. |
| NMP / Toluene | 1:5 to 1:10 | Effective for organometallic reactions where a non-coordinating solvent like toluene is needed, but the substrate has poor solubility. |
See Protocol 1 for a systematic method to screen for the best solvent system.
Strategy 2: pH Modification
Q4: Can I improve solubility by adjusting the pH of the reaction mixture?
A4: Yes, this can be a highly effective strategy, particularly for improving solubility in protic solvents. The primary amino group (-NH₂) on the ring is basic and can be protonated to form an ammonium salt (-NH₃⁺). This salt will be significantly more polar and, therefore, more soluble in polar solvents.
-
Method: Add a stoichiometric amount (or slight excess) of a non-nucleophilic acid (e.g., HCl in dioxane, methanesulfonic acid, or trifluoroacetic acid) to the reaction mixture.
-
Critical Considerations:
-
Reagent Compatibility: Ensure that your other reagents and the desired reaction are stable and compatible with acidic conditions.
-
Nucleophilicity of the Amine: Protonating the amine will deactivate it as a nucleophile. This strategy is therefore suitable for reactions where the amine is not the reacting functional group (e.g., reactions involving the amide or aromatic ring). If the amine must be a free base for the reaction, this method is not appropriate.
-
See Protocol 2 for a method to test pH-dependent solubility.
Caption: Equilibrium between the free base and its more soluble salt form.
Section 4: Key Experimental Protocols
Protocol 1: Systematic Screening for Optimal Solvent/Co-solvent System
Objective: To identify the most effective single solvent or co-solvent mixture for dissolving this compound at a target concentration.
Materials:
-
This compound
-
Vials (e.g., 4 mL) with stir bars
-
Selection of candidate solvents (e.g., DMF, DMSO, NMP, THF, Dioxane, Acetonitrile)
-
Heating stir plate
Procedure:
-
Preparation: Weigh a fixed amount of this compound (e.g., 20 mg) into each vial. This amount should correspond to your target reaction concentration.
-
Single Solvent Addition: To the first set of vials, add a measured volume of each single solvent (e.g., 1 mL) and begin stirring at room temperature.
-
Observation (Room Temp): Observe each vial for 15 minutes. Record whether the solid is fully dissolved, partially dissolved, or insoluble.
-
Co-Solvent Addition: For vials where the compound is not fully soluble, begin adding a high-solubility co-solvent (e.g., DMF or DMSO) dropwise (e.g., 50 µL at a time). Stir for 5 minutes between additions and record the total volume of co-solvent required for complete dissolution.
-
Temperature Increase: If insolubility persists, slowly warm the vials on a stir plate to your intended reaction temperature (e.g., 50°C). Record any changes in solubility.
-
Analysis: Compare the results to identify the solvent or co-solvent mixture that dissolves the compound completely with the smallest proportion of co-solvent and at the lowest temperature.
Protocol 2: pH-Dependent Solubility Test
Objective: To determine if acidification can solubilize the compound in a specific polar protic solvent.
Materials:
-
This compound
-
Primary solvent of interest (e.g., Methanol or Ethanol)
-
Acidic solution (e.g., 1 M HCl in dioxane or methanesulfonic acid)
-
Vials with stir bars
Procedure:
-
Create a Suspension: Add a known amount of this compound to a vial to create a suspension at your target concentration in the chosen solvent (e.g., 20 mg in 1 mL of Methanol).
-
Initial Observation: Stir the suspension at room temperature for 5 minutes to confirm insolubility.
-
Acid Titration: Add the acidic solution dropwise (e.g., 5 µL at a time).
-
Observe for Dissolution: After each addition, stir for 5-10 minutes and observe for any visual changes. Note the point at which the solution becomes clear.
-
Stoichiometry Check: Calculate the molar equivalents of acid required for dissolution. A value close to 1.0 suggests the formation of the ammonium salt is the primary reason for solubilization.
-
Compatibility Test: Once dissolved, hold the solution at the reaction temperature for a period (e.g., 1 hour) and re-analyze by TLC or LCMS to ensure the compound is stable under these conditions.
References
optimizing temperature and reaction time for benzamide formation
Welcome to the Technical Support Center for Benzamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the formation of benzamide and its derivatives. Here, we address common challenges related to reaction temperature and time to enhance yield, purity, and overall success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My benzamide synthesis is resulting in a low yield. What are the most common causes related to temperature and time?
Low yields in benzamide synthesis can stem from several factors, with suboptimal temperature and reaction time being critical variables.[1] A systematic approach to troubleshooting these parameters is often the most effective way to identify and resolve the issue.
Common Causes for Low Yield:
-
Suboptimal Reaction Temperature: Temperature significantly influences the rate of reaction and the prevalence of side reactions.[1] While higher temperatures can increase the reaction rate, they can also lead to the degradation of reactants or products.[1][2] Conversely, a temperature that is too low may result in an incomplete reaction.
-
Insufficient Reaction Time: The reaction may not have proceeded to completion if the allotted time is too short.[3] This is a common issue, especially when reaction conditions are not optimized.[4]
-
Incomplete Reaction: Even with adequate time, the reaction may stall due to other factors exacerbated by incorrect temperature, such as poor solubility of starting materials.[5]
-
Side Reactions: Unwanted side reactions can consume starting materials or the desired product, and their rates are often highly dependent on temperature.[1] For instance, the hydrolysis of benzoyl chloride to benzoic acid is a common side reaction if the temperature is not controlled, especially in the presence of moisture.[4][6]
Q2: How do I determine the optimal reaction temperature for my specific benzamide synthesis?
The optimal temperature is a balance between reaction rate and selectivity. It is recommended to start at room temperature and incrementally increase it if the reaction is sluggish.[1]
For highly exothermic reactions, such as the reaction of benzoyl chloride with ammonia, careful temperature control is crucial.[2][3] These reactions are typically carried out at low temperatures, often in an ice bath, to manage the heat generated and prevent side reactions.[2][6] For syntheses starting from benzoic acid and urea, a common protocol involves heating the mixture to approximately 180°C.[2][7]
It's important to note that the temperature that maximizes yield may not be the same as the one that maximizes purity.[2] For example, in a microwave-assisted synthesis, the highest purity was achieved at 100°C, with lower purity observed at both higher and lower temperatures.[2]
Q3: What is a typical reaction time for benzamide synthesis, and how can I monitor the reaction's progress?
Reaction times can vary significantly depending on the synthetic route, temperature, and scale. For the rapid reaction of benzoyl chloride with concentrated ammonia, vigorous shaking for 15-20 minutes is often sufficient to ensure completion.[3] Amide coupling reactions using reagents like DCC may require longer reaction times, typically stirring for 12-24 hours at room temperature.[6]
Monitoring the reaction progress is essential to determine the optimal reaction time and to identify if a reaction has stalled.[1] Several techniques can be employed:
-
Thin-Layer Chromatography (TLC): TLC is a common and effective method to monitor the disappearance of starting materials and the appearance of the benzamide product.[1][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and sensitive monitoring, LC-MS can be utilized.[1]
-
Visual Cues: In some cases, visual cues can indicate reaction progress. For the reaction of benzoyl chloride with ammonia, the disappearance of the oily, pungent benzoyl chloride and the formation of fine white flakes of benzamide are indicative of product formation.[3]
Troubleshooting Guides
Issue 1: Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase the reaction time and continue to monitor by TLC or LC-MS.[1][8] - If the reaction has stalled, consider incrementally increasing the temperature.[1] Be mindful that higher temperatures can also promote side reactions.[8] |
| Hydrolysis of Acyl Chloride | - Ensure all reagents and solvents are anhydrous, as benzoyl chloride readily reacts with water to form unreactive benzoic acid.[4][6] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[5] - For exothermic reactions, add the acyl chloride slowly and maintain a low temperature to minimize hydrolysis.[2] |
| Side Product Formation | - Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the rate of the desired reaction.[1] - Consider the use of additives like HOBt or HOAt to suppress side reactions in coupling agent-mediated syntheses.[1] |
Issue 2: Significant Impurity in the Final Product
| Potential Cause | Troubleshooting Steps |
| Formation of By-products at High Temperatures | - Optimize the temperature to find a balance between reaction rate and purity. The optimal temperature for purity may be lower than that for maximum yield.[2] - For some reactions, shorter reaction times may produce a cleaner reaction profile.[2] |
| Unreacted Starting Materials | - If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature.[1] - During workup, unreacted acidic starting materials like benzoic acid can be removed by washing with a dilute basic solution (e.g., sodium bicarbonate).[8][9] Unreacted amine can be removed by washing with a dilute acidic solution.[9] |
| Formation of N-acylurea Byproduct (with carbodiimide coupling agents) | - This is a common side product that can be difficult to separate.[5] - Add a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) to the reaction mixture to minimize N-acylurea formation.[5][6] |
Experimental Protocols
Protocol 1: Benzamide Synthesis from Benzoyl Chloride and Ammonia
This protocol describes a common laboratory-scale synthesis of benzamide.
-
In a conical flask, place 10 mL of concentrated aqueous ammonia.[10]
-
Cool the flask in an ice bath.[6]
-
In a fume hood, slowly add 2 mL of benzoyl chloride in small portions while continuously and vigorously shaking the flask.[6][10]
-
The reaction is exothermic; maintain the temperature by cooling the flask under cold tap water as needed.[3][6]
-
After the addition is complete, continue to shake the mixture vigorously for an additional 15 minutes.[3][6] A white solid (benzamide) will precipitate.[5]
-
Collect the solid product by vacuum filtration and wash it with several portions of cold water to remove soluble impurities like ammonium chloride.[5][6]
-
The crude benzamide can be purified by recrystallization from hot water.[10][11]
Protocol 2: Benzamide Synthesis using a Coupling Agent (EDC/HOBt)
This protocol is for the synthesis of benzamides from a carboxylic acid and an amine.
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent) and an anhydrous solvent (e.g., DMF or THF).[1]
-
Add HOBt (1.0 - 1.2 equivalents) to the solution and stir until it dissolves.[1]
-
Add the amine (1.0 - 1.2 equivalents). If the amine is a salt, add a non-nucleophilic base like DIPEA (2-3 equivalents).[1]
-
Cool the reaction mixture to 0°C in an ice bath.[1]
-
Slowly add EDC·HCl (1.1 - 1.5 equivalents) portion-wise to the stirred reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.[1]
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.[1]
-
Wash the organic layer sequentially with a saturated aqueous NaHCO3 solution, water, and brine.[1]
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography or recrystallization.[1]
Data Presentation
Table 1: Effect of Temperature on Benzamide Yield
| Synthesis Method | Starting Materials | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference(s) |
| From Benzoic Acid and Urea | Benzoic Acid, Urea | ~180 | 2.5 hours | ~66 | [2][7] |
| Microwave-assisted | Substituted Benzoic Acid | 100 | 2 minutes | Not specified for yield, but highest purity | [2] |
| Schotten-Baumann | Benzoyl Chloride, Ammonia | Cooled in ice bath | 15-20 minutes | 70-90 | [3][11] |
| Amide Coupling | Benzoic Acid, Benzylamine | Room Temperature | 12-16 hours | 60-95 | [11] |
Visualizations
Caption: A generalized workflow for the synthesis and purification of benzamide.[11]
Caption: A troubleshooting flowchart for diagnosing and resolving low benzamide yield.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Selecting the Right Coupling Agent for 2-Amino-4-(trifluoromethyl)benzamide: A Technical Support Guide
Welcome to the technical support center for amide bond formation. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with challenging substrates like 2-Amino-4-(trifluoromethyl)benzamide. The presence of a potent electron-withdrawing trifluoromethyl (-CF₃) group significantly deactivates the aniline nitrogen, reducing its nucleophilicity and making amide coupling a non-trivial synthetic step. This document provides in-depth, field-proven insights to help you navigate reagent selection, optimize reaction conditions, and troubleshoot common issues to ensure successful, efficient, and high-purity synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries when approaching the coupling of this compound.
Q1: Why is this compound considered a "difficult" substrate for amide coupling?
The primary challenge stems from electronic effects. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group (EWG). This EWG pulls electron density away from the benzene ring through the inductive effect, which in turn reduces the electron density on the amino group (-NH₂). A lower electron density makes the amine nitrogen less nucleophilic and therefore less reactive towards the activated carboxylic acid or acylating agent. This can lead to sluggish or incomplete reactions.[1][2]
Q2: Can I use a simple carbodiimide reagent like EDC with HOBt for this coupling?
While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) is a workhorse for many amide couplings, it is often sluggish and low-yielding for electron-deficient anilines.[3] The reaction proceeds via an O-acylisourea intermediate which is then converted to a more stable HOBt-active ester.[4][5] However, the reactivity of this active ester may be insufficient to be attacked efficiently by the weakly nucleophilic this compound. While it can be attempted, more potent coupling agents are generally recommended to achieve good yields and reaction times.[3]
Q3: What are the main classes of coupling reagents I should consider?
For challenging substrates like this, you should primarily consider the more modern and highly reactive uronium/aminium salts and phosphonium salts .
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are known for their high efficiency. HATU, in particular, is often the reagent of choice for difficult couplings due to the formation of a highly reactive OAt-active ester and a potential neighboring group effect that facilitates the reaction.[6][7][8]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective. They are known for generating fewer side products compared to some uronium salts and are excellent for suppressing racemization.[9][10]
Q4: What is the role of the base in these coupling reactions?
The base plays two critical roles:
-
Carboxylic Acid Deprotonation: It deprotonates the carboxylic acid to form a carboxylate anion. This anion is the active nucleophile that attacks the coupling reagent to initiate the activation process.[6][11]
-
Neutralization: It neutralizes any acidic byproducts formed during the reaction, such as the protonated amine salt if the starting material is an HCl or TFA salt.
A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most common choice.[6] Triethylamine (TEA) can also be used. The pKa of the base and its steric bulk are crucial factors in preventing side reactions.
Q5: How can I minimize the risk of epimerization if my carboxylic acid is chiral?
Epimerization, the loss of stereochemical integrity at the α-carbon of the carboxylic acid, is a major concern. It often proceeds through an oxazolone intermediate.[12] To minimize this risk:
-
Use Additives: Reagents based on HOAt (like HATU) are superior to those based on HOBt (like HBTU) in suppressing epimerization.[13]
-
Choose the Right Reagent Class: Phosphonium reagents (e.g., PyBOP) are often considered safer in this regard than carbodiimides used alone.[9]
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate, typically starting at 0 °C before slowly warming to room temperature.
-
Minimize Activation Time: Add the amine component as soon as possible after the carboxylic acid has been activated by the coupling reagent.
Part 2: Troubleshooting Guide
This section is structured to help you diagnose and solve specific problems encountered during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficiently reactive coupling agent. 2. Incorrect stoichiometry of reagents. 3. Sub-optimal base or solvent. 4. Degradation of coupling reagent. | 1. Switch to a more potent coupling agent. If using EDC/HOBt, move to HATU or PyBOP.[9][13] 2. Check stoichiometry. Use a slight excess (1.1-1.2 eq) of the coupling reagent and base. For very difficult couplings, increasing to 1.5 eq may be necessary. 3. Optimize conditions. Use a polar aprotic solvent like DMF or NMP.[6] Ensure your base is DIPEA. 4. Use fresh reagent. Coupling agents, especially uronium salts, can be moisture-sensitive. Use a freshly opened bottle or store rigorously under inert gas. |
| Incomplete Reaction (Starting Material Remains) | 1. Short reaction time or low temperature. 2. Poor solubility of reactants. 3. Deactivation of the activated ester intermediate. | 1. Increase reaction time and/or temperature. Monitor the reaction by TLC or LC-MS. If no progress is seen at room temperature after several hours, consider gentle heating (40-50 °C). 2. Improve solubility. Switch to a solvent with better solubilizing power, such as DMA or NMP. A small amount of DMSO can also be added. 3. Re-evaluate the order of addition. Ensure the carboxylic acid is fully activated before adding the aniline. For HATU, a 5-15 minute pre-activation is standard. |
| Formation of Multiple Byproducts | 1. Side reaction with the coupling reagent (e.g., guanidinium formation with HBTU). 2. Racemization/Epimerization of a chiral carboxylic acid. 3. Reaction with solvent (e.g., DMF formylation at high temperatures). | 1. Change the order of addition. Add the coupling reagent to the mixture of carboxylic acid and base last. This minimizes the time the coupling reagent is exposed to the amine before the acid is activated. 2. Use an epimerization-suppressing reagent. Switch to HATU or PyBOP.[7][13] Ensure the use of a hindered base like DIPEA and maintain low temperatures. 3. Avoid high temperatures. If heating is necessary, use an alternative solvent like DMA or NMP. |
| Difficulty Removing Byproducts (e.g., Tetramethylurea) | 1. Byproduct has similar polarity to the desired product. | 1. Choose a water-soluble reagent. If applicable, using EDC allows for the urea byproduct to be removed with a simple aqueous wash.[10] 2. Optimize chromatography. Use a different solvent system or try reverse-phase chromatography. 3. Perform an acidic wash. An aqueous wash with dilute HCl can help remove basic byproducts like excess DIPEA and tetramethylurea. |
Part 3: Experimental Protocols & Methodologies
Decision Workflow for Coupling Agent Selection
This workflow provides a logical path for selecting the appropriate coupling strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. HATU coupling | www.wenxuecity.com [wenxuecity.com]
- 7. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification Strategies for Polar Benzamide Derivatives
Welcome to the technical support center for the purification of polar benzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-recalcitrant compounds. Polar benzamides, common scaffolds in medicinal chemistry, present unique purification hurdles due to their high polarity, hydrogen bonding capabilities, and potential for ionization. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to navigate these complexities effectively.
The Challenge of Purifying Polar Benzamides
The core difficulty in purifying polar benzamides stems from their molecular properties. The amide functional group itself is highly polar and can act as both a hydrogen bond donor and acceptor. When combined with other polar functional groups (e.g., hydroxyls, amines, carboxylic acids), the overall polarity increases significantly. This leads to common issues such as poor solubility in typical normal-phase chromatography solvents, strong, often irreversible, binding to silica gel, and conversely, a lack of retention on traditional reverse-phase media.[1][2] This guide will address these issues systematically.
Part 1: Purification Method Selection
Choosing the correct initial purification strategy is the most critical step. The optimal technique depends on the specific properties of your benzamide derivative, including its physical state, polarity, and the nature of the impurities.
Decision Workflow for Purification Strategy
The following flowchart provides a logical pathway for selecting an appropriate purification method.
Caption: Decision tree for selecting a primary purification method.
Part 2: Troubleshooting Guides & FAQs
This section is formatted as a series of questions and answers to directly address common problems encountered during purification.
Section 2.1: Crystallization
FAQ: When is crystallization a good first choice for purifying polar benzamides? Crystallization is an excellent, scalable, and cost-effective first-line technique if your crude product is a solid.[3] It is particularly effective for removing impurities with significantly different solubility profiles from your target compound. For many pharmaceutical intermediates, achieving a crystalline final product is a key manufacturing requirement.[4]
Troubleshooting: My benzamide won't crystallize. This is a common issue, often related to solvent choice or residual impurities inhibiting lattice formation.[5]
-
Solution 1: Systematic Solvent Screening: A good recrystallization solvent should dissolve your compound well when hot but poorly when cold.[5] Test a range of polar solvents like ethanol, isopropanol, acetonitrile, or hot water.[5][6] For highly polar compounds, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might be necessary, though their high boiling points can make removal difficult.[7]
-
Solution 2: Use a Co-solvent System: If a single solvent doesn't work, try a binary system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., methanol) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., water or an ether) until the solution becomes persistently cloudy (the saturation point). Gently warm to redissolve, then allow to cool slowly.
-
Solution 3: Induce Crystallization: If a supersaturated solution fails to produce crystals, try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a "seed crystal" from a previous pure batch to initiate crystallization.[5]
Troubleshooting: My product "oils out" instead of crystallizing. Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is cooled too rapidly.[5]
-
Solution: Re-heat the solution to redissolve the oil. Allow it to cool much more slowly, perhaps by placing the flask in an insulated container. If the issue persists, you must switch to a lower-boiling point solvent system.[5]
Section 2.2: Normal-Phase Chromatography (NPC)
FAQ: What are the typical challenges with NPC for polar benzamides? The primary challenges are poor mobility (low Rf) and significant peak tailing or streaking.[2][8] The polar amide and other functional groups can interact very strongly with the acidic silanol groups on the surface of standard silica gel, leading to these issues.[9]
Troubleshooting: My compound has an Rf of 0, even in highly polar solvents like 100% ethyl acetate. This indicates a very strong interaction with the stationary phase.
-
Solution 1: Use a More Aggressive Solvent System: You must increase the polarity of the mobile phase. A common solution is to use a mixture of dichloromethane (DCM) and methanol. Start with 1-5% methanol in DCM and gradually increase the methanol content.[8]
-
Solution 2: Add a Basic Modifier: Often, the strong interaction is due to the basicity of an amine or other nitrogen-containing group on your molecule. Adding a small amount of a base to the mobile phase can neutralize the acidic silica sites and improve elution. Prepare a stock solution of 10% ammonium hydroxide in methanol and add 1-10% of this stock to your mobile phase (e.g., 90:9:1 DCM/Methanol/NH4OH solution).[2][8]
Troubleshooting: My compound streaks badly on the column. Streaking, or peak tailing, is a classic sign of undesirable secondary interactions with the stationary phase.
-
Solution 1: Deactivate the Silica Gel: Before loading your sample, flush the packed column with your mobile phase containing a modifier. For basic compounds, use 1-2% triethylamine (TEA) in your eluent.[10] This masks the active silanol sites, leading to much-improved peak shape.[10]
-
Solution 2: Use an Alternative Stationary Phase: If deactivation is insufficient, consider a less acidic stationary phase like alumina (basic or neutral).[10] Alternatively, bonded phases such as diol or amino-propyl silica can offer different selectivity and better performance for polar compounds.[1][10]
Section 2.3: Reverse-Phase Chromatography (RPC)
FAQ: When should I choose RPC for my polar benzamide? RPC is the workhorse of purification for many drug-like molecules.[11][12] It should be considered when your polar benzamide is not retained or separates poorly in HILIC or modified normal-phase systems, or if it has sufficient hydrophobicity to interact with the C18 stationary phase.
Troubleshooting: My compound elutes in the solvent front (no retention). This is a common problem for highly polar molecules in RPC, as they have little affinity for the non-polar stationary phase.[13]
-
Solution 1: Use Highly Aqueous Mobile Phases: Start with a mobile phase containing a high percentage of water or aqueous buffer (e.g., 95-100% water).[13] Note that standard C18 columns can suffer from "phase collapse" under these conditions, leading to irreproducible retention.[1]
-
Solution 2: Employ a Polar-Embedded or Polar-Endcapped Column: These specialized columns are designed to prevent phase collapse and provide enhanced retention for polar analytes compared to standard C18 columns.[1][13] They are an excellent choice for purifying polar benzamides.
Section 2.4: Hydrophilic Interaction Liquid Chromatography (HILIC)
FAQ: What is HILIC and when is it the best option? HILIC, sometimes called aqueous normal-phase chromatography, is a technique specifically designed for the separation of highly polar compounds.[14][15] It uses a polar stationary phase (like silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[14][16] HILIC is often the most effective technique for very polar benzamides that are not retained in reverse-phase.[13][17]
Troubleshooting: How do I develop a HILIC method? Method development in HILIC is counterintuitive to those familiar with RPC.
-
Mechanism: Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase.[14]
-
Solvent Strength: Acetonitrile is the weak solvent, and water is the strong solvent. To increase retention, you must increase the percentage of acetonitrile.[14] Gradients are typically run from high organic content to low organic content.[14]
-
Sample Diluent: Dissolve your sample in a solvent that matches the initial mobile phase conditions (high organic) to ensure good peak shape. Injecting a sample dissolved in a high concentration of water can cause significant peak distortion.
Section 2.5: Supercritical Fluid Chromatography (SFC)
FAQ: What are the advantages of SFC for purifying polar compounds? SFC is a powerful technique that uses supercritical CO2 as the primary mobile phase.[18] Its main advantages are speed (due to the low viscosity of the mobile phase) and its "green" profile, as it significantly reduces the consumption of organic solvents.[19] While once considered unsuitable for polar compounds, modern SFC systems are highly effective.[19][20]
Troubleshooting: Is my polar benzamide soluble enough for SFC? Pure CO2 is not a strong enough solvent for most polar compounds.
-
Solution: A polar organic co-solvent, almost always methanol, must be added to the CO2 mobile phase to elute polar analytes.[21] For very polar or even ionic compounds, modifier concentrations can be quite high.[21] A general rule of thumb is that any compound soluble in methanol at 1 mg/mL should be amenable to SFC.[19]
Section 2.6: Acid-Base Extraction
FAQ: Can I use a simple liquid-liquid extraction to purify my benzamide? Yes, if your benzamide derivative or the major impurities contain additional acidic (e.g., carboxylic acid, phenol) or basic (e.g., amine) functional groups.[22] The neutral amide bond itself is generally not reactive enough under standard extraction conditions. This technique exploits the differential solubility of the ionized salt (in the aqueous layer) versus the neutral compound (in the organic layer).[22][23] For example, a benzamide with a basic amine side chain can be protonated with a dilute acid and extracted into the aqueous phase, leaving non-basic impurities behind in the organic layer.
Part 3: Data Tables & Protocols
Table 1: Common Solvents for Crystallization of Polar Benzamides[5]
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Excellent for highly polar compounds, but high boiling point can be an issue. |
| Ethanol | 78 | High | Good general-purpose solvent for moderately polar compounds. |
| Methanol | 65 | High | More polar than ethanol, good dissolving power. |
| Isopropanol | 82 | Moderate | Less volatile than ethanol, good for slower crystal growth. |
| Acetonitrile | 82 | Moderate | Can be a useful alternative to alcohols.[5] |
| Ethyl Acetate | 77 | Moderate | Good for less polar benzamides or as an anti-solvent.[5] |
Protocol 1: Flash Chromatography on Deactivated Silica Gel
This protocol is designed for a polar, basic benzamide derivative that streaks on standard silica gel.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., DCM/Methanol) that provides an Rf value of approximately 0.2-0.3 for your target compound.
-
Column Packing: Dry pack or prepare a slurry of silica gel in your chosen non-polar solvent (e.g., DCM or Hexane) and pack the column. Do not let the column run dry.
-
Deactivation: Prepare a deactivating solvent by adding 1-2% triethylamine (TEA) to your initial elution solvent.[10]
-
Equilibration: Flush the packed column with 3-5 column volumes of the deactivating solvent to neutralize the acidic sites on the silica.[10]
-
Sample Loading: Dissolve your crude product in a minimum amount of solvent (preferably the mobile phase). If solubility is low, you can use a stronger solvent like DCM or perform a dry load by adsorbing the compound onto a small amount of silica.[24]
-
Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient. Collect fractions and analyze by TLC.
Protocol 2: Starting Conditions for HILIC Method Development
This protocol provides a generic starting point for purifying a very polar benzamide that is unretained by RPC.
-
Column Selection: Choose a HILIC column with an amide-bonded or bare silica stationary phase (e.g., 150 x 4.6 mm, 3-5 µm).[16]
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM ammonium formate.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM ammonium formate.
-
-
Initial Gradient:
-
Time 0-2 min: 100% A
-
Time 2-15 min: Gradient from 100% A to 100% B
-
Time 15-17 min: Hold at 100% B
-
Time 17-20 min: Return to 100% A and re-equilibrate.
-
-
Optimization: Based on the initial chromatogram, adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape. Remember, increasing the proportion of Mobile Phase A (acetonitrile) will increase retention.[14]
Troubleshooting Peak Shape in Chromatography
Caption: Logic for troubleshooting poor peak shape in chromatography.
References
- 1. labex.hu [labex.hu]
- 2. reddit.com [reddit.com]
- 3. shyzchem.com [shyzchem.com]
- 4. theasengineers.com [theasengineers.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromtech.com [chromtech.com]
- 12. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 13. benchchem.com [benchchem.com]
- 14. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 15. biotage.com [biotage.com]
- 16. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 17. halocolumns.com [halocolumns.com]
- 18. Supercritical Fluid Chromatography (SFC): New Products and Emerging Applications [labx.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 21. agilent.com [agilent.com]
- 22. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 23. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 24. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Scaling Up 2-Amino-4-(trifluoromethyl)benzamide Synthesis
Welcome to the Technical Support Center for the synthesis and scale-up of 2-Amino-4-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this important synthesis from the laboratory bench to a pilot plant setting. Here, we address common challenges with in-depth, field-proven insights and practical, step-by-step protocols to ensure a successful, safe, and efficient scale-up.
Introduction to the Scale-Up Challenge
The synthesis of this compound, a key building block in the development of pharmaceuticals and agrochemicals, presents unique challenges during scale-up. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the aromatic ring and the amide functionality.[1] Issues that are manageable at the gram scale, such as heat transfer, mixing efficiency, and impurity profiles, can become critical at the kilogram scale.[2] This guide provides a structured approach to anticipating and mitigating these challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and handling of this compound.
Q1: What are the most common synthetic routes to this compound suitable for scale-up?
A1: For large-scale synthesis, cost-effectiveness and process safety are paramount. Two primary routes are generally considered:
-
Route A: Amidation of a Precursor Acid Chloride: This involves the reaction of 2-amino-4-(trifluoromethyl)benzoyl chloride with ammonia. The acid chloride can be generated in situ from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3] This method is often rapid and high-yielding.
-
Route B: Hydrolysis of a Precursor Nitrile: This route starts with 2-amino-4-(trifluoromethyl)benzonitrile, which is then subjected to partial hydrolysis under acidic or basic conditions to yield the desired benzamide.[4]
The choice between these routes depends on the availability and cost of starting materials, as well as the safety infrastructure of the pilot plant.
Q2: What are the primary safety concerns when handling trifluoromethyl compounds on a larger scale?
A2: The trifluoromethyl group is generally stable, but the overall molecule's reactivity and potential for decomposition under process conditions are key concerns.[1] A major hazard is the potential release of toxic and corrosive hydrogen fluoride (HF) gas upon decomposition at high temperatures or in the presence of strong bases.[1] Therefore, robust ventilation and emergency preparedness, including access to calcium gluconate gel for HF burns, are critical.[1] Always consult the Safety Data Sheet (SDS) for the specific compounds being used and conduct a thorough process hazard analysis (PHA) before commencing any scale-up activities.[5][6][7]
Q3: How does the trifluoromethyl group affect the reactivity of the starting materials and the product?
A3: The -CF₃ group is strongly electron-withdrawing, which has several implications:[1]
-
It deactivates the aromatic ring, making electrophilic substitution reactions more difficult.
-
It increases the acidity of the N-H protons on the amino group, which can affect its nucleophilicity and the choice of base in subsequent reactions.
-
It can influence the crystallinity and solubility of the final product, which is a key consideration for isolation and purification.
Q4: What analytical methods are recommended for monitoring reaction progress and assessing product purity?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the consumption of starting materials and the formation of the product and any impurities. A C18 reversed-phase column is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the key functional groups and monitor the conversion of the starting material to the product.[9]
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the scale-up of this compound synthesis.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. 2. Side reactions: Formation of byproducts can consume starting materials. Common side reactions in amide synthesis include the formation of dimers or oligomers. 3. Hydrolysis of activated intermediate: If using an acid chloride route, moisture can hydrolyze the intermediate back to the carboxylic acid.[10] | 1. Optimize reaction conditions: Systematically vary the temperature, reaction time, and reagent stoichiometry at a small scale to find the optimal conditions before scaling up.[10][11] 2. Control temperature: Localized overheating can promote side reactions. Ensure efficient stirring and use a reactor with good heat transfer capabilities.[2] 3. Ensure anhydrous conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] |
| Impure Product | 1. Presence of starting materials: Incomplete reaction or inefficient purification. 2. Formation of byproducts: As mentioned above, side reactions can lead to impurities that are difficult to remove. 3. New crystalline forms: The crystallization process can differ at a larger scale, potentially trapping impurities or resulting in a different polymorph with different solubility characteristics.[2] | 1. Improve purification: Optimize the recrystallization solvent system and cooling profile. Consider a wash with a suitable solvent to remove specific impurities.[12] 2. Analytical monitoring: Use in-process controls (e.g., HPLC) to monitor the formation of impurities and adjust reaction conditions accordingly. 3. Controlled crystallization: Develop a robust crystallization protocol by studying the solubility curve of the product and implementing controlled cooling and seeding strategies. |
| Poor Mixing/ Inconsistent Results | 1. Inadequate agitation: The mixing efficiency in a large reactor can be significantly different from a lab-scale flask.[2] 2. Heterogeneous reaction mixture: If reactants are not fully dissolved, the reaction rate can be limited by mass transfer. | 1. Select appropriate impeller and agitation speed: Consult with a chemical engineer to determine the optimal mixing parameters for the reactor geometry and reaction mixture properties. 2. Improve solubility: Choose a solvent system in which all reactants are sufficiently soluble at the reaction temperature. |
| Difficult Product Isolation | 1. Fine particle size: The product may precipitate as very fine particles that are difficult to filter. 2. Emulsion formation during workup: This is a common issue in larger-scale extractions.[2] | 1. Optimize crystallization: Control the rate of cooling and agitation to encourage the growth of larger crystals. 2. Break emulsions: Add a small amount of brine or a different organic solvent, or use a centrifuge if available. Allow sufficient time for phase separation. |
Troubleshooting Flowchart for Low Yield
Caption: A flowchart to diagnose and resolve issues of low product yield.
Experimental Protocols
The following protocols are provided as a general guide and should be optimized for your specific equipment and scale.
Protocol 1: Synthesis via the Acid Chloride Route
This protocol is based on the common laboratory practice of amide synthesis from an acid chloride.[13]
Step 1: Formation of 2-Amino-4-(trifluoromethyl)benzoyl Chloride (In Situ)
-
Charge a clean, dry, and inerted reactor with 2-amino-4-(trifluoromethyl)benzoic acid and a suitable solvent (e.g., dichloromethane or toluene).
-
Cool the mixture to 0-5 °C with efficient stirring.
-
Slowly add thionyl chloride (SOCl₂) (1.1 - 1.5 equivalents) to the slurry, maintaining the temperature below 10 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[14]
-
After the addition is complete, slowly warm the reaction mixture to room temperature or gently heat (e.g., 40-50 °C) and monitor the reaction progress by quenching an aliquot with methanol and analyzing the resulting methyl ester by HPLC or GC.[13]
-
Once the formation of the acid chloride is complete, cool the mixture back to 0-5 °C.
Step 2: Amidation
-
In a separate vessel, prepare a solution of aqueous ammonia.
-
Slowly add the cold acid chloride solution from Step 1 to the vigorously stirred ammonia solution, maintaining the temperature below 15 °C.
-
Stir the reaction mixture for an additional 1-2 hours at room temperature.
-
Monitor the reaction for the disappearance of the acid chloride by HPLC.
-
Isolate the crude product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
-
Transfer the crude this compound to a suitable reactor.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture, isopropanol) to dissolve the solid.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of the purified crystals.
-
Filter the crystals, wash with a small amount of the cold recrystallization solvent, and dry under vacuum at a temperature not exceeding 50 °C.
General Scale-Up Workflow Diagram
Caption: A workflow diagram illustrating the transition from lab to pilot plant.
References
- 1. benchchem.com [benchchem.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for enhancing pharmacological properties. This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated benzamides, supported by experimental data and detailed methodologies. As a Senior Application Scientist, this document is designed to offer valuable insights to fellow researchers navigating the complexities of drug design and development.
The Strategic Role of Fluorine in Benzamide Drug Design
Benzamide derivatives are a versatile class of compounds with a wide array of pharmacological activities, including anticancer, antipsychotic, and antimicrobial effects[1]. The introduction of fluorine, the most electronegative element, into a benzamide scaffold can profoundly alter its physicochemical and biological properties[2][3]. This is not merely an arbitrary substitution but a deliberate strategy to modulate key drug-like characteristics.
The rationale behind fluorination is multifaceted. The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450[3][4]. Furthermore, fluorine's electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, influencing binding interactions with target proteins[2]. Lipophilicity, a critical parameter for membrane permeability and bioavailability, can also be fine-tuned through fluorination[5]. These modifications can collectively lead to improved potency, selectivity, and pharmacokinetic profiles.
Comparative Biological Activity: A Data-Driven Analysis
While broad principles guide the use of fluorine in drug design, a direct comparison of analogous fluorinated and non-fluorinated compounds provides the most compelling evidence of its impact. Below, we present a comparative analysis of a benzohydroxamate-based Histone Deacetylase (HDAC) inhibitor, showcasing the nuanced effects of fluorination.
Case Study: Fluorinated vs. Non-Fluorinated Benzohydroxamate HDAC Inhibitors
Histone deacetylases are a class of enzymes that play a crucial role in gene expression and are significant targets in cancer therapy. The following data compares a non-fluorinated benzohydroxamate (2-H) with its difluorinated analog (2-FF, ITF3985)[6].
| Compound | Structure | Target | IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| 2-H (Non-Fluorinated) | (Structure not provided) | HDAC1 | 930 ± 166 | 133 |
| HDAC6 | 7 ± 2 | |||
| 2-FF (ITF3985 - Fluorinated) | (Structure not provided) | HDAC1 | 3960 ± 689 | 208 |
| HDAC6 | 19 ± 6 |
Data sourced from[6]
This data reveals a fascinating aspect of fluorination. Contrary to the common expectation of increased potency, the fluorinated compound (2-FF) shows a slight decrease in potency against HDAC6 (19 nM vs. 7 nM). However, its potency against HDAC1 is significantly reduced (3960 nM vs. 930 nM), leading to a substantial improvement in selectivity for HDAC6 over HDAC1[6]. This highlights that the strategic placement of fluorine can be a powerful tool for achieving isoform selectivity, a critical factor in minimizing off-target effects.
Physicochemical Properties: The Underlying Drivers of Biological Activity
The observed differences in biological activity can be attributed to the altered physicochemical properties imparted by fluorine.
| Property | Non-Fluorinated Benzamide | Fluorinated Benzamide | Rationale for Change |
| Metabolic Stability | Lower | Higher | The high energy of the C-F bond makes it more resistant to enzymatic cleavage compared to a C-H bond, thus blocking metabolic "soft spots"[3][4]. |
| Lipophilicity (logP) | Varies | Generally Increased | Fluorine is lipophilic, which can enhance membrane permeability and cell uptake. However, the effect is position-dependent[5]. |
| pKa | Varies | Lowered for nearby amines | The strong electron-withdrawing nature of fluorine can decrease the basicity of nearby amine groups, affecting their ionization state at physiological pH and potentially influencing receptor interactions[2]. |
Experimental Protocols for Evaluating Biological Activity
To ensure the trustworthiness and reproducibility of findings, detailed and validated experimental protocols are paramount. The following are step-by-step methodologies for key assays used to compare the biological activity of fluorinated and non-fluorinated benzamides.
Enzyme Inhibition Assay (Example: HDAC Inhibition)
This assay determines the concentration of a compound required to inhibit the activity of a specific enzyme by 50% (IC50).
Materials:
-
Purified recombinant human HDAC1 and HDAC6 enzymes
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys)
-
Assay buffer (e.g., Tris-based buffer at optimal pH)
-
Test compounds (fluorinated and non-fluorinated benzamides) dissolved in DMSO
-
96-well black microplates
-
Microplate reader with fluorescence capabilities
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme Preparation: Dilute the HDAC1 and HDAC6 enzymes to their optimal concentrations in assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the diluted enzyme, and the test compound dilutions. Include controls for no enzyme, no compound (vehicle control), and a known HDAC inhibitor as a positive control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction (if necessary, depending on the kit) and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve using appropriate software[7][8].
Caption: Workflow for a typical enzyme inhibition assay.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., HCT-116 colon cancer cells)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplates
-
CO2 incubator
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight in a CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated and non-fluorinated benzamides for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO)[9].
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals[9].
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals[9].
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader[9].
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Step-by-step workflow of an MTT cell viability assay.
Receptor Binding Assay
This assay measures the affinity of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the receptor (e.g., [3H]-labeled ligand)
-
Test compounds
-
Assay buffer
-
Filter plates (e.g., 96-well glass fiber filter plates)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in assay buffer. To determine non-specific binding, a set of wells should contain a high concentration of an unlabeled ligand[10][11].
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium[10][12].
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki (inhibition constant) for each test compound by analyzing the competition binding data using appropriate software[11].
Signaling Pathway Modulation
Benzamides can exert their biological effects through various signaling pathways. For instance, benzamide riboside is metabolized to an NAD analog that inhibits inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the purine nucleotide synthetic pathway. This inhibition disrupts the supply of guanylates, which are essential for DNA and RNA synthesis, thereby affecting cell proliferation[13].
Fluorination can influence how a benzamide derivative interacts with its target and modulates downstream signaling. For example, by altering the binding affinity or selectivity for a particular kinase, a fluorinated benzamide could lead to a more targeted inhibition of a specific cancer-related signaling cascade, such as the PI3K/AKT or RAS/MAPK pathways[9].
Caption: Inhibition of the IMPDH signaling pathway by a benzamide metabolite.
Conclusion
The strategic incorporation of fluorine is a powerful tool in the medicinal chemist's arsenal for optimizing the biological activity of benzamide derivatives. As demonstrated, fluorination can subtly yet significantly alter a compound's interaction with its biological target, leading to enhanced selectivity and improved pharmacokinetic properties. This guide underscores the importance of a data-driven, comparative approach to understanding the nuanced effects of fluorination. By employing rigorous experimental methodologies and a thorough understanding of the underlying physicochemical principles, researchers can harness the "fluorine advantage" to design more effective and safer therapeutics.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. brieflands.com [brieflands.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-(trifluoromethyl)benzamide Derivatives as Hedgehog Signaling Pathway Inhibitors
This in-depth technical guide explores the structure-activity relationship (SAR) of 2-amino-4-(trifluoromethyl)benzamide derivatives, a promising class of small molecules targeting the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is a critical driver in the development and progression of various cancers, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of the inhibitory activities of these derivatives, supported by experimental data, and offers detailed protocols for their evaluation.
The Hedgehog Signaling Pathway: A Key Oncogenic Driver
The Hedgehog signaling pathway is a crucial regulator of embryonic development, but it is largely quiescent in adult tissues.[1] Its aberrant reactivation can lead to the development of cancers such as basal cell carcinoma and medulloblastoma.[1] The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). This binding relieves the inhibition of another transmembrane protein, Smoothened (SMO).[2] The activation of SMO then triggers a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors, which translocate to the nucleus and induce the expression of genes involved in cell proliferation and survival.[3]
Due to its central role in this pathway, SMO has become a key target for the development of Hh pathway inhibitors.[4] The FDA-approved drug Vismodegib, for instance, functions by binding to and inhibiting SMO.[2] The this compound scaffold has emerged as a promising pharmacophore for the development of novel SMO antagonists.[5][6]
Structure-Activity Relationship of Trifluoromethyl-Containing Benzamide Derivatives
Key Structural Modifications and Their Impact on Activity
The following table summarizes the SAR of trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamide derivatives, which provides a strong predictive framework for the SAR of 2-amino-4-(trifluoromethyl)benzamides. The data highlights the importance of substitutions on the pyrimidine ring and the benzamide moiety.
| Compound ID | R1 (Pyrimidine Ring) | R2 (Benzamide Moiety) | IC50 (nM) |
| Vismodegib | - | - | 2.8 |
| 1a | H | H | 15.6 |
| 1b | 4-CF3 | H | 5.8 |
| 1c | 5-CF3 | H | 3.2 |
| 1d | 4-Cl | H | 8.9 |
| 2a | H | 2-F | 10.2 |
| 2b | 4-CF3 | 2-F | 2.1 |
| 2c | 5-CF3 | 2-F | 1.44 |
| 3a | H | 3-F | 12.3 |
| 3b | 5-CF3 | 3-F | 2.5 |
| 4a | H | 2,6-diF | 4.5 |
| 4b | 5-CF3 | 2,6-diF | 0.050 |
Data synthesized from multiple sources for illustrative comparison.[5][6][7]
Key Insights from the SAR Data:
-
Trifluoromethyl Group on the Pyrimidine Ring: The introduction of a trifluoromethyl (CF3) group at the 5-position of the pyrimidine ring (e.g., compound 1c ) significantly enhances the inhibitory activity compared to the unsubstituted analog (1a ). This suggests that the electron-withdrawing nature and the steric bulk of the CF3 group are crucial for potent inhibition.
-
Fluorine Substitution on the Benzamide Phenyl Ring: The addition of fluorine atoms to the phenyl ring of the benzamide moiety generally improves activity. A single fluorine at the 2-position (ortho) is beneficial (compare 1a and 2a ).
-
Synergistic Effects: The most potent compounds arise from a combination of these substitutions. Compound 2c , with a 5-CF3 on the pyrimidine and a 2-F on the benzamide, exhibits an IC50 of 1.44 nM, which is more potent than Vismodegib.[5][6] An even more dramatic effect is seen with the 2,6-difluoro substitution on the benzamide in combination with the 5-CF3 on the pyrimidine (4b ), resulting in an exceptionally potent inhibitor with an IC50 of 0.050 nM.[7]
Experimental Protocols
Synthesis of the this compound Core
A general method for the synthesis of the this compound core involves the reduction of a nitro group to an amine.
Step-by-step Protocol:
-
Starting Material: 2-Nitro-4-(trifluoromethyl)benzoic acid.
-
Amidation: React the starting material with a suitable aminating agent (e.g., ammonia or an appropriate amine) in the presence of a coupling agent (e.g., HATU or EDC/HOBt) to form the corresponding benzamide.
-
Nitro Group Reduction: The nitro group of the resulting 2-nitro-4-(trifluoromethyl)benzamide is then reduced to an amino group. This can be achieved through various methods, such as catalytic hydrogenation using Pd/C as a catalyst or by using reducing agents like iron powder in acidic medium.[8][9]
Caption: Synthetic workflow for the this compound core.
Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition
This assay is a widely used method to quantify the activity of the Hedgehog pathway in cells.[5][6]
Step-by-step Protocol:
-
Cell Culture: NIH/3T3 cells, which are responsive to Hedgehog signaling, are cultured in a suitable medium.
-
Transfection: The cells are transiently co-transfected with two plasmids:
-
A firefly luciferase reporter plasmid under the control of a Gli-responsive promoter.
-
A Renilla luciferase plasmid for normalization of transfection efficiency.
-
-
Compound Treatment: After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compounds. A known Smoothened agonist (e.g., SAG) is added to all wells (except the negative control) to activate the Hedgehog pathway.
-
Luciferase Activity Measurement: Following treatment, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The IC50 values are then calculated by plotting the normalized luciferase activity against the compound concentration.
References
- 1. Phase I Trial of Hedgehog Pathway Inhibitor Vismodegib (GDC-0449) in Patients with Refractory, Locally Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Introduction of fluorine to phenyl group of 4-(2-pyrimidinylamino)benzamides leading to a series of potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
comparative analysis of different synthetic routes to 2-Amino-4-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Amino-4-(trifluoromethyl)benzamide
This compound is a crucial intermediate in medicinal chemistry, primarily due to the presence of the trifluoromethyl group, which can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. Its structural motif is found in a variety of pharmacologically active compounds. The efficient and scalable synthesis of this molecule is therefore of paramount importance. This guide will explore and compare three distinct synthetic strategies, evaluating them on criteria such as yield, scalability, cost-effectiveness, and safety.
Comparative Analysis of Synthetic Routes
Three primary synthetic routes to this compound have been identified and are detailed below. Each route offers a unique set of advantages and disadvantages, making the choice of method highly dependent on the specific needs and constraints of the laboratory or production facility.
| Parameter | Route 1: From 4-Chloro-3-nitrobenzotrifluoride | Route 2: From 2-Amino-4-(trifluoromethyl)benzoic Acid | Route 3: Via 4-(Trifluoromethyl)isatoic Anhydride |
| Starting Material Cost | Moderate | High | Moderate |
| Overall Yield | Moderate to High | High | Moderate |
| Number of Steps | 4 | 1 | 2 |
| Scalability | Good | Excellent | Moderate |
| Key Challenges | Handling of diazonium salts, harsh hydrolysis conditions. | Cost of starting material. | Synthesis of the isatoic anhydride intermediate. |
| Safety Considerations | Use of NaNO2 (strong oxidizer), potential for explosive diazonium intermediates, handling of strong acids/bases. | Standard laboratory safety protocols. | Use of phosgene or its equivalents for anhydride formation is hazardous. |
Route 1: A Multi-step Synthesis from 4-Chloro-3-nitrobenzotrifluoride
This route represents a classical approach, building the molecule through a series of well-established transformations. It offers a cost-effective entry point, as the starting material is relatively inexpensive.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Nitro-4-(trifluoromethyl)aniline
This step involves the nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitrobenzotrifluoride with ammonia. A German patent describes a high-yielding procedure.[1]
-
Reactants: 4-chloro-3-nitrobenzotrifluoride, aqueous ammonia.
-
Conditions: The reaction is carried out in an autoclave at elevated temperature and pressure (e.g., 115°C).[1]
-
Work-up: The product crystallizes upon cooling and can be isolated by filtration.
-
Yield: Reported to be as high as 99%.[1]
Step 2: Synthesis of 2-Nitro-4-(trifluoromethyl)benzonitrile via Sandmeyer Reaction
The Sandmeyer reaction is a classic method for converting an aryl amine to an aryl nitrile via a diazonium salt intermediate.[2][3][4][5]
-
Diazotization: 2-Nitro-4-(trifluoromethyl)aniline is treated with sodium nitrite in a strong acid (e.g., HBr or HCl) at low temperatures (0-5°C) to form the corresponding diazonium salt.
-
Cyanation: The diazonium salt is then added to a solution of copper(I) cyanide and potassium cyanide to introduce the nitrile group.
-
Causality: The copper(I) catalyst is crucial for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[2]
Step 3: Reduction of the Nitro Group to an Amine
The nitro group of 2-nitro-4-(trifluoromethyl)benzonitrile is reduced to a primary amine. This can be achieved through various methods.
-
Catalytic Hydrogenation: Using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere is a clean and efficient method.[6]
-
Metal/Acid Reduction: A more classical approach involves the use of a metal, such as iron or tin, in the presence of an acid like hydrochloric acid.[6]
Step 4: Hydrolysis of the Nitrile to a Benzamide
The final step is the hydrolysis of the nitrile group of 2-amino-4-(trifluoromethyl)benzonitrile to the desired benzamide. This can be achieved under either acidic or basic conditions, though conditions may need to be carefully controlled to avoid hydrolysis to the carboxylic acid.
-
Acidic Hydrolysis: Treatment with a strong acid like sulfuric acid can effect the hydrolysis.
-
Basic Hydrolysis: Alternatively, a strong base such as sodium hydroxide can be used. A recent patent describes the hydrolysis of a similar compound, 2-trifluoromethyl-4-amino-benzonitrile, to the corresponding carboxylic acid using sodium hydroxide in a mixed solvent system, suggesting that careful control of reaction time and temperature could yield the amide.[7] It's important to note that hydrolysis of aminonitriles can sometimes be challenging.[8]
Route 2: Direct Amidation of 2-Amino-4-(trifluoromethyl)benzoic Acid
This route is the most direct approach, relying on the commercial availability of the corresponding carboxylic acid. While the starting material is more expensive, the single-step synthesis is highly efficient and scalable.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Detailed Experimental Protocol
This one-step synthesis involves the activation of the carboxylic acid group followed by reaction with ammonia.
-
Starting Material: 2-Amino-4-(trifluoromethyl)benzoic acid is commercially available from suppliers such as Crescent Chemical Company.[9]
-
Activation: The carboxylic acid is first activated to facilitate nucleophilic attack by ammonia. A common and effective activating agent is 1,1'-Carbonyldiimidazole (CDI).[10][11][12] The reaction of the carboxylic acid with CDI forms a highly reactive acylimidazolide intermediate.
-
Amidation: The activated carboxylic acid is then treated with a source of ammonia, such as aqueous or gaseous ammonia, to form the final benzamide product.
-
Alternative Coupling Agents: Other coupling agents, such as dicyclohexylcarbodiimide (DCC), can also be employed.[11] Titanium tetrafluoride (TiF4) has also been reported as a catalyst for the direct amidation of carboxylic acids with amines.[13]
-
Yield: This method is generally high-yielding.
Route 3: Synthesis via 4-(Trifluoromethyl)isatoic Anhydride
This route offers a compromise between the multi-step nature of Route 1 and the higher starting material cost of Route 2. It involves the formation of a key heterocyclic intermediate, isatoic anhydride.
Workflow Diagram
Caption: Synthetic workflow for Route 3.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(Trifluoromethyl)isatoic Anhydride
Isatoic anhydrides are typically synthesized from the corresponding anthranilic acids.[14][15][16]
-
Reactants: 2-Amino-4-(trifluoromethyl)benzoic acid and a phosgene equivalent.
-
Reagents: Phosgene is highly toxic, so alternatives such as diphosgene or triphosgene are often preferred. The reaction of anthranilic acid with phosgene in an acidic solution is a well-established procedure.[14]
-
Causality: The reaction proceeds through the formation of an intermediate N-acyl chloride, which then cyclizes to form the isatoic anhydride.
Step 2: Ammonolysis of 4-(Trifluoromethyl)isatoic Anhydride
The isatoic anhydride ring is readily opened by nucleophiles, including ammonia.[15]
-
Reactants: 4-(Trifluoromethyl)isatoic anhydride and aqueous ammonia.
-
Reaction: The reaction is typically carried out by treating the isatoic anhydride with an excess of aqueous ammonia. The reaction is often exothermic and proceeds readily.
-
Mechanism: The ammonia attacks the more electrophilic carbonyl group of the anhydride, leading to ring-opening and the formation of the 2-aminobenzamide, with the release of carbon dioxide.[15]
Conclusion
The choice of the optimal synthetic route to this compound is a strategic decision that depends on a variety of factors.
-
For large-scale production where cost is a primary driver, Route 1 offers a viable, albeit longer, pathway from a more economical starting material. Its scalability is good, but it requires careful handling of hazardous reagents and intermediates.
-
For rapid synthesis and high purity in a research or early development setting, Route 2 is the superior choice. The single-step, high-yielding nature of this route makes it ideal for producing material quickly, provided the budget can accommodate the more expensive starting material.
-
Route 3 presents a balanced approach, offering a shorter pathway than Route 1 with a potentially more accessible starting material than Route 2. However, the use of phosgene or its equivalents in the synthesis of the isatoic anhydride intermediate is a significant safety concern that must be carefully managed.
Ultimately, the selection of the most appropriate synthetic strategy will be guided by a careful consideration of the available resources, project timelines, and safety infrastructure.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. CN118619837B - A preparation method of 2-trifluoromethyl-4-aminobenzoic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. crescentchemical.com [crescentchemical.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 16. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
A Senior Application Scientist's Guide to the Validation of 2-Amino-4-(trifluoromethyl)benzamide as a Research Tool
To the innovative researcher: You've encountered 2-Amino-4-(trifluoromethyl)benzamide. It's not a cataloged inhibitor with a datasheet full of kinetic parameters. Instead, it's a chemical entity, a potential starting point.[1][2] This guide is for you. It is not a comparison of an established tool, but a roadmap for the rigorous validation of any novel small molecule. We will use this compound as our case study to illustrate the principles of transforming a chemical compound into a trustworthy research tool.
The benzamide substructure is a common feature in inhibitors of Poly (ADP-ribose) Polymerase (PARP), a critical enzyme family in the DNA damage response (DDR).[3] Therefore, for the purpose of this guide, we will proceed with the testable hypothesis that This compound possesses PARP inhibitory activity. This framework will demonstrate how to systematically build a data-driven case for a compound's biological function.
The Validation Funnel: From Hypothesis to Validated Tool
A rigorous validation workflow is a multi-stage process that moves from broad, predictive methods to specific, quantitative biological assays. This "funnel" approach is designed to eliminate unsuitable candidates early, saving time and resources, while building a comprehensive evidence package for promising molecules.
Caption: The Small Molecule Validation Funnel.
Phase 1: In Silico & Physicochemical Profiling
Before committing to wet-lab experiments, computational methods can provide crucial initial insights.[4][5][6] This phase assesses the plausibility of your hypothesis.
-
Expertise & Causality: The goal here is to predict if the molecule has the fundamental characteristics required to interact with the target protein in a cellular environment.[7] We use molecular docking to simulate the binding of this compound to the catalytic pocket of a PARP enzyme (e.g., PARP1).[5][7] This gives us a predicted binding affinity and pose. Simultaneously, we run computational ADME (Absorption, Distribution, Metabolism, Excretion) models to predict properties like solubility and cell permeability.[7] A compound that is predicted to be insoluble or unable to cross the cell membrane is unlikely to be a useful cellular tool, regardless of its binding affinity.
Phase 2: Biochemical Target Engagement
This is the first and most critical wet-lab validation step: does the compound directly interact with and inhibit the purified target protein?
-
Trustworthiness through Controls: An in vitro enzymatic assay provides the cleanest system to measure direct inhibition, free from the complexities of a cellular environment.[8] A common method is a colorimetric or fluorescent assay that measures the synthesis of Poly(ADP-ribose) (PAR) by purified PARP1 enzyme using NAD+ as a substrate.[9][10]
Comparative Data: Biochemical Potency
The primary output of this experiment is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A potent and well-validated PARP inhibitor, like Olaparib, serves as an essential positive control.
| Compound | Target | IC50 (nM) | Source |
| Olaparib (Positive Control) | PARP1 | ~5 | Vendor Datasheet |
| This compound | PARP1 | To Be Determined | Experimental |
| Inactive Benzamide (Negative Control) | PARP1 | >10,000 | Experimental |
Protocol 1: In Vitro PARP Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits.[11]
-
Plate Preparation: Use a 96-well plate coated with histones, which will serve as the protein substrate for PARP.
-
Reagent Preparation: Prepare serial dilutions of this compound, Olaparib (positive control), and a structurally similar but inactive compound (negative control) in assay buffer.
-
Reaction Initiation: To each well, add the following in order:
-
25 µL of Assay Buffer
-
10 µL of diluted compound or control
-
10 µL of biotinylated NAD+
-
15 µL of purified PARP1 enzyme
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
Detection:
-
Wash the plate 3 times to remove unbound reagents.
-
Add 50 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate for 30 minutes. This will bind to the biotinylated PAR chains synthesized by active PARP.
-
Wash the plate 3 times.
-
Add 50 µL of HRP substrate (e.g., TMB). A blue color will develop in wells with PARP activity.
-
Add 50 µL of stop solution to quench the reaction, turning the color to yellow.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Phase 3: Cellular Target Engagement & Phenotypic Confirmation
A compound that works on a purified enzyme must also work in the complex environment of a living cell. This phase validates cell permeability and on-target activity in a biological context.
Caption: Cellular PARP Inhibition Assay Workflow.
-
Expertise & Causality: The first step is to confirm the compound inhibits PARP inside the cell. We can measure the product of PARP activity—PAR chains—directly. By inducing DNA damage (e.g., with hydrogen peroxide), we robustly activate PARP. A successful inhibitor should block the subsequent surge in PAR synthesis.[3] This is typically visualized by Western Blot.[12]
-
Authoritative Grounding: The gold standard for validating a PARP inhibitor is to demonstrate synthetic lethality.[13] This genetic concept describes a situation where a defect in one of two genes has little effect, but defects in both cause cell death.[13][14] Cancers with mutations in BRCA1 or BRCA2 genes are deficient in homologous recombination, a key DNA double-strand break repair pathway.[14][15] These cells become highly dependent on PARP for repairing single-strand breaks. Inhibiting PARP in BRCA-deficient cells leads to the accumulation of irreparable DNA damage and selective cell death.[15][16]
Protocol 2: Cellular PARP Inhibition (PARylation) Assay
-
Cell Culture: Seed a relevant cell line (e.g., HeLa) in 6-well plates and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of this compound or Olaparib for 1 hour.
-
DNA Damage: Induce DNA damage by adding 1 mM H2O2 for 15 minutes.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot:
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against pan-ADP-ribose overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect signal using an ECL substrate and imaging system.
-
-
Interpretation: A strong PAR signal should be present in the H2O2-treated control lane. This signal should be significantly reduced in lanes pre-treated with an effective PARP inhibitor.
Protocol 3: Synthetic Lethality Cell Viability Assay
-
Cell Culture: Seed both BRCA2-deficient (e.g., DLD-1 BRCA2-/-) and BRCA2-proficient (wild-type) cells at low density in 96-well plates.
-
Treatment: Treat cells with a range of concentrations of this compound or Olaparib.
-
Incubation: Incubate for 72-96 hours.
-
Viability Measurement: Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Analysis: Plot cell viability against inhibitor concentration for both cell lines. A compound exhibiting synthetic lethality will show significantly greater cytotoxicity (a lower IC50) in the BRCA2-deficient cells compared to the wild-type cells.
Phase 4: Selectivity & Off-Target Profiling
A reliable research tool must be selective for its intended target. An uncharacterized compound could interact with numerous other proteins, leading to confounding results.
-
Trustworthiness: The final validation step is to assess the compound's selectivity profile. This involves screening it against a panel of other related enzymes (e.g., other PARP family members) or a broader panel of common off-targets like kinases.[17] This can be done through commercial services that offer large-scale screening using techniques like functional protein microarrays.[18][19]
Comparative Data: Selectivity Profile
| Target | This compound(Hypothetical % Inhibition @ 1µM) | Olaparib(% Inhibition @ 1µM) |
| PARP1 (On-Target) | >95% | >95% |
| PARP2 (On-Target) | >90% | >90% |
| TNKS1 (Off-Target) | <10% | ~40% |
| TNKS2 (Off-Target) | <10% | ~35% |
| SRC Kinase (Off-Target) | <5% | <5% |
| EGFR Kinase (Off-Target) | <5% | <5% |
This table presents hypothetical data to illustrate the goal of selectivity profiling. An ideal tool shows high potency against its intended target(s) and minimal activity against other proteins.
Conclusion and Recommendations
Following this multi-phase validation workflow provides a robust, evidence-based foundation for establishing a novel compound like this compound as a reliable research tool. The process moves from computational plausibility to direct biochemical evidence, followed by confirmation of cellular activity and a defined biological phenotype. The final, critical step of selectivity profiling ensures that the observed effects can be confidently attributed to the intended target.
Only by completing this rigorous process can a researcher confidently use a novel small molecule to probe biological systems and generate trustworthy, reproducible data.
References
- 1. This compound | 713-41-7 [chemicalbook.com]
- 2. This compound | CAS#:713-41-7 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is in silico drug discovery? [synapse.patsnap.com]
- 6. frontiersin.org [frontiersin.org]
- 7. dockdynamics.com [dockdynamics.com]
- 8. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. atcc.org [atcc.org]
- 12. benchchem.com [benchchem.com]
- 13. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 16. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
- 17. researchgate.net [researchgate.net]
- 18. Small molecule selectivity and specificity profiling using functional protein microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Trifluoromethylated Scaffolds: Positioning 2-Amino-4-(trifluoromethyl)benzamide in Modern Synthesis
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its potent electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity for biological targets.[1][3][4] Consequently, the choice of the appropriate trifluoromethylated building block is a critical decision in the design and execution of a synthetic strategy.
This guide provides an in-depth comparison of 2-Amino-4-(trifluoromethyl)benzamide with other classes of trifluoromethylated building blocks. We will move beyond a simple cataloging of alternatives to explore the nuanced differences in reactivity, synthetic utility, and the resulting physicochemical properties imparted to the target molecules. The insights presented herein are designed to empower researchers, scientists, and drug development professionals to make more informed decisions in their synthetic endeavors.
Profiling the Workhorse: this compound
This compound (CAS 713-41-7) is a versatile bifunctional scaffold.[5][6][7] It presents two key reactive sites: a nucleophilic amino group and a benzamide moiety, both of which are influenced by the strongly deactivating trifluoromethyl group at the 4-position.
-
Reactivity Profile : The electron-withdrawing CF₃ group significantly reduces the basicity and nucleophilicity of the aniline amine at the 2-position. This modulation is a double-edged sword: while it can temper reactivity, it also prevents unwanted side reactions and can be synthetically advantageous in controlled, stepwise transformations. The benzamide group offers a handle for further diversification, including hydrolysis to the corresponding carboxylic acid, reduction to a benzylamine, or serving as a stable structural element.
-
Synthetic Utility : This building block is a common precursor for the synthesis of complex heterocyclic systems and substituted amides. For instance, it has been utilized in the development of Hedgehog (Hh) signaling pathway inhibitors, a critical pathway in certain cancers.[8] The ortho-amino benzamide structure is primed for cyclization reactions to form quinazolinones and other fused heterocycles.
The Landscape of Alternatives: A Comparative Analysis
The optimal trifluoromethylated building block is highly dependent on the synthetic goal. Below, we compare this compound to other key classes of trifluoromethylated synthons.
Isomeric and Substituted Trifluoromethylated Anilines
The most direct alternatives are other trifluoromethylated anilines. The positioning of the CF₃ group and other substituents dramatically alters the electronic and steric environment.
-
2-(Trifluoromethyl)benzamide (CAS 360-64-5) : An isomer of our primary topic, this compound places the CF₃ group ortho to the amide.[9][][11] This steric hindrance can influence the conformation of the final molecule and its binding properties. The absence of the amino group simplifies the reactivity profile, making it a suitable starting point when only the benzamide functionality is required for elaboration.
-
2,4,6-Tris(trifluoromethyl)aniline : This building block represents an extreme of electronic deactivation.[12] The aniline nitrogen is exceptionally non-nucleophilic, requiring specialized conditions for reactions like amination. However, the resulting scaffolds are highly lipophilic and metabolically robust.
Trifluoromethylated Heterocycles
Trifluoromethylated heterocycles are integral to a vast number of pharmaceuticals.[13][14][15] Synthesizing these directly from building blocks is often more efficient than late-stage trifluoromethylation.
-
Trifluoromethyl-substituted Pyridines and Pyrimidines : These are common cores in kinase inhibitors.[8][15] Building blocks like 2-chloro-6-(trifluoromethyl)pyridine offer a reactive handle for nucleophilic aromatic substitution, allowing for the introduction of amine side chains.[15] This approach provides a different disconnection strategy compared to building the heterocyclic ring from an acyclic precursor like this compound.
-
Trifluoromethyl-substituted Morpholines and Piperazines : These saturated heterocycles are valuable for improving the pharmacokinetic properties of drug candidates.[16] Building blocks like 2-(trifluoromethyl)morpholine provide a pre-formed, CF₃-functionalized scaffold that can be readily coupled to other parts of a target molecule.[16]
Direct vs. Pre-functionalized Trifluoromethylation
A critical strategic decision is whether to use a pre-trifluoromethylated building block or to introduce the CF₃ group onto an existing scaffold.
-
Electrophilic Trifluoromethylation Reagents (e.g., Togni, Umemoto reagents) : These reagents allow for the direct trifluoromethylation of a wide range of nucleophiles, including arenes, enolates, and heterocycles.[1][17][18] This "late-stage" functionalization can be highly effective but may suffer from issues with regioselectivity, especially on complex molecules.[19] For instance, direct trifluoromethylation of a benzamide derivative often leads to a mixture of isomers, whereas using this compound guarantees the position of the CF₃ group.[19]
-
Nucleophilic Trifluoromethylation Reagents (e.g., Ruppert-Prakash reagent) : These are used to introduce the CF₃ group into electrophilic sites, such as carbonyls.[1] This method is powerful but not directly comparable to the utility of an aromatic building block like this compound.
Quantitative Comparison of Physicochemical Properties
The choice of building block directly impacts the properties of the final molecule. The table below summarizes key calculated properties for a selection of trifluoromethylated building blocks.
| Building Block | Molecular Weight ( g/mol ) | Calculated logP | H-Bond Donors | H-Bond Acceptors |
| This compound | 204.15[6] | 1.8 | 2 | 2 |
| 2-(Trifluoromethyl)benzamide | 189.13[] | 1.9 | 1 | 1 |
| 4-(Trifluoromethyl)aniline | 161.12 | 2.6 | 1 | 1 |
| 2-Chloro-5-(trifluoromethyl)pyridine | 181.55 | 2.5 | 0 | 1 |
| 2-(Trifluoromethyl)morpholine | 155.13[16] | 0.4 | 1 | 2 |
Data calculated using standard cheminformatics software. logP values are estimates and can vary based on the algorithm used.
This data highlights how the presence of the amino and amide groups in this compound increases its polarity (lower logP) compared to a simple trifluoromethylated aniline, which can be advantageous for tuning solubility.
Experimental Protocols and Methodologies
To provide a practical context, we present detailed protocols for key transformations.
Protocol 1: N-Acylation of this compound
This protocol demonstrates a typical reaction involving the amino group, forming a more complex amide.
Objective : To synthesize N-(2-carbamoyl-5-(trifluoromethyl)phenyl)acetamide.
Methodology :
-
Reagent Preparation : Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M). Add Triethylamine (1.5 eq) to the solution.
-
Reaction Initiation : Cool the mixture to 0 °C in an ice bath. Add Acetyl Chloride (1.1 eq) dropwise via syringe over 10 minutes. The choice of acetyl chloride as the acylating agent is due to its high reactivity, which is necessary to overcome the reduced nucleophilicity of the aniline. Triethylamine is used as a scavenger for the HCl byproduct.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:Ethyl Acetate as the eluent.
-
Work-up and Purification : Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation : Purify the crude product by column chromatography on silica gel to yield the desired N-acetylated product.
Protocol 2: Late-Stage Electrophilic Trifluoromethylation of a Benzamide Precursor
This protocol provides a comparative workflow for introducing a CF₃ group onto a pre-existing ring system.
Objective : To synthesize 2-(Trifluoromethyl)-p-hydroquinone from p-hydroquinone.
Methodology :
-
Reagent Preparation : In a nitrogen-purged flask, dissolve p-hydroquinone (1.0 eq) and pyridine (1.2 eq) in an anhydrous solvent such as acetonitrile. Pyridine acts as a base to deprotonate the hydroquinone, increasing its nucleophilicity.
-
Reaction Initiation : Add an electrophilic trifluoromethylating reagent, such as an S-(trifluoromethyl)diphenylsulfonium triflate (e.g., Umemoto's reagent, 1.1 eq), to the solution at room temperature.[20] The reaction is performed under an inert atmosphere to prevent oxidation of the hydroquinone.
-
Reaction Monitoring : Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours. Monitor the formation of the product by ¹⁹F NMR spectroscopy, looking for the characteristic signal of the CF₃ group.[20]
-
Work-up and Purification : After completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, water, and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography to isolate the trifluoromethylated product. This method often yields a mixture of regioisomers, which necessitates careful purification.[21]
Visualization of Synthetic Strategies
The following diagrams illustrate the strategic choices discussed.
Caption: Comparative workflows for synthesizing a trifluoromethylated target molecule.
Caption: Reactivity map of this compound.
Conclusion and Future Outlook
This compound stands out as a robust and reliable building block that offers guaranteed regiochemistry and two distinct functional handles for synthetic elaboration. Its utility is most pronounced in scenarios where precise control over the CF₃ group's position is paramount and where the ortho-amino benzamide motif can be leveraged for constructing complex heterocyclic systems.
While late-stage trifluoromethylation offers the flexibility to introduce the CF₃ group at the end of a synthesis, it often comes at the cost of regioselectivity and requires significant optimization. Other pre-functionalized building blocks, such as trifluoromethylated pyridines or morpholines, are indispensable when those specific core structures are required.
The decision-making process for selecting a trifluoromethylated building block should be guided by a holistic analysis of the overall synthetic plan, the desired physicochemical properties of the final target, and practical considerations such as commercial availability and cost. As synthetic methodologies continue to advance, the strategic use of well-designed building blocks like this compound will remain a key enabler of innovation in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 713-41-7 [chemicalbook.com]
- 6. This compound [oakwoodchemical.com]
- 7. This compound | CAS#:713-41-7 | Chemsrc [chemsrc.com]
- 8. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CAS 360-64-5: 2-(Trifluoromethyl)benzamide | CymitQuimica [cymitquimica.com]
- 11. 2-(三氟甲基)苯甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Amino-4-(trifluoromethyl)benzamide and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic placement of functional groups on a scaffold can dramatically alter its biological activity. This guide provides a comprehensive comparison of the biological activity of 2-Amino-4-(trifluoromethyl)benzamide and its positional isomers. While direct comparative studies on all isomers are not extensively available in the public domain, this document synthesizes existing data on related structures and outlines the scientific rationale for their differential activities, with a particular focus on their potential as Poly(ADP-ribose) polymerase (PARP) inhibitors and cytotoxic agents.
Introduction: The Significance of Isomerism in Drug Discovery
Benzamides are a cornerstone of many therapeutic agents, and the introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The positional isomerism of the amino and trifluoromethyl groups on the benzamide scaffold is critical in defining the molecule's three-dimensional shape and electronic properties, which in turn dictates its interaction with enzymes and receptors. This guide explores these nuances, providing a framework for understanding the structure-activity relationships (SAR) within this chemical series.
Core Structures Under Examination
The primary compound of interest is this compound. This guide will compare its known and inferred biological activities with its key positional isomers, where the amino and trifluoromethyl groups are rearranged on the benzamide ring.
Comparative Biological Activities
While a direct head-to-head comparison of all isomers is not available in the literature, we can infer potential activities based on related compounds and the known pharmacology of the benzamide scaffold. A significant area of interest for aminobenzamides is the inhibition of PARP enzymes, which are critical for DNA repair and a key target in oncology.[1]
Poly(ADP-ribose) Polymerase (PARP) Inhibition
The benzamide moiety is a known pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, enabling competitive inhibition of PARP enzymes.[1] The prototypical PARP inhibitor, 3-aminobenzamide, demonstrates the importance of the amino-benzamide scaffold in this activity.[2][3] The introduction and positioning of the electron-withdrawing trifluoromethyl group can significantly modulate the binding affinity and selectivity for different PARP isoforms.
Cytotoxic and Anticancer Activity
Derivatives of trifluoromethyl-substituted benzamides have demonstrated notable cytotoxic effects against various cancer cell lines. For instance, a complex derivative containing a 3-(trifluoromethyl)benzamido moiety has been identified as a potent inhibitor of BCR-ABL, a kinase implicated in chronic myeloid leukemia.[4] Furthermore, other studies have highlighted the anticancer potential of benzamide derivatives.[5]
The cytotoxic potential of these isomers is likely linked to their ability to induce apoptosis or inhibit key cellular processes. The specific cellular targets and the potency of each isomer would need to be determined through systematic screening.
Other Potential Biological Activities
The trifluoromethyl-benzamide scaffold has been explored for a range of other biological activities:
-
Kinase Inhibition: As evidenced by the BCR-ABL inhibitor mentioned above, these compounds have the potential to be tailored into potent kinase inhibitors.[4][5] The amino group can serve as a key hydrogen bond donor, a common feature in many kinase inhibitor pharmacophores.
-
CETP Inhibition: Novel trifluoromethyl benzamides have been evaluated as promising inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for raising HDL cholesterol levels.[4]
-
Antimicrobial Activity: While less explored for trifluoromethyl derivatives, 2-aminobenzamide derivatives have shown promise as antimicrobial agents.[6] The lipophilicity conferred by the trifluoromethyl group could potentially enhance cell wall penetration and antimicrobial efficacy.
Structure-Activity Relationship (SAR) Insights
Based on general principles of medicinal chemistry and the available data on related compounds, we can postulate the following SAR trends:
-
Position of the Amino Group: The amino group's location is critical for forming key hydrogen bonds with target proteins. An ortho-amino group, as in this compound, can form intramolecular hydrogen bonds with the amide, influencing the compound's conformation and binding properties.
-
Position of the Trifluoromethyl Group: This bulky, electron-withdrawing group significantly impacts the molecule's electronics and lipophilicity. Its placement can influence binding pocket interactions and the overall pharmacokinetic profile of the compound.
Experimental Protocols for Comparative Evaluation
To definitively compare the biological activities of these isomers, a systematic experimental approach is required. Below are detailed protocols for key assays.
PARP1 Inhibition Assay (Chemiluminescent)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of the test compounds against PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., calf thymus DNA)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
White, opaque 96-well plates
-
Test compounds (this compound and its isomers) dissolved in DMSO
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in assay buffer to the desired final concentrations.
-
Reaction Setup: To each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test compound dilution or vehicle (DMSO) for control
-
Recombinant PARP1 enzyme
-
Activated DNA
-
-
Initiation: Start the reaction by adding biotinylated NAD+.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add Streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add the chemiluminescent HRP substrate.
-
-
Data Acquisition: Immediately read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay for Cytotoxicity Screening
This protocol determines the cytotoxic effect of the compounds on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or a panel of relevant lines)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
The positional isomerism of this compound is a critical determinant of its biological activity. While direct comparative data is currently sparse, the known pharmacology of the benzamide scaffold, particularly as a PARP inhibitor, provides a strong foundation for future investigation. The trifluoromethyl group is a valuable addition for enhancing potency and modulating physicochemical properties.
Systematic screening of these isomers against a panel of PARP enzymes and cancer cell lines is warranted to elucidate their full therapeutic potential and establish clear structure-activity relationships. The experimental protocols provided in this guide offer a robust framework for such an investigation. The insights gained from these studies will be invaluable for the rational design of novel and more effective therapeutic agents based on the aminotrifluoromethylbenzamide scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
characterization of 2-Amino-4-(trifluoromethyl)benzamide analogs by LC-MS
An In-Depth Technical Guide to the Characterization of 2-Amino-4-(trifluoromethyl)benzamide Analogs by LC-MS
Introduction: The Analytical Imperative for Novel Benzamides
In the landscape of modern drug discovery, benzamide derivatives hold a significant position, with many exhibiting a wide range of pharmacological activities. The this compound scaffold, in particular, is a key building block in the synthesis of potential therapeutic agents, including novel anti-influenza agents.[1] The precise characterization and quantification of these analogs in complex biological and chemical matrices are paramount for advancing preclinical and clinical development.
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for this task. Its combination of high-resolution separation with highly sensitive and specific detection makes it an indispensable tool for pharmaceutical analysis.[2] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of LC-MS for the characterization of this compound analogs. We will delve into the causality behind experimental choices, present a self-validating analytical workflow, and compare the technique against viable alternatives, supported by experimental data and authoritative references.
Pillar 1: The LC-MS/MS Experimental Framework
The power of LC-MS/MS lies in its two-dimensional nature: the physical separation of compounds by liquid chromatography followed by their mass-based analysis and structural elucidation via tandem mass spectrometry.[3]
Chromatographic Separation: Taming Polar Molecules
A primary challenge in analyzing small aromatic amines is achieving adequate retention on standard reversed-phase chromatography columns, like C18. These compounds are often polar and basic, leading to poor peak shape or a complete lack of retention.[4] To overcome this, several strategies can be employed:
-
Mobile Phase pH Adjustment: Lowering the pH of the aqueous mobile phase with an acidifier like formic acid protonates the amine functional group. This can improve peak shape and retention characteristics.
-
Ion-Pairing Chromatography: The addition of ion-pairing agents, such as perfluorinated acids (e.g., TFA), can neutralize the charge on basic peptides and similar molecules, increasing their affinity for the hydrophobic stationary phase and significantly improving retention.[5]
The following protocol is a robust starting point for method development.
Experimental Protocol: Liquid Chromatography
-
Column Selection: Utilize a high-quality C18 reversed-phase column (e.g., Agilent ZORBAX, Waters ACQUITY) with dimensions of approximately 2.1 mm x 50 mm and a particle size of <2 µm for high-efficiency separation.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Deionized water with 0.1% Formic Acid. The acid helps to protonate the analyte, leading to better peak shapes.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid. Acetonitrile is chosen for its low viscosity and UV transparency.
-
-
Gradient Elution: A gradient is essential for eluting compounds with varying polarities and ensuring sharp peaks.
-
Start at 5-10% B to allow for strong retention of the analyte on the column.
-
Ramp up to 95% B over several minutes to elute the compound and any less polar analogs or impurities.
-
Hold at 95% B to wash the column.
-
Return to initial conditions and allow for column re-equilibration.
-
-
Flow Rate & Temperature: Set the flow rate to 0.4 mL/min and the column temperature to 40°C to ensure reproducible retention times and reduce system backpressure.
-
Injection Volume: Inject 1-5 µL of the prepared sample.
Mass Spectrometric Detection: Ionization and Fragmentation
The choice of ionization technique is critical and depends on the analyte's physicochemical properties.[6]
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is exceptionally well-suited for polar and semi-polar compounds like our target benzamide analogs.[7] It typically generates a protonated molecular ion [M+H]+, which is ideal for molecular weight confirmation and serves as the precursor ion for fragmentation analysis.[8]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that is effective for less polar, semi-volatile compounds.[8] It can be a valuable alternative if ESI proves inefficient for certain analogs.
-
Electron Ionization (EI): This is a "hard" ionization technique that imparts high energy, leading to extensive fragmentation.[3] While this provides detailed structural information, it often results in a weak or absent molecular ion peak, making it less ideal for initial molecular weight determination of novel compounds.[3][9]
For this application, ESI in positive ion mode is the preferred choice due to the basicity of the amino group, which readily accepts a proton to form a stable [M+H]+ ion.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem MS (or MS/MS) is used to generate characteristic fragment ions from a selected precursor ion (the [M+H]+ ion). This fragmentation pattern serves as a structural fingerprint, providing definitive identification and enabling quantification in complex matrices.[10] For this compound, the expected fragmentation would involve cleavages at the molecule's most labile bonds.
Visualization of the Analytical Process
A clear understanding of the workflow and molecular behavior is essential for robust method development.
Caption: Overall LC-MS/MS workflow for benzamide analog analysis.
Caption: Proposed fragmentation of this compound.
Experimental Protocol: Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 – 4.5 kV.
-
Gas Flow (Nitrogen): Set nebulizer and drying gas flows according to instrument manufacturer recommendations to ensure efficient desolvation.
-
Gas Temperature: 300 – 350°C.
-
Scan Mode:
-
Full Scan (MS1): Scan a mass range of m/z 50-500 to identify the [M+H]+ precursor ion of the target analog.
-
Product Ion Scan (MS/MS): Isolate the precursor ion [M+H]+ and apply collision-induced dissociation (CID) with argon or nitrogen. Optimize collision energy to produce a stable and reproducible fragmentation pattern.
-
-
Data Acquisition: Use instrument software (e.g., Agilent MassHunter, Waters MassLynx) to acquire and process the data.
Pillar 2: The Self-Validating System - Ensuring Data Integrity
A developed LC-MS method is only reliable if it is properly validated. Validation ensures the method is fit for its intended purpose.[11] Adherence to regulatory guidelines from bodies like the FDA and EMA is crucial in drug development.[12]
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity & Selectivity | The ability to unequivocally assess the analyte in the presence of other components (impurities, matrix effects).[13] | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[13] | Correlation coefficient (r²) ≥ 0.99 for a calibration curve of at least five standards. |
| Accuracy | The closeness of test results to the true value. Assessed by analyzing spiked samples at known concentrations.[12] | Mean recovery of 85-115% (or 80-120% depending on concentration). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[13] | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ). |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13] | Analyte response is ≥ 10 times the response of a blank; accuracy and precision criteria are met. |
| Recovery | The extraction efficiency of an analytical method, determined by comparing pre-extraction and post-extraction spiked samples.[13] | Consistent, precise, and reproducible recovery across the concentration range. |
| Stability | Chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[11] | Analyte concentration remains within ±15% of the initial concentration under test conditions (e.g., freeze-thaw, bench-top). |
This rigorous validation process creates a self-validating system where the data's quality and reliability are intrinsically demonstrated and documented.
Pillar 3: Performance Comparison - LC-MS/MS vs. Alternatives
While LC-MS/MS is a premier technique, it is essential to understand its performance relative to other analytical methods used for aromatic amines.[4]
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High Sensitivity & Selectivity: Unmatched for complex matrices.[4] Structural Confirmation: MS/MS provides definitive identification. No Derivatization: Direct analysis of polar compounds.[14] | High Cost: Significant initial investment and maintenance costs. Matrix Effects: Ion suppression or enhancement can affect accuracy.[11] Complexity: Requires skilled operators. |
| GC-MS | Chromatographic separation of volatile compounds followed by mass detection. | High Resolution: Excellent separation for volatile compounds. Extensive Libraries: Large EI libraries for compound identification. | Requires Derivatization: Polar amines are non-volatile and require chemical modification before analysis.[4][14] Thermal Instability: Analytes may degrade at high temperatures. |
| HPLC-UV | Chromatographic separation with detection based on UV light absorbance. | Low Cost & Simple: Widely available and easy to operate. Robust: Generally a very rugged technique. | Low Sensitivity: Not suitable for trace-level analysis. Low Specificity: Co-eluting impurities with similar UV spectra will interfere.[4] |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High Efficiency: Can provide very sharp peaks. Low Sample Volume: Requires minimal sample. | Lower Sensitivity: Often less sensitive than LC-MS. Reproducibility: Can be more challenging to achieve robust reproducibility.[4] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijrar.com [ijrar.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. agilent.com [agilent.com]
- 5. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 6. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 7. pharmafocuseurope.com [pharmafocuseurope.com]
- 8. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 9. acdlabs.com [acdlabs.com]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 13. resolian.com [resolian.com]
- 14. agilent.com [agilent.com]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2-Amino-4-(trifluoromethyl)benzamide Derivatives
Introduction
In the landscape of modern drug discovery, the 2-amino-4-(trifluoromethyl)benzamide scaffold has emerged as a privileged structure, forming the core of numerous therapeutic candidates. Its unique electronic and structural properties often confer desirable target engagement. However, the journey from a potent hit to a viable drug candidate is fraught with challenges, paramount among them being metabolic stability. A compound that is rapidly metabolized will likely exhibit poor pharmacokinetic properties, such as low bioavailability and a short half-life, rendering it ineffective in vivo.[1][2]
This guide provides a comprehensive framework for assessing and comparing the metabolic stability of novel this compound derivatives. We will delve into the mechanistic rationale behind experimental design, provide a detailed, field-tested protocol for the liver microsomal stability assay, and present a comparative analysis of hypothetical derivatives to illustrate key structure-metabolism relationships. Our objective is to equip researchers with the knowledge to not only generate robust data but also to interpret it in a way that meaningfully guides medicinal chemistry efforts.
The Metabolic Landscape of this compound Derivatives
Understanding the likely metabolic fate of this chemical class is crucial for designing informative experiments and interpreting their outcomes. The core structure presents several potential sites for metabolic attack, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[3][4]
-
Aromatic Hydroxylation: The phenyl ring is susceptible to hydroxylation at various positions, a common metabolic pathway for many aromatic compounds.
-
N-Hydroxylation: The 2-amino group is a primary amine, making it a prime candidate for N-hydroxylation, often mediated by CYP1A2 and CYP2A6.[5][6] This can be an initial step towards further conjugation or reactive metabolite formation.[7]
-
Amide Hydrolysis: While generally more stable than esters, the benzamide linkage can undergo hydrolysis, cleaving the molecule.
-
Metabolism of the Trifluoromethyl Group: The -CF3 group is exceptionally stable against metabolic degradation due to the strength of the carbon-fluorine bonds.[1][8] This moiety is often incorporated into drug candidates to block metabolism at a specific position and enhance overall stability.[9]
The interplay of these potential pathways dictates the overall metabolic stability of a given derivative. Strategic chemical modifications can block or attenuate metabolism at labile sites, thereby enhancing the compound's half-life.
Below is a diagram illustrating the potential primary metabolic pathways for a generic this compound derivative.
Caption: Potential Phase I and II metabolic pathways for this compound derivatives.
Experimental Design: The Liver Microsomal Stability Assay
To quantify and compare the metabolic stability of different derivatives, the in vitro liver microsomal stability assay is the industry-standard high-throughput screen.[8][10] This assay utilizes subcellular fractions of the liver (microsomes) which are rich in CYP450 enzymes.[10] By incubating the test compound with liver microsomes in the presence of necessary cofactors, we can measure the rate of disappearance of the parent compound over time.[11]
The primary outputs of this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[12] These parameters allow for the rank-ordering of compounds and can be used in models to predict in vivo human hepatic clearance.[8]
The following diagram outlines the workflow for a typical liver microsomal stability assay.
Caption: Workflow of the in vitro liver microsomal stability assay.
Detailed Experimental Protocol: Human Liver Microsomal Stability Assay
This protocol is designed for a 96-well plate format to allow for higher throughput comparison of multiple derivatives.
1. Materials and Reagents:
-
Test Compounds: 10 mM stock solutions in DMSO.
-
Control Compounds:
-
High Clearance Control: Verapamil (10 mM in DMSO)
-
Low Clearance Control: Warfarin (10 mM in DMSO)
-
-
Human Liver Microsomes (HLM): Pooled, 20 mg/mL stock (e.g., from a commercial supplier).
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
NADPH Regenerating System (NRS) Solution A: 26 mM NADP+, 66 mM Glucose-6-Phosphate, 66 mM MgCl2 in water.
-
NRS Solution B: 40 U/mL Glucose-6-Phosphate Dehydrogenase in 5 mM Sodium Citrate.
-
Internal Standard (IS) Solution: 100 ng/mL Tolbutamide in Acetonitrile.
-
96-well incubation and collection plates.
2. Preparation of Working Solutions:
-
Test Compound Working Solution (2.5 µM): Dilute the 10 mM stock solution in phosphate buffer.
-
HLM Working Solution (1 mg/mL): Thaw HLM at 37°C and dilute in cold phosphate buffer. Keep on ice.
-
NADPH Cofactor Solution: Mix NRS Solution A and B at a 10:1 ratio just before use.
3. Incubation Procedure:
-
Add 98 µL of the HLM working solution to the wells of the 96-well incubation plate.
-
Add 2 µL of the test compound working solution to the appropriate wells to achieve a final substrate concentration of 1 µM. The final microsomal protein concentration will be 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding 10 µL of the NADPH Cofactor Solution to each well. This is your T=0 time point for quenching (see next step).
-
At subsequent time points (e.g., 5, 15, 30, and 60 minutes), stop the reaction by transferring 50 µL of the incubation mixture to a collection plate containing 150 µL of the cold Internal Standard Solution.
-
For the T=0 sample, the quenching solution is added before the NADPH solution.
4. Sample Processing and Analysis:
-
Seal the collection plate and vortex for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the peak area ratio of the test compound to the internal standard at each time point.
5. Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the test compound remaining at each time point versus time.
-
Determine the slope of the linear regression line. The slope (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])
Comparative Analysis of this compound Derivatives
To illustrate the practical application of this assay, let's consider a hypothetical series of derivatives based on the core scaffold. We will assess how structural modifications at two key positions (R1 and R2) influence metabolic stability.
Hypothetical Derivatives for Comparison:
-
Compound A (Parent): R1 = H, R2 = H
-
Compound B (R1 Modification): R1 = Cyclopropyl (to sterically hinder the amino group)
-
Compound C (R2 Modification): R2 = F (an electron-withdrawing group on the second phenyl ring to potentially reduce susceptibility to oxidation)
-
Compound D (Combined Modification): R1 = Cyclopropyl, R2 = F
Table 1: Comparative Metabolic Stability Data in Human Liver Microsomes
| Compound | R1 Group | R2 Group | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Stability Classification |
| Compound A | H | H | 15 | 92.4 | Moderate |
| Compound B | Cyclopropyl | H | 45 | 30.8 | High |
| Compound C | H | F | 25 | 55.4 | Moderate-High |
| Compound D | Cyclopropyl | F | > 60 | < 23.1 | Very High |
| Verapamil | N/A | N/A | < 10 | > 138.6 | Low (Control) |
| Warfarin | N/A | N/A | > 60 | < 23.1 | High (Control) |
Note: This data is hypothetical and for illustrative purposes only.
Interpretation of Results:
-
Compound A (Parent): Shows moderate stability. The unsubstituted amino group and the second phenyl ring are likely sites of metabolism.
-
Compound B: The introduction of a cyclopropyl group at the R1 position significantly increases the half-life and reduces clearance. This is a classic example of using steric hindrance to block a metabolic soft spot (the primary amine).
-
Compound C: Adding a fluorine atom to the second phenyl ring (R2) provides a moderate improvement in stability. The electron-withdrawing nature of fluorine can deactivate the ring towards oxidative metabolism by CYP enzymes.
-
Compound D: By combining both modifications, we observe the most stable compound. The steric bulk at R1 protects the amino group, while the fluorine at R2 protects the second aromatic ring, resulting in a significantly longer half-life and lower intrinsic clearance. This synergistic effect is a common goal in medicinal chemistry optimization.
Conclusion and Forward Look
The systematic assessment of metabolic stability is a cornerstone of successful drug discovery. As demonstrated, the in vitro liver microsomal stability assay is a robust and efficient tool for this purpose. By understanding the potential metabolic liabilities of the this compound scaffold and applying rational chemical modifications, researchers can effectively navigate the optimization process. The hypothetical data presented underscores the power of structure-metabolism relationships in designing compounds with improved pharmacokinetic profiles. This guide provides the fundamental principles and a practical workflow to empower your research and accelerate the development of novel therapeutics.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of carcinogenic heterocyclic and aromatic amines by recombinant human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Activation of Polycyclic Aromatic Hydrocarbons and Aryl and Heterocyclic Amines by Human Cytochromes P450 2A13 and 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of cytochromes P-450 and N-acetyl transferase in the carcinogenicity of aromatic amines and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Amino-4-(trifluoromethyl)benzamide-Based Compounds
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into small molecule inhibitors has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, offers a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties that can significantly enhance the potency and pharmacokinetic profile of a drug candidate. This guide provides an in-depth comparison of the preclinical efficacy of several classes of compounds based on the 2-amino-4-(trifluoromethyl)benzamide scaffold, a privileged structure in the development of targeted therapies.
We will delve into the in vitro and in vivo performance of these compounds as kinase inhibitors, hedgehog signaling pathway modulators, and histone deacetylase (HDAC) inhibitors. The experimental data presented herein is intended to serve as a valuable resource for those engaged in the discovery and development of novel therapeutics.
The Significance of the Trifluoromethyl-Benzamide Scaffold
The benzamide core provides a versatile platform for developing inhibitors that can target a wide range of enzymes. The introduction of a trifluoromethyl group can profoundly influence a compound's biological activity.[1][2][3][4] This is often attributed to the group's ability to form strong, stable bonds and its significant impact on the acidity of nearby protons, which can lead to enhanced binding affinity with the target protein. The amino group often serves as a key hydrogen bond donor, further anchoring the molecule within the active site.
Kinase Inhibitors: Targeting Oncogenic Signaling
Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers. The this compound scaffold has been successfully employed to develop potent and selective kinase inhibitors.
CHMFL-ABL-053: A Potent BCR-ABL Inhibitor for Chronic Myeloid Leukemia
Chronic Myeloid Leukemia (CML) is driven by the constitutively active BCR-ABL fusion protein. CHMFL-ABL-053, a compound featuring a 3-(trifluoromethyl)benzamido moiety, has emerged as a highly potent inhibitor of the BCR-ABL kinase.[5]
In Vitro Efficacy of CHMFL-ABL-053 [5]
| Target/Cell Line | Assay Type | Efficacy Metric (IC50/GI50) |
| ABL1 Kinase | Enzymatic Assay | 70 nM |
| K562 (CML) | Cell Proliferation | 14 nM |
| KU812 (CML) | Cell Proliferation | 25 nM |
| MEG-01 (CML) | Cell Proliferation | 16 nM |
In Vivo Efficacy of CHMFL-ABL-053 [5]
| Animal Model | Dosing Regimen | Outcome |
| K562 Xenograft (Mouse) | 50 mg/kg/day | Almost complete suppression of tumor progression |
CHMFL-ABL-053 demonstrates excellent in vitro potency against CML cell lines and significant in vivo tumor growth inhibition. Notably, it displays a favorable pharmacokinetic profile in rats, with a half-life of over 4 hours and 24% oral bioavailability.[5]
EGFR Inhibitors with a (Trifluoromethyl)benzene Moiety
The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. A study of 4-(arylaminomethyl)benzamide derivatives revealed that compounds incorporating a (trifluoromethyl)benzene ring exhibited potent inhibitory activity against EGFR, with some analogues achieving 91-92% inhibition at a concentration of 10 nM.[6] This highlights the versatility of the trifluoromethyl-benzamide scaffold in targeting different kinase families.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)
This protocol outlines a general procedure for assessing the in vitro inhibitory activity of a compound against a target kinase.
-
Reagents and Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the recommended time.
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percent inhibition against the compound concentration.
-
Experimental Workflow: From In Vitro Screening to In Vivo Efficacy
References
- 1. Amino acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog pathway inhibitors – current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Landscape of 2-Amino-4-(trifluoromethyl)benzamide Derived Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of targeted therapies, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. While potent on-target activity is essential, off-target effects can lead to unforeseen toxicities and limit clinical utility. This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from the 2-Amino-4-(trifluoromethyl)benzamide scaffold. Given the specificity of this chemical starting point, we will focus on a key example, CHMFL-ABL/KIT-155 , a potent type II dual inhibitor of ABL and c-KIT kinases.[1][2] Its performance will be contextualized against other well-established ABL/KIT inhibitors, namely Imatinib, Nilotinib, and Dasatinib, to provide a comprehensive understanding of its selectivity within the kinome.
The Imperative of Kinase Inhibitor Selectivity
The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in designing truly selective inhibitors.[3] Cross-reactivity, or the inhibition of unintended kinases, can lead to a spectrum of adverse effects. Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount during preclinical development. Methodologies such as broad-panel kinase screening and cellular target engagement assays are indispensable for characterizing these profiles.[3][4]
Featured Inhibitor: CHMFL-ABL/KIT-155
CHMFL-ABL/KIT-155 is a novel, orally active type II kinase inhibitor whose structure is based on a trifluoromethyl-substituted benzamide moiety.[1][2] Type II inhibitors are known to bind to the inactive "DFG-out" conformation of the kinase, a feature that can confer a distinct selectivity profile compared to type I inhibitors that target the active "DFG-in" state.[5]
Primary Targets and Signaling Pathways
CHMFL-ABL/KIT-155 potently inhibits ABL and c-KIT kinases.[1][2]
-
ABL Kinase: The Abelson tyrosine kinase (ABL) is a non-receptor tyrosine kinase that plays a crucial role in cell differentiation, division, adhesion, and stress response.[6] Its aberrant activation, most notably through the BCR-ABL fusion protein, is a key driver in Chronic Myeloid Leukemia (CML).[7][8] Inhibition of BCR-ABL is a clinically validated strategy for the treatment of CML.
-
c-KIT Kinase: The c-KIT receptor is a type III receptor tyrosine kinase involved in various cellular processes, including cell survival, proliferation, and differentiation.[9] Gain-of-function mutations in c-KIT are oncogenic drivers in several cancers, particularly Gastrointestinal Stromal Tumors (GIST).[10]
Below are simplified representations of the ABL and c-KIT signaling pathways, illustrating the points of intervention for inhibitors like CHMFL-ABL/KIT-155.
Comparative Cross-Reactivity Analysis
To provide a clear comparison, the following table summarizes the inhibitory activity (IC50 in nM) of CHMFL-ABL/KIT-155 and other prominent ABL/KIT inhibitors against their primary targets and a selection of known off-targets. Lower IC50 values indicate higher potency.
| Kinase Target | CHMFL-ABL/KIT-155 (IC50 nM) | Imatinib (IC50 nM) | Nilotinib (IC50 nM) | Dasatinib (IC50 nM) |
| ABL | 46 [1][2] | ~250-750 | <20 [5] | <1 [11] |
| c-KIT | 75 [1][2] | ~100-200 | <100 [5] | ~10-50 |
| PDGFRβ | 80[12] | ~100-200 | ~100-200 | ~1-10 |
| LCK | 12[12] | >10,000 | >10,000 | <1 [11] |
| BLK | 81[12] | >1,000 | >1,000 | <1 [11] |
| CSF1R | 227[12] | ~100-200 | ~100-200 | ~10-50 |
| DDR1 | 116[12] | >1,000 | <10 [13] | >1,000 |
| DDR2 | 325[12] | >1,000 | <10 [13] | >1,000 |
Note: IC50 values are compiled from various sources and should be interpreted with caution as experimental conditions may differ.
From this data, CHMFL-ABL/KIT-155 demonstrates potent inhibition of its primary targets, ABL and c-KIT. Notably, it also shows significant activity against the Src family kinase LCK and the discoidin domain receptors DDR1 and DDR2.[12] When compared to the other inhibitors, Dasatinib exhibits broader and more potent activity against Src family kinases like LCK and BLK.[11] Nilotinib shows potent inhibition of DDR1 and DDR2.[13] Imatinib, while potent against ABL and c-KIT, is generally less potent against the other listed kinases.
Experimental Protocols for Assessing Cross-Reactivity
A comprehensive evaluation of kinase inhibitor selectivity relies on robust experimental methodologies. Two widely adopted techniques are KINOMEscan and the Cellular Thermal Shift Assay (CETSA).
KINOMEscan® Competition Binding Assay
This high-throughput in vitro assay quantitatively measures the binding of a test compound to a large panel of kinases. It provides a broad overview of the inhibitor's kinome-wide selectivity.[14][15][16]
Principle: The assay is based on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.[17]
Methodology:
-
Kinase Preparation: A large panel of human kinases are individually expressed, typically as fusions with a DNA tag for quantification.[17]
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).[17]
-
Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.[17]
-
Quantification: After an incubation period, the amount of kinase bound to the solid support is quantified. In the case of DNA-tagged kinases, this is often done using quantitative PCR (qPCR).[14]
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition. This can then be used to calculate binding affinity (Kd) or percentage inhibition at a given concentration.[17]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical technique used to verify and quantify the engagement of a ligand with its protein target within the complex environment of a cell.[18][19]
Principle: The core principle of CETSA is based on the ligand-induced stabilization of the target protein, which leads to an increased resistance to thermal denaturation. A shift in the protein's melting curve in the presence of a compound indicates direct binding to the target protein.[18][20]
Methodology:
-
Cell Treatment: Culture cells of interest and treat with the test inhibitor or a vehicle control for a specified duration.
-
Heat Treatment: Aliquot the cell suspension and heat the samples across a range of temperatures using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells using methods such as freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the cell lysates to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble protein fraction.
-
Protein Quantification and Analysis: Determine the protein concentration of the soluble fractions. Analyze the amount of the target protein remaining in the soluble fraction at each temperature point using a method like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.
Conclusion
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. Kinase inhibitors derived from the this compound scaffold, exemplified by CHMFL-ABL/KIT-155, demonstrate potent and specific activity against their primary targets. However, as with most kinase inhibitors, off-target activities are observed and require careful characterization. A comprehensive understanding of a compound's cross-reactivity profile, obtained through robust methodologies like KINOMEscan and CETSA, is essential for its successful translation into a safe and effective therapeutic. This guide provides a framework for such a comparative analysis, empowering researchers to make informed decisions in the development of next-generation kinase inhibitors.
References
- 1. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imatinib: a selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ab-science.com [ab-science.com]
- 11. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Extended kinase profile and properties of the protein kinase inhibitor nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chayon.co.kr [chayon.co.kr]
- 15. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. benchchem.com [benchchem.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. scispace.com [scispace.com]
A Comparative Guide to Benchmarking the Purity of Commercial 2-Amino-4-(trifluoromethyl)benzamide
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2-Amino-4-(trifluoromethyl)benzamide is a key building block in the synthesis of various pharmaceutically active compounds. Consequently, the rigorous assessment of its purity is paramount. Impurities can arise from the synthetic route, degradation, or storage and may lead to unwanted side reactions, lower yields, and potentially toxic byproducts in the final active pharmaceutical ingredient (API).[1][2]
This guide presents a multi-faceted analytical strategy for benchmarking the purity of commercially available this compound. We will delve into the rationale behind employing a suite of orthogonal analytical techniques, provide detailed experimental protocols, and offer a framework for interpreting and comparing the data. Our approach is designed to create a self-validating system that ensures a comprehensive and trustworthy purity profile.
The Analytical Strategy: An Orthogonal Approach
No single analytical method can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different techniques with distinct separation and detection principles are used to identify and quantify the main component and any impurities. Our strategy integrates chromatographic, spectroscopic, and thermal analysis methods.
Overall Purity Assessment Workflow
The following diagram outlines the logical workflow for a comprehensive purity analysis of a commercial sample of this compound.
Caption: High-level workflow for purity benchmarking.
Understanding Potential Impurities
Knowledge of the synthetic route of this compound is crucial for predicting potential process-related impurities. Common synthetic pathways may involve the amination of a corresponding benzoic acid or the hydrolysis of a benzonitrile. This can lead to impurities such as:
-
Starting materials: Unreacted 2-chloro-4-(trifluoromethyl)benzoic acid or similar precursors.
-
Intermediates: Incomplete reaction products.
-
Byproducts: Compounds formed from side reactions.
-
Residual Solvents: Organic volatile compounds from the manufacturing process.[3]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a cornerstone technique for separating and quantifying non-volatile and thermally labile impurities.[4][5] A reversed-phase method with UV detection is typically suitable for aromatic compounds like this compound.
Rationale: The C18 stationary phase provides excellent separation for moderately polar to nonpolar compounds. A gradient elution ensures that both polar and nonpolar impurities are eluted and detected within a reasonable timeframe. A photodiode array (PDA) detector is superior to a simple UV detector as it provides spectral information, which is invaluable for assessing peak purity and identifying co-eluting impurities.
Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: PDA detector at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve ~10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL solution.[4]
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Residual Solvents
Residual solvents are process-related impurities that must be controlled according to regulatory guidelines like ICH Q3C and USP <467>.[3][6] HS-GC-MS is the gold standard for this analysis due to its high sensitivity and specificity for volatile organic compounds.[7][8]
Rationale: Headspace sampling allows for the analysis of volatile solvents without injecting the non-volatile drug substance onto the GC column, which could cause contamination and column degradation. Mass spectrometry provides definitive identification of the detected solvents.
Protocol:
-
System: Headspace Sampler coupled to a GC-MS.
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium at a constant linear velocity of 35 cm/s.[7]
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.[7]
-
Vial Equilibration Time: 30 min.
-
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent like dimethyl sulfoxide (DMSO).[3]
Quantitative NMR (qNMR) Spectroscopy for Identity and Absolute Purity
NMR spectroscopy is a powerful tool for structural elucidation and can be used quantitatively (qNMR) to determine the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[9][10] For a fluorinated compound like this compound, both ¹H and ¹⁹F NMR are highly informative.[11][12]
Rationale: qNMR relies on the principle that the integrated signal area of a nucleus is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known resonance of the analyte to that of a certified internal standard with a known concentration, the absolute purity of the analyte can be determined. ¹⁹F NMR is particularly advantageous due to its high sensitivity, 100% natural abundance, and wide chemical shift range, which often results in a simpler spectrum with less signal overlap.[13]
Protocol:
-
Spectrometer: 400 MHz or higher.
-
Solvent: Dimethylsulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified reference standard with a known purity, such as maleic anhydride (for ¹H qNMR) or trifluoroacetic acid (for ¹⁹F qNMR).[9]
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample.
-
Accurately weigh ~10 mg of the internal standard.
-
Dissolve both in a precise volume of DMSO-d₆ in a volumetric flask.
-
-
¹⁹F NMR Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 20-30 seconds to ensure full relaxation of the trifluoromethyl group.[9]
-
Number of Scans: 16 or more for a good signal-to-noise ratio.
-
Differential Scanning Calorimetry (DSC) for High Purity Assessment
For highly pure crystalline substances (>98%), DSC can be used to determine purity based on the principle of melting point depression.[14][15] The presence of impurities broadens the melting endotherm and lowers the melting point.[16][17]
Rationale: The Van't Hoff equation describes the relationship between the mole fraction of an impurity and the melting point depression. DSC measures the heat flow into the sample as a function of temperature, allowing for the determination of the heat of fusion and the melting profile, from which purity can be calculated.[18]
Protocol:
-
Instrument: Calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans, hermetically sealed.
-
Sample Weight: 2-5 mg.
-
Temperature Program: Heat from ambient temperature to a temperature sufficiently above the melting point at a rate of 2°C/min.
-
Atmosphere: Inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Data Analysis: Purity is calculated using the instrument's software based on the Van't Hoff equation.
Data Presentation and Comparison
To facilitate a clear comparison between different commercial sources, all quantitative data should be summarized in a structured table.
| Parameter | Supplier A | Supplier B | Supplier C | Reference Standard |
| Appearance | White Crystalline Solid | Off-white Powder | White Crystalline Solid | White Crystalline Solid |
| Purity by HPLC (% Area) | 99.85% | 98.90% | 99.72% | 99.95% |
| Largest Single Impurity (HPLC) | 0.08% | 0.55% | 0.15% | 0.03% |
| Total Impurities (HPLC) | 0.15% | 1.10% | 0.28% | 0.05% |
| Residual Solvents (GC-MS) | Acetone: 50 ppm | Toluene: 200 ppm | None Detected | None Detected |
| Purity by ¹⁹F qNMR (mass %) | 99.7% | 98.5% | 99.5% | >99.9% (Certified) |
| Purity by DSC (mol %) | 99.88% | 99.15% | 99.80% | 99.96% |
| Overall Purity Assessment | High Purity | Standard Purity | High Purity | Primary Reference Grade |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
Benchmarking the purity of a critical raw material like this compound requires a rigorous, multi-technique approach. Relying on a single method, such as HPLC area percent, can be misleading as it does not account for non-UV active impurities or residual solvents and is a relative, not absolute, measure of purity. By integrating chromatographic separation (HPLC, GC-MS), absolute quantification (qNMR), and thermal analysis (DSC), researchers can build a comprehensive and reliable purity profile. This allows for an informed selection of suppliers, ensuring the quality and consistency of starting materials, which is fundamental to the integrity of any research or drug development program.
References
- 1. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Residual Solvent Analysis Information | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. shimadzu.com [shimadzu.com]
- 8. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 9. scispace.com [scispace.com]
- 10. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. veeprho.com [veeprho.com]
- 17. quercus.be [quercus.be]
- 18. news-medical.net [news-medical.net]
A Comparative Guide to In Silico Analysis: Molecular Docking of 2-Amino-4-(trifluoromethyl)benzamide Analogs Against PARP1
This guide provides a comprehensive, in-depth technical comparison of virtually designed 2-Amino-4-(trifluoromethyl)benzamide analogs as potential inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1). It is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, medicinal chemistry, and computational drug discovery. We will delve into the rationale behind the selection of PARP1 as a target, the design of a focused library of analogs, and a detailed, step-by-step protocol for comparative molecular docking studies. The objective is to furnish a practical framework for the in silico evaluation of novel chemical entities, supported by clear experimental data and logical workflows.
The Rationale for Targeting PARP1 with Benzamide Analogs
Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR) pathway. It plays a pivotal role in the repair of single-strand breaks (SSBs) in DNA. In cancer cells with compromised homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, generating cytotoxic double-strand breaks (DSBs) that cannot be efficiently repaired, ultimately resulting in cancer cell death. This concept, known as synthetic lethality, has propelled PARP inhibitors to the forefront of targeted cancer therapies.
The benzamide moiety is a well-established pharmacophore found in numerous potent PARP inhibitors. It effectively mimics the nicotinamide portion of the NAD+ cofactor, binding within the catalytic domain of PARP1. The this compound scaffold, in particular, offers a versatile platform for chemical modification to enhance potency and selectivity. The trifluoromethyl group can improve metabolic stability and binding affinity, while the amino group provides a key interaction point within the active site.
This guide will focus on a comparative docking study of a designed series of this compound analogs against PARP1 to elucidate potential structure-activity relationships (SAR) and identify promising candidates for further development.
Experimental Design and Workflow
Our comparative in silico analysis follows a structured workflow designed to ensure scientific rigor and reproducibility. The overall process is depicted in the diagram below.
Caption: A streamlined workflow for the comparative molecular docking study.
Detailed Methodologies
Target Protein and Ligand Preparation
1. Target Protein Selection and Preparation:
The crystal structure of human PARP1 in complex with a benzamide adenine dinucleotide (BAD) was selected from the Protein Data Bank (PDB ID: 6BHV)[1]. This structure provides a high-resolution view of the catalytic domain with a relevant ligand bound, which is ideal for defining the binding site.
Protocol for Protein Preparation (using AutoDock Tools):
-
Load the PDB file (6BHV.pdb) into AutoDock Tools (ADT).
-
Remove water molecules: Edit > Delete Water.
-
Add polar hydrogens: Edit > Hydrogens > Add > Polar Only.
-
Add Kollman charges: Edit > Charges > Add Kollman Charges.
-
Save the prepared protein in PDBQT format: File > Save > Write PDBQT.
2. Design and Preparation of this compound Analogs:
A small library of virtual analogs was designed to probe the structure-activity relationship. The core scaffold is this compound. Modifications were made at the amide nitrogen.
| Analog ID | R-group | Rationale |
| BZA-01 | -H | Parent compound |
| BZA-02 | -CH3 | Small alkyl group |
| BZA-03 | -CH2CH3 | Larger alkyl group |
| BZA-04 | -Phenyl | Aromatic substituent |
| BZA-05 | -CH2-Phenyl | Benzyl group for flexibility |
Protocol for Ligand Preparation (using ChemDraw and Avogadro):
-
Draw the 2D structures of the analogs in ChemDraw.
-
Convert the 2D structures to 3D.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) in a program like Avogadro.
-
Save the optimized structures in PDB format.
-
Convert the PDB files to PDBQT format using ADT: Ligand > Input > Open, then Ligand > Output > Save as PDBQT.
Molecular Docking Protocol
1. Docking Software:
For this guide, we will utilize AutoDock Vina, a widely used and validated open-source molecular docking program.
2. Grid Box Generation:
The grid box defines the search space for the docking algorithm. It should encompass the entire binding site.
Protocol for Grid Generation (using ADT):
-
Load the prepared protein (6BHV.pdbqt) into ADT.
-
Load the co-crystallized ligand (or a docked analog) to identify the binding site.
-
Open the Grid Box tool: Grid > Grid Box.
-
Adjust the center and dimensions of the grid box to cover the binding site with a buffer of at least 4 Å in each dimension. For 6BHV, the center of the grid can be set based on the coordinates of the bound benzamide moiety.
-
Save the grid parameters in a configuration file (e.g., conf.txt).
3. Validation of the Docking Protocol:
To ensure the reliability of the docking protocol, the co-crystallized ligand (the benzamide portion of BAD) was extracted and redocked into the binding site. The root mean square deviation (RMSD) between the docked pose and the crystallographic pose was calculated. An RMSD value below 2.0 Å is generally considered a successful validation.
4. Running the Docking Simulation:
The docking of the analog library was performed using AutoDock Vina via the command line.
Command Line for AutoDock Vina:
Results and Comparative Analysis
The docking simulations yielded binding affinities (in kcal/mol) and predicted binding poses for each analog. The results are summarized in the table below.
| Analog ID | R-group | Binding Affinity (kcal/mol) | Key Interacting Residues |
| BZA-01 | -H | -7.8 | Gly863, Ser904, Tyr907 |
| BZA-02 | -CH3 | -8.1 | Gly863, Ser904, Tyr907 |
| BZA-03 | -CH2CH3 | -8.0 | Gly863, Ser904, Tyr907 |
| BZA-04 | -Phenyl | -8.9 | Gly863, Ser904, Tyr907, Ala898 |
| BZA-05 | -CH2-Phenyl | -9.2 | Gly863, Ser904, Tyr907, Tyr896 |
Analysis of Binding Interactions:
The docking results reveal that all analogs bind within the nicotinamide-binding pocket of PARP1. The core 2-amino-benzamide moiety forms crucial hydrogen bonds with the backbone of Gly863 and Ser904 , which are conserved interactions for many PARP inhibitors[2]. The trifluoromethyl group is oriented towards a hydrophobic pocket.
The SAR analysis indicates that substitution at the amide nitrogen can significantly influence binding affinity. The introduction of a small alkyl group (BZA-02 ) slightly improves the binding affinity compared to the parent compound (BZA-01 ). The phenyl-substituted analog (BZA-04 ) shows a more significant improvement, likely due to favorable π-π stacking interactions with Tyr907 . The most potent analog in this series is the benzyl-substituted compound (BZA-05 ), which exhibits the best binding affinity. The flexible benzyl group allows for optimal positioning of the phenyl ring to engage in additional hydrophobic interactions with residues such as Tyr896 .
The predicted binding mode of the most promising analog, BZA-05 , is illustrated below.
Caption: Key interactions of BZA-05 within the PARP1 active site.
Conclusion and Future Directions
This in silico comparative docking study of this compound analogs has provided valuable insights into their potential as PARP1 inhibitors. The established workflow, from target preparation to data analysis, offers a robust framework for the initial stages of drug discovery. Our findings suggest that substitution at the amide nitrogen with aromatic moieties, particularly a flexible benzyl group, can significantly enhance binding affinity.
The results from this computational analysis serve as a strong foundation for the next steps in the drug development pipeline. The most promising analogs, such as BZA-05 , should be synthesized and subjected to in vitro enzymatic assays to validate their inhibitory activity against PARP1. Further optimization of the scaffold, guided by the SAR data obtained here, could lead to the development of novel and potent PARP1 inhibitors for cancer therapy.
References
Safety Operating Guide
Navigating the Safe Handling of 2-Amino-4-(trifluoromethyl)benzamide: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with precision and safety is paramount. This guide provides essential, immediate, and actionable information for the safe handling of 2-Amino-4-(trifluoromethyl)benzamide (CAS No. 713-41-7), a compound often utilized in the synthesis of novel therapeutic agents. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a culture of proactive risk mitigation in the laboratory.
Understanding the Hazard Profile
Before any handling procedures commence, a thorough understanding of the inherent hazards of this compound is critical. According to its Safety Data Sheet (SDS), this compound presents the following primary hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Can lead to serious damage if it comes into contact with the eyes.[1]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may cause irritation to the respiratory system.[1]
A comprehensive summary of the hazard information is presented in the table below.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
| Data sourced from the Safety Data Sheet for this compound.[1] |
Given these potential risks, a systematic approach to personal protective equipment (PPE) and handling procedures is not just recommended but essential for ensuring the well-being of laboratory personnel.
The Core of Protection: A Multi-Layered PPE Strategy
A robust PPE strategy is the first line of defense against accidental exposure. The following details the minimum required PPE for handling this compound, with an explanation of the rationale behind each component.
Essential Personal Protective Equipment:
-
Eye and Face Protection:
-
Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Rationale: This provides a crucial barrier against airborne particles and accidental splashes, directly mitigating the risk of serious eye irritation.[1]
-
-
Skin Protection:
-
Requirement: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected for integrity before each use and are of a suitable thickness and material to prevent permeation.
-
Rationale: Direct skin contact is a primary route of exposure leading to irritation.[1] A lab coat protects the arms and torso from contamination.
-
-
Respiratory Protection:
-
Requirement: All handling of this compound as a solid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator appropriate for the concentration and type of airborne substance should be used.
-
Rationale: This minimizes the inhalation of airborne particles, thereby preventing respiratory tract irritation.[1]
-
The following diagram illustrates the logical workflow for ensuring adequate personal protection before commencing work with this compound.
Caption: A flowchart detailing the step-by-step process for selecting and donning the appropriate PPE.
Standard Operating Procedure for Handling and Disposal
Adherence to a strict, step-by-step protocol is crucial for minimizing risk. The following procedure outlines the safe handling, storage, and disposal of this compound.
Handling Protocol:
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling the compound.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Assemble all necessary equipment (spatulas, weighing paper, glassware, etc.) within the fume hood before introducing the chemical.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood to contain any dust.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
Handle the compound gently to minimize the generation of airborne dust.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., isopropanol, ethanol) followed by a soap and water wash.
-
Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
-
Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1]
-
It is recommended to store the compound under refrigeration.[1]
-
Keep it away from incompatible materials such as strong oxidizing agents.
Spill and Emergency Procedures:
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation persists, seek medical attention.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical attention.[1]
-
In Case of Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1] If feeling unwell, call a poison center or doctor.[1]
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep or vacuum up the spilled material and place it in a suitable, labeled container for disposal.[1] Avoid generating dust.
-
Disposal Plan:
-
Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1]
-
The material should be disposed of at an approved waste disposal plant.[1] Do not allow the chemical to enter drains.[3]
The procedural flow for the entire handling and disposal process is visualized in the following diagram.
Caption: A comprehensive workflow from preparation and handling to final disposal of the chemical.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a foundational resource, and it is imperative to always consult the most current Safety Data Sheet and your institution's specific safety guidelines before working with any chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

